molecular formula C22H22O10 B1255423 Prunetrin

Prunetrin

Cat. No.: B1255423
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-RECXWPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunetin 4'-O-glucoside is a glycosyloxyisoflavone that is the 4'-O-beta-D-glucoside of prunetin. It is a hydroxyisoflavone, a glycosyloxyisoflavone and a member of 7-methoxyisoflavones. It derives from a prunetin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

OFUWGCQDMVDLIR-RECXWPGBSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Prunetrin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has demonstrated significant anti-cancer potential, particularly in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects. This compound induces cytotoxicity and inhibits cancer cell proliferation by arresting the cell cycle at the G2/M phase and triggering intrinsic apoptosis. Mechanistically, it modulates key cellular signaling pathways, notably by inhibiting the pro-survival Akt/mTOR pathway and activating the stress-responsive p38 MAPK and ERK pathways. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further investigation and drug development efforts.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate and often a poor prognosis.[1][2] The limitations and side effects of current chemotherapeutic agents necessitate the exploration of novel, targeted therapies. Natural flavonoids have emerged as a promising class of compounds due to their anti-inflammatory and anti-cancer properties.[2] this compound (Prunetin 4′-O-glucoside), an O-methylated isoflavone derived from Prunus species, has been identified as a potent agent against liver cancer cells.[1][3] This document elucidates the core mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells.

Core Mechanisms of Action

Cytotoxicity and Inhibition of Cell Proliferation

This compound exhibits a dose-dependent cytotoxic effect on various HCC cell lines, including Hep3B, HepG2, and Huh7, while showing minimal toxicity towards non-cancerous cells.[1][3] This selective inhibition of cancer cell proliferation is a critical attribute for a therapeutic candidate. The anti-proliferative capacity is demonstrated by a significant reduction in cell viability and a diminished ability of cancer cells to form colonies after treatment with this compound.[1][3] In Hep3B cells, cell viability drops below 50% at concentrations from 20 µM to 50 µM.[3]

Induction of G2/M Phase Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative action is its ability to halt the cell cycle. Flow cytometry analysis reveals that this compound treatment leads to a significant accumulation of HCC cells in the G2/M phase.[1][3] This arrest is orchestrated by the dose-dependent downregulation of key cell cycle regulatory proteins that govern the G2/M transition, specifically:

  • Cyclin B1

  • CDK1/CDC2 (Cyclin-Dependent Kinase 1)

  • CDC25c (Cell Division Cycle 25c)[1][3]

By decreasing the expression of these essential proteins, this compound effectively prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation.

G2_M_Arrest cluster_G2_M G2/M Phase Regulation This compound This compound CyclinB1 Cyclin B1 This compound->CyclinB1 CDK1 CDK1/CDC2 This compound->CDK1 CDC25c CDC25c This compound->CDC25c G2_M_Transition G2/M Transition CyclinB1->G2_M_Transition CDK1->G2_M_Transition CDC25c->CDK1

This compound induces G2/M cell cycle arrest by downregulating key regulatory proteins.
Induction of Intrinsic Apoptosis

This compound is a potent inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway.[1][3] This is evidenced by several key molecular events:

  • Caspase Activation: this compound treatment leads to the strong cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3.[1][3]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

  • Modulation of Bcl-2 Family Proteins: this compound disrupts the balance of pro- and anti-apoptotic proteins. It causes a significant decrease in the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2, while increasing the expression of the pro-apoptotic protein Bak.[1][3]

This shift in the Bcl-2 family protein ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Intrinsic_Apoptosis cluster_Mitochondria Mitochondrial Pathway cluster_Execution Execution Phase This compound This compound Bcl_xL Bcl-xL / Bcl-2 (Anti-apoptotic) This compound->Bcl_xL Bak Bak (Pro-apoptotic) This compound->Bak MOMP Mitochondrial Permeabilization Bcl_xL->MOMP Bak->MOMP Caspase9 Cleaved Caspase-9 MOMP->Caspase9 Cytochrome c release Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound triggers the intrinsic apoptosis pathway via modulation of Bcl-2 proteins.
Modulation of Key Signaling Pathways

This compound's anti-cancer effects are rooted in its ability to interfere with critical signaling cascades that regulate cell survival, proliferation, and stress responses.

2.4.1 Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. This compound effectively suppresses this pro-survival pathway. Western blot analyses show that this compound treatment leads to a concentration-dependent decrease in the expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in HCC cells.[1][2] By inhibiting this pathway, this compound curtails signals that promote cell proliferation and survival, thereby sensitizing cancer cells to apoptosis.

2.4.2 Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cancer, regulating both pro-tumorigenic and anti-tumorigenic responses. This compound appears to selectively activate the stress-activated arms of this pathway to induce an anti-cancer effect. Studies show that this compound treatment leads to a dose-dependent increase in the phosphorylation of p38-MAPK and ERK in HepG2 and Huh7 cells.[1][2] The activation of p38, in particular, is linked to the induction of cell cycle arrest and apoptosis.[2]

Signaling_Pathways cluster_Akt Akt/mTOR Pathway (Pro-Survival) cluster_MAPK MAPK Pathway (Stress Response) This compound This compound Akt Akt This compound->Akt p38 p38-MAPK This compound->p38 ERK ERK This compound->ERK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis p38->Apoptosis ERK->Apoptosis

This compound inhibits the pro-survival Akt/mTOR pathway and activates MAPK stress pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma cells as reported in the literature.

Table 1: Cytotoxicity of this compound in HCC Cell Lines

Cell LineTreatment DurationEffective ConcentrationsIC50 ValueObservations
Hep3B24 hours0.5 - 50 µMNot explicitly stated; <50% viability at 20-50 µMDose-dependent inhibition of cell proliferation.[3]
HepG224 hours0 - 50 µMNot explicitly statedDose-dependent reduction in cell viability.[1]
Huh724 hours0 - 50 µMNot explicitly statedDose-dependent reduction in cell viability.[1]
MG-63 (Osteosarcoma)Not statedUp to 35 µM~25 µMReduced cell proliferation.[4]

Table 2: Effects of this compound on Cell Cycle and Apoptotic Protein Markers

Protein MarkerCancer Cell LineThis compound Conc.EffectPathway
Cyclin B1Hep3B, HepG2, Huh710, 20, 40 µMDose-dependent decreaseCell Cycle
CDK1/CDC2Hep3B, HepG2, Huh710, 20, 40 µMDose-dependent decreaseCell Cycle
CDC25cHep3B, HepG2, Huh710, 20, 40 µMDose-dependent decreaseCell Cycle
Cleaved Caspase-3Hep3B, HepG2, Huh710, 20, 40 µMDose-dependent increaseApoptosis
Cleaved PARPHep3B, HepG2, Huh710, 20, 40 µMDose-dependent increaseApoptosis
Cleaved Caspase-9Hep3B, HepG2, Huh710, 20, 40 µMDose-dependent increaseApoptosis
Bcl-xL / Bcl-2Hep3B, HepG2, Huh710, 20, 40 µMDose-dependent decreaseApoptosis
BakHep3B, HepG2, Huh710, 20, 40 µMDose-dependent increaseApoptosis
p-Akt / p-mTORHep3B, HepG2, Huh710, 20, 40 µMDose-dependent decreaseAkt/mTOR Signaling
p-p38 / p-ERKHepG2, Huh710, 20, 40 µMDose-dependent increaseMAPK Signaling

Data synthesized from studies on Hep3B, HepG2, and Huh7 cells.[1][2][3]

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate this compound's mechanism of action.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.[6]

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Add_MTT Add MTT solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 3-4h at 37°C Add_MTT->Incubate3 Solubilize Remove media, add DMSO to dissolve formazan Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read End Calculate % Cell Viability Read->End

Workflow for the MTT Cell Viability Assay.
Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[7][8]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.[9]

  • Procedure:

    • Cell Lysis: Treat cells with this compound for 24 hours. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10][11]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.[9]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-p-Akt) overnight at 4°C. Wash the membrane with TBST.

    • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

  • Data Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[12] The fluorescence intensity is directly proportional to the DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

    • Procedure: a. Harvest and wash this compound-treated cells with cold PBS. b. Fix the cells in ice-cold 70% ethanol for at least 30 minutes.[13] c. Wash the fixed cells and resuspend in PBS containing RNase A (to degrade RNA) and PI.[14] d. Incubate for 15-30 minutes in the dark.[12] e. Analyze the samples using a flow cytometer.

  • Apoptosis Detection (Annexin V/PI Staining):

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[15][16] PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]

    • Procedure: a. Harvest and wash this compound-treated cells with cold PBS. b. Resuspend cells in 1X Annexin V binding buffer.[17][18] c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate for 15-20 minutes at room temperature in the dark.[17] e. Analyze immediately by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion and Future Directions

This compound demonstrates compelling anti-cancer activity in hepatocellular carcinoma cells through a multi-pronged mechanism involving the induction of G2/M cell cycle arrest and intrinsic apoptosis. Its ability to concurrently inhibit the Akt/mTOR survival pathway while activating the p38/ERK stress pathways underscores its potential as a targeted therapeutic agent. Future research should focus on in vivo studies to validate these mechanisms in animal models, investigate its efficacy in combination with existing chemotherapies, and explore its potential against other cancer types. Further work on its bioavailability and formulation will also be critical for its translation into a clinical setting.

References

Prunetrin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, with a primary focus on its anti-cancer and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising flavonoid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are well-recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound (Prunetin-4'-O-glucoside), an O-methylated isoflavone, is predominantly found in plants of the Prunus species. Emerging evidence suggests that this compound exerts potent biological effects by modulating key cellular signaling pathways implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. This guide aims to consolidate the current scientific knowledge on the biological activity of this compound, providing a technical foundation for further research and development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound, focusing on its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationExposure TimeReference
HepG2Hepatocellular CarcinomaMTT AssaySignificant reduction in viability at 30 µM24 h[1]
Huh7Hepatocellular CarcinomaMTT AssaySignificant reduction in viability at 30 µM24 h[1]
Hep3BHepatocellular CarcinomaMTT AssayCell viability below 50% from 20 µM to 50 µM24 h[2][3]

Table 2: Anti-inflammatory and Antioxidant Activities of this compound and Related Compounds

ActivityModel SystemAssayIC50 / Effective ConcentrationCompoundReference
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionNot specified for this compound; Prunetin-4'-O-phosphate (P4P) showed dose-dependent inhibitionPrunetin-4'-O-phosphate[4]
AntioxidantDPPH Radical ScavengingDPPH AssayIC50: 11.02 ± 0.60 µg/mLProanthocyanidins from Cocos nucifera
AntioxidantSuperoxide Radical ScavengingSOR AssayIC50: 26.11 ± 0.72 µg/mLProanthocyanidins from Cocos nucifera

Note: Specific IC50 values for this compound's anti-inflammatory and antioxidant activities are not yet widely reported in the currently available literature. The data for related compounds and extracts are provided for comparative context.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling cascades that are frequently dysregulated in cancer and inflammatory diseases.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. This compound has been shown to inhibit this pathway in hepatocellular carcinoma cells.[2][3][5]

Akt_mTOR_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound Akt Akt This compound->Akt Inhibits (Phosphorylation) mTORC1 mTORC1 This compound->mTORC1 Inhibits (Phosphorylation) PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation

This compound inhibits the Akt/mTOR signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a significant role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, particularly by affecting the phosphorylation of p38 MAPK.[2][5]

MAPK_Pathway cluster_stimuli Cellular Stress / Mitogens Stimuli MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound p38 p38 MAPK This compound->p38 Modulates (Phosphorylation) MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK3_6->p38 Activates (Phosphorylation) CellCycleArrest G2/M Cell Cycle Arrest p38->CellCycleArrest Apoptosis Apoptosis p38->Apoptosis

This compound modulates the p38 MAPK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound is suggested to exert anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) Stimuli IKK IKK Stimuli->IKK This compound This compound IkBa IκBα This compound->IkBa Inhibits Degradation IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7, Hep3B) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-p38, p38, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. A decrease in relative luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways such as Akt/mTOR, MAPK, and NF-κB provides a molecular basis for its observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship in vivo.

  • In Vivo Efficacy Studies: To evaluate the anti-cancer and anti-inflammatory efficacy of this compound in relevant animal models of human diseases.

  • Target Identification and Validation: To precisely identify the direct molecular targets of this compound within the key signaling pathways.

  • Combination Therapy Studies: To investigate the potential synergistic effects of this compound when used in combination with existing chemotherapeutic or anti-inflammatory drugs.

  • Toxicology Studies: To thoroughly assess the safety profile of this compound and determine any potential adverse effects.

The continued investigation of this compound's biological activities and mechanisms of action will be crucial in translating this promising natural compound into a clinically effective therapeutic agent.

References

Prunetrin Signaling Pathway Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a promising bioactive compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's biological activities, with a focus on its modulation of key signaling pathways. This document summarizes the current understanding of how this compound influences the Akt/mTOR, MAPK, and NF-κB signaling cascades, leading to downstream effects such as cell cycle arrest, apoptosis, and the attenuation of inflammatory responses. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound (Prunetin 4′-O-glucoside) is a flavonoid that has garnered attention for its anti-cancer and anti-inflammatory properties.[1] Structurally, it is the 4'-O-glucoside of prunetin. Research has demonstrated that this compound can dose-dependently inhibit the proliferation of various cancer cell lines and suppress inflammatory responses in cellular and animal models. These effects are attributed to its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states. This guide will dissect the intricate signaling networks targeted by this compound, providing a foundational understanding for researchers aiming to harness its therapeutic potential.

Modulation of Key Signaling Pathways by this compound

This compound exerts its biological effects by intervening in several critical signaling pathways. The following sections detail its mechanism of action on the Akt/mTOR, MAPK, and NF-κB pathways.

Inhibition of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively inhibit this pathway in hepatocellular carcinoma (HCC) cells, including HepG2, Huh7, and Hep3B cell lines.

Mechanism of Action:

  • Decreased Phosphorylation of Akt and mTOR: Treatment with this compound leads to a significant, dose-dependent reduction in the phosphorylation of both Akt and mTOR. This inhibition of phosphorylation effectively deactivates the pathway, leading to downstream consequences.

  • Induction of Apoptosis: By suppressing the Akt/mTOR pathway, this compound promotes apoptosis. This is evidenced by the increased cleavage of caspase-3 and PARP, hallmark proteins of apoptosis.[1]

  • Modulation of Bcl-2 Family Proteins: this compound treatment results in the upregulation of the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-xL, further shifting the cellular balance towards apoptosis.

Signaling Pathway Diagram: this compound's Inhibition of Akt/mTOR

Prunetrin_Akt_mTOR_Pathway cluster_apoptosis Apoptotic Cascade This compound This compound pAkt p-Akt This compound->pAkt Inhibits pmTOR p-mTOR This compound->pmTOR Inhibits Bcl_xL Bcl-xL This compound->Bcl_xL Downregulates Bak Bak This compound->Bak Upregulates Akt Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates mTOR->pmTOR Phosphorylation Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival Promotes Apoptosis Apoptosis pmTOR->Apoptosis Inhibits Caspase9 Cleaved Caspase-9 Apoptosis->Caspase9 Bcl_xL->Apoptosis Inhibits Bak->Apoptosis Promotes Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[2] this compound has demonstrated the ability to modulate this pathway, although the effects can be cell-type specific.

Mechanism of Action:

  • Activation of p38 and ERK: In HepG2 and Huh7 cells, this compound treatment leads to an increase in the phosphorylation of p38 and ERK, suggesting an activation of these MAPK arms. This activation is linked to the induction of apoptosis.

  • No Effect on JNK: In some studies on Hep3B cells, this compound did not significantly alter the phosphorylation of JNK.

  • Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest by downregulating key regulatory proteins, including CDC25c, Cdk1/CDC2, and Cyclin B1.

Signaling Pathway Diagram: this compound's Modulation of MAPK Pathway

Prunetrin_MAPK_Pathway This compound This compound pp38 p-p38 This compound->pp38 Activates pERK p-ERK This compound->pERK Activates CDC25c CDC25c This compound->CDC25c Downregulates Cdk1 Cdk1/CDC2 This compound->Cdk1 Downregulates CyclinB1 Cyclin B1 This compound->CyclinB1 Downregulates p38 p38 Apoptosis Apoptosis pp38->Apoptosis Promotes ERK ERK pERK->Apoptosis Promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDC25c->Cell_Cycle_Arrest Cdk1->Cell_Cycle_Arrest CyclinB1->Cell_Cycle_Arrest

Caption: this compound activates p38 and ERK, inducing apoptosis and cell cycle arrest.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] Its dysregulation is implicated in chronic inflammatory diseases and cancer. The aglycone of this compound, prunetin, has been shown to exert potent anti-inflammatory effects by suppressing the NF-κB pathway.

Mechanism of Action:

  • Inhibition of IKK-IκBα-NF-κB Signaling: Prunetin inhibits the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Transcriptional Repression of Pro-inflammatory Genes: By blocking NF-κB activation, prunetin suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

Signaling Pathway Diagram: this compound's Suppression of NF-κB Pathway

Prunetrin_NFkB_Pathway cluster_nucleus LPS LPS IKK IKK LPS->IKK Activates Prunetin Prunetin (this compound aglycone) Prunetin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα NFkB_dimer p65/p50 IkBa->NFkB_dimer Sequesters pIkBa->IkBa Degradation NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) Nucleus Nucleus NFkB_dimer->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes

Caption: Prunetin suppresses inflammation by inhibiting the NF-κB pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssay TypeConcentration Range (µM)EffectIC50 Value (µM)Citation(s)
Hep3B (Hepatocellular Carcinoma)MTT0.5 - 50Dose-dependent inhibition of cell proliferation~20[4]
HepG2 (Hepatocellular Carcinoma)MTT0.5 - 50Dose-dependent inhibition of cell proliferationNot specified[5]
Huh7 (Hepatocellular Carcinoma)MTT0.5 - 50Dose-dependent inhibition of cell proliferationNot specified[5]
MG-63 (Osteosarcoma)Not specifiedUp to 35Reduced cell proliferation25[6]
RT-4 (Bladder Cancer)Not specified21.11 and 42.22 µg/mLSignificantly elevated cytotoxicity5.18 µg/mL[6]

Table 2: Modulation of Protein Expression by this compound in Hep3B Cells (24h treatment)

Protein TargetConcentration (µM)Fold Change (Relative to Control)EffectCitation(s)
p-Akt10, 20, 40Dose-dependent decreaseInhibition
p-mTOR10, 20, 40Dose-dependent decreaseInhibition
p-p38 MAPK10, 20, 40Dose-dependent increaseActivation
Cyclin B110, 20, 40Dose-dependent decreaseDownregulation
CDK1/CDC210, 20, 40Dose-dependent decreaseDownregulation
CDC25c10, 20, 40Dose-dependent decreaseDownregulation
Cleaved Caspase-910, 20, 40Dose-dependent increaseUpregulation
Cleaved Caspase-310, 20, 40Dose-dependent increaseUpregulation
Cleaved PARP10, 20, 40Dose-dependent increaseUpregulation
Bak10, 20, 40Dose-dependent increaseUpregulation
Bcl-xL10, 20, 40Dose-dependent decreaseDownregulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HepG2, Huh7, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (various concentrations) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24/48/72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution (5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Protein Expression Analysis (Western Blotting)

Objective: To analyze the expression levels of key proteins in signaling pathways modulated by this compound.

Principle: Western blotting involves the separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and detection of specific proteins using antibodies.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.

Materials:

  • Cells (e.g., HEK293T or RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • This compound

  • NF-κB activator (e.g., LPS or TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 96-well plate.

  • Incubation: Allow the cells to recover and express the reporter genes for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a further 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Transfer the cell lysates to a white 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of key signaling pathways involved in cancer and inflammation. Its ability to inhibit the Akt/mTOR pathway, modulate the MAPK pathway, and suppress NF-κB activation provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within these signaling pathways.

  • Conducting in vivo studies to validate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Investigating the potential for synergistic effects when this compound is combined with existing chemotherapeutic or anti-inflammatory drugs.

  • Exploring the structure-activity relationship of this compound and its derivatives to develop more potent and selective inhibitors.

By continuing to unravel the complex molecular mechanisms of this compound, the scientific community can pave the way for its translation into novel and effective therapies for a range of human diseases.

References

A Technical Guide to the Anti-inflammatory Effects of Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Prunetrin, an O-methylated isoflavone glycoside found in various plants, including those of the Prunus species, has demonstrated significant anti-inflammatory properties in a range of preclinical models.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data from key in vitro and in vivo studies. The primary mechanisms of action involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This document summarizes the current state of research, details relevant experimental protocols, and presents key signaling and workflow diagrams to facilitate further investigation and drug development efforts.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades. The primary targets identified are the NF-κB and MAPK pathways, which are responsible for the transcriptional upregulation of numerous pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of genes involved in immunity and inflammation, including those for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[3]

This compound has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2] This suppression at a key upstream step effectively halts the entire downstream inflammatory cascade.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Degraded NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->Inhibition Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription MAPK_Pathway_Modulation cluster_mapk MAPK Cascades LPS Inflammatory Stimuli (LPS) Upstream Upstream Kinases LPS->Upstream ERK p-ERK Upstream->ERK JNK p-JNK Upstream->JNK p38 p-p38 Upstream->p38 This compound This compound This compound->ERK This compound->JNK This compound->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate p38->Transcription_Factors Activate Inflammation Inflammatory Response Transcription_Factors->Inflammation Promote Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_harvest Harvesting cluster_analysis Analysis A Seed RAW 264.7 Cells B Adherence (Overnight) A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate (e.g., 24 hours) D->E F Collect Supernatant E->F G Lyse Cells E->G H ELISA / Griess Assay (Cytokines, NO) F->H I Western Blot (Protein Expression) G->I J qRT-PCR (mRNA Expression) G->J

References

Prunetrin: A Comprehensive Technical Guide on its Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has emerged as a promising candidate in the field of oncology research. This technical guide provides an in-depth analysis of this compound's potential as an anti-cancer agent, consolidating current scientific findings on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive resource to inform and guide future investigations into the therapeutic applications of this compound.

Introduction

This compound (Prunetin-4'-O-glucoside) is a flavonoid found in various plants of the Prunus species.[1] Flavonoids have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] this compound, and its aglycone form prunetin, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma.[1][3] This guide will explore the molecular mechanisms underlying these effects, with a focus on the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis. These effects are orchestrated through the modulation of key signaling pathways.

Cell Cycle Arrest at G2/M Phase

Studies have consistently shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells.[1][3] This arrest is achieved by downregulating the expression of key cell cycle regulatory proteins.

  • Cyclin B1: A crucial protein for the initiation of mitosis.

  • CDK1/CDC2: A cyclin-dependent kinase that complexes with Cyclin B1 to drive the cell into mitosis.

  • CDC25c: A phosphatase that activates the Cyclin B1/CDK1 complex.

By reducing the levels of these proteins, this compound effectively halts the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]

Induction of Apoptosis via the Intrinsic Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[1][3] This is characterized by a series of molecular events:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bak.[4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases. This compound has been shown to increase the expression of cleaved caspase-9 (an initiator caspase in the intrinsic pathway) and cleaved caspase-3 (an executioner caspase).[1][3]

  • PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[1]

Modulation of Key Signaling Pathways

This compound's influence on cell cycle and apoptosis is mediated by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[4] By suppressing this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in cancer, with the p38-MAPK arm often being associated with the induction of apoptosis and cell cycle arrest. This compound treatment leads to an activation of p38-MAPK, contributing to its anti-cancer effects.[4]

This compound Signaling Pathways cluster_0 This compound cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK Pathway cluster_3 Cell Cycle Regulation cluster_4 Apoptosis (Intrinsic Pathway) This compound This compound PI3K PI3K This compound->PI3K p38 p38 This compound->p38 Bcl2 Bcl-2 This compound->Bcl2 Bak Bak This compound->Bak Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G2M_Arrest G2/M Arrest p38->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 G2M_Arrest->CyclinB1_CDK1 Bcl2->Bak Caspase9 Cleaved Caspase-9 Bak->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound's multifaceted mechanism of action targeting key cancer signaling pathways.

Quantitative Data

The following tables summarize the currently available quantitative data on the anti-cancer effects of this compound and its aglycone, prunetin.

Table 1: Cytotoxicity of this compound and Prunetin (IC50 Values)
CompoundCancer Cell LineIC50 ValueReference
This compoundHep3B (Liver)< 20 µM[4]
This compoundRT-4 (Bladder)5.18 µg/mL[5]
PrunetinAGS (Gastric)Not specified[6]
PrunetinA549 (Lung)Not specified[7]
PrunetinMG-63 (Osteosarcoma)~20-25 µM

Note: Data for this compound in many common cancer cell lines are not yet available in the public domain.

Table 2: Induction of Apoptosis by this compound
Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Hep3BControl0.721.151.87[1]
Hep3BThis compound (40 µM)13.2813.7927.07[1]
HepG2This compound (30 µM)--20.17[8]
Huh7This compound (30 µM)--34.15[8]
Table 3: Effect of this compound on Cell Cycle and Apoptotic Protein Expression (Qualitative)
ProteinEffect of this compound TreatmentPathway/ProcessReference
Cyclin B1DecreasedCell Cycle Regulation[1][3]
CDK1/CDC2DecreasedCell Cycle Regulation[1][3]
CDC25cDecreasedCell Cycle Regulation[1]
p-AktDecreasedPI3K/Akt/mTOR Pathway[4]
p-mTORDecreasedPI3K/Akt/mTOR Pathway[4]
p-p38 MAPKIncreasedMAPK Pathway[4]
Bcl-2DecreasedIntrinsic Apoptosis[4]
BakIncreasedIntrinsic Apoptosis[4]
Cleaved Caspase-9IncreasedIntrinsic Apoptosis[1][3]
Cleaved Caspase-3IncreasedApoptosis Execution[1][3]
Cleaved PARPIncreasedApoptosis Execution[1]

Note: Quantitative densitometry data for protein expression changes are not consistently reported across studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7, Hep3B) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bak, Cyclin B1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels, normalized to a loading control like β-actin.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start cell_culture Cancer Cell Culture (e.g., HepG2, Huh7, Hep3B) start->cell_culture treatment Treatment with this compound (Varying Concentrations and Durations) cell_culture->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) (Cell Cycle - PI) treatment->flow_cytometry western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis flow_cytometry->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

Pharmacokinetics and Bioavailability

While comprehensive pharmacokinetic data for this compound is limited, studies on its aglycone, prunetin, provide some insights. Prunetin exhibits high intestinal absorption (around 95.5%) and good Caco-2 permeability.[9] It is metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4.[9] However, prunetin has shown poor blood-brain barrier permeability and limited aqueous solubility, which could present challenges for its systemic bioavailability.[9] Further studies are needed to fully characterize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound itself.

Future Directions and Conclusion

The existing body of research strongly suggests that this compound holds significant promise as a potential anti-cancer agent. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways in cancer cells provides a solid foundation for further investigation.

Future research should focus on:

  • Expanding the Scope: Evaluating the efficacy of this compound in a broader range of cancer types, including breast, lung, and prostate cancers.

  • In Vivo Studies: Conducting comprehensive animal studies to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Quantitative Analysis: Performing detailed quantitative studies, including densitometry for western blots, to provide a more precise understanding of its molecular effects.

  • Clinical Trials: As of now, there are no registered clinical trials for this compound. Preclinical data will be crucial to justify and design future clinical investigations.

References

Prunetrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a flavonoid also known as prunetin 4'-O-glucoside, is an O-methylated isoflavone that has garnered significant interest within the scientific community. As a phytoestrogen, it is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities, with a focus on its impact on cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various species of the Prunus genus and in the traditional Chinese medicinal herb Spatholobus suberectus. While the presence of this compound in these sources is well-documented, quantitative data on its concentration can vary depending on the plant part, geographical location, and extraction methodology.

Table 1: Primary Natural Sources of this compound
Plant SpeciesCommon NameFamilyPlant Part(s) Containing this compound/Prunetin
Prunus domesticaPlum, PruneRosaceaeFruit, Leaves
Prunus mumeJapanese Apricot, MeiRosaceaeFruit, Flowers
Spatholobus suberectusJixuetengFabaceaeVine Stem
Table 2: Quantitative Analysis of Prunetin in Natural Sources
Plant SpeciesPlant PartCompoundConcentration/YieldMethod of Analysis
Spatholobus suberectusVine Stem (Subfraction of extract)Prunetin3.288% (w/w)[1]Not Specified

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process that typically includes solid-liquid extraction followed by chromatographic separation. The following protocols are synthesized from established methodologies for the isolation of flavonoids and related phenolic compounds from plant materials.

Experimental Protocol 1: Solid-Liquid Extraction of Crude this compound Extract

This protocol outlines a general procedure for obtaining a crude extract enriched with this compound from plant material.

1. Sample Preparation:

  • Collect the desired plant material (e.g., dried and powdered Prunus domestica leaves or Spatholobus suberectus vine stems).
  • Ensure the material is finely ground to increase the surface area for efficient extraction.

2. Maceration/Soxhlet Extraction:

  • Maceration:
  • Place the powdered plant material in a sealed container with a suitable solvent (e.g., 80% methanol or 80% ethanol). A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).
  • Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
  • Filter the mixture to separate the extract from the solid plant material. Repeat the extraction process on the residue 2-3 times to maximize yield.
  • Soxhlet Extraction (for thermally stable compounds):
  • Place the powdered plant material in a thimble within a Soxhlet apparatus.
  • Extract with a suitable solvent (e.g., methanol or ethanol) for 6-8 hours. This method allows for continuous extraction with fresh solvent.

3. Concentration:

  • Combine the filtrates from the extraction steps.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Liquid-Liquid Partitioning (Optional):

  • To remove non-polar impurities, the crude extract can be suspended in water and partitioned against a non-polar solvent like hexane. The aqueous layer, containing the more polar glycosides like this compound, is retained.
  • Subsequently, the aqueous layer can be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further fractionate the compounds.

Experimental Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

1. Column Preparation:

  • Pack a glass column with a suitable stationary phase, such as silica gel or a reversed-phase C18 material, slurried in the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.
  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of solvents.
  • Normal Phase (Silica Gel): Start with a non-polar solvent system (e.g., a mixture of chloroform and methanol or ethyl acetate and hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent.
  • Reversed-Phase (C18): Start with a polar solvent system (e.g., a mixture of water and methanol or acetonitrile, often with a small amount of acid like formic acid to improve peak shape) and gradually decrease the polarity by increasing the proportion of the organic solvent.

4. Fraction Collection and Analysis:

  • Collect the eluate in fractions.
  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. A standard of this compound should be used for comparison.

5. Final Purification (Preparative HPLC):

  • Pool the fractions containing this compound and concentrate them.
  • For high-purity this compound, perform preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).
  • Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the purified compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer cell biology. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells through the modulation of key signaling pathways.

This compound's Impact on Akt/mTOR and MAPK Signaling Pathways

This compound exerts its anticancer effects by a dual mechanism: the inhibition of the pro-survival Akt/mTOR pathway and the activation of the pro-apoptotic MAPK pathway.

  • Inhibition of Akt/mTOR Pathway: this compound treatment leads to a decrease in the phosphorylation of Akt and mTOR, key kinases that promote cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts the signals that drive cancer cell proliferation.

  • Activation of MAPK Pathway: Concurrently, this compound activates components of the MAPK pathway, specifically p38 and ERK. The activation of these stress-activated protein kinases is associated with the induction of apoptosis, or programmed cell death.

The following diagrams illustrate the proposed mechanisms of action of this compound on these signaling cascades.

Prunetrin_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibition mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion

This compound inhibits the pro-survival Akt/mTOR signaling pathway.

Prunetrin_MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Activation ERK ERK This compound->ERK Activation Apoptosis Apoptosis p38->Apoptosis Induction ERK->Apoptosis Induction

This compound activates the pro-apoptotic MAPK signaling pathway.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from a plant source.

Prunetrin_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Prunus leaves) Grinding Grinding Plant_Material->Grinding Extraction Solid-Liquid Extraction (Maceration or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica or C18) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC_Analysis TLC/HPLC Analysis Fraction_Collection->TLC_HPLC_Analysis Pooling Pooling of Fractions TLC_HPLC_Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

A typical experimental workflow for the extraction and purification of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This guide has outlined its primary natural sources and provided a synthesized, detailed protocol for its extraction and purification, which can be adapted by researchers for their specific needs. The elucidation of its mechanism of action, involving the dual regulation of the Akt/mTOR and MAPK signaling pathways, provides a strong rationale for its further investigation in drug development programs. Future research should focus on obtaining more precise quantitative data of this compound in its natural sources and exploring its efficacy and safety in preclinical and clinical studies.

References

Prunetrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 154-36-9

This technical guide provides an in-depth overview of the isoflavonoid Prunetrin, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, experimental protocols for its study, and its known biological activities, with a focus on its underlying signaling pathways.

Chemical and Physical Properties

This compound, a glycosyloxyisoflavone, is a naturally occurring compound found in various plants, including red clover (Trifolium pratense) and Dalbergia sissoo.[1] Chemically, it is the 4'-O-β-D-glucoside of prunetin.[1]

Structure and Identification
PropertyValue
IUPAC Name 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[2]
Molecular Formula C22H22O10[2]
Molecular Weight 446.4 g/mol [2]
SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O[2]
CAS Number 154-36-9[2]
Physicochemical Data
PropertyValue
Physical Description Solid[2]
Melting Point 181 °C[2]
Boiling Point Data not available in the reviewed literature.
Solubility General information suggests solubility in organic solvents like ethanol and DMSO.[3][4] Quantitative solubility data in water, ethanol, and DMSO are not readily available in the reviewed literature.
pKa An experimentally determined pKa value for this compound is not readily available in the reviewed literature.

Experimental Protocols

Isolation and Purification from Trifolium pratense (Red Clover)

The following is a general protocol for the extraction and isolation of isoflavones, including this compound, from red clover. Specific parameters may require optimization.

1. Extraction:

  • Plant Material: Dried and powdered aerial parts of Trifolium pratense.

  • Solvent: A solution of 50% ethanol in water is commonly used for extraction.[5]

  • Method: Ultrasound-assisted extraction (UAE) can be employed. A typical procedure involves a 30-minute extraction at a frequency of 50 kHz and a temperature of 60 ± 2 °C.[5]

  • Post-Extraction: The mixture is cooled, centrifuged to remove solid plant material, and the supernatant is collected.[5]

2. Purification by High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable for the separation of isoflavones.[5][6][7][8]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and acetonitrile or methanol is typically used.[5][6][7][8]

  • Detection: A UV detector set at approximately 260 nm is appropriate for detecting isoflavones.[6]

  • Example Gradient: A linear gradient from a lower to a higher percentage of the organic solvent allows for the sequential elution of compounds with increasing hydrophobicity. The exact gradient profile will need to be optimized for the specific column and instrument.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data for this compound are essential for its structural confirmation. While a complete, assigned dataset was not found in the reviewed literature, the general regions for proton and carbon signals of the isoflavone and glucose moieties are predictable.

2. Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of this compound. The fragmentation pattern will typically involve the loss of the glucose moiety and subsequent fragmentation of the prunetin aglycone. Common neutral losses from the aglycone in positive ion mode include H2O and CO.[9] In negative ion mode, the loss of a methyl radical (CH3•) from the methoxy group can be observed.[9]

Biosynthesis

This compound is an isoflavonoid glycoside, and its biosynthesis follows the general phenylpropanoid pathway. The core isoflavonoid structure is synthesized from the amino acid phenylalanine.[10] This is followed by a series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) to form the isoflavone aglycone, prunetin. The final step in the biosynthesis of this compound is the glycosylation of prunetin, where a glucose molecule is attached, a reaction catalyzed by a glycosyltransferase.

This compound Biosynthesis Overview

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.[11]

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Production This compound This compound This compound->TLR4 Inhibits

This compound's Inhibition of the TLR4/MyD88 Pathway
Anti-cancer Activity

This compound has been investigated for its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.[12] Its mechanisms of action include the induction of cell cycle arrest and apoptosis.

One of the key signaling pathways implicated in this compound's anti-cancer effects is the Akt/mTOR pathway. The Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of both Akt and mTOR, thereby suppressing this pro-survival pathway and promoting apoptosis in cancer cells.[11][12]

Akt_mTOR_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Bind Akt Akt Receptor->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->Akt Inhibits

This compound's Inhibition of the Akt/mTOR Pathway

Experimental Workflow for Investigating Anti-Cancer Effects:

A typical workflow to investigate the anti-cancer properties of this compound would involve the following steps:

Experimental_Workflow CellCulture Cancer Cell Culture (e.g., HepG2, Huh7) Treatment Treatment with this compound (various concentrations) CellCulture->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (Akt, mTOR, Caspases, etc.) Treatment->WesternBlot

Workflow for Anti-Cancer Studies

References

The Discovery, Isolation, and Characterization of Prunetrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a glycosyloxyisoflavone found in various species of the Prunus genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from natural sources, purification via chromatographic techniques, and characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound, chemically known as Prunetin 4'-O-glucoside, is a naturally occurring isoflavone.[1] Isoflavones are a class of flavonoids recognized for their diverse biological activities. This compound is structurally related to its aglycone, prunetin, and is found in plants of the Prunus genus, which encompasses a wide variety of species such as plums, cherries, and almonds.[2] The compound has been identified in various plant species, including Dalbergia sissoo and Trifolium pratense.[3]

Initial research into this compound has revealed its potential as a therapeutic agent. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting its promise as an anti-cancer compound.[4] Moreover, its anti-inflammatory properties are of significant interest for the development of novel treatments for inflammatory conditions. This guide aims to provide a comprehensive technical overview of the fundamental aspects of this compound, from its initial isolation to its molecular characterization and mechanisms of action.

Isolation of this compound

The isolation of this compound from its natural sources, typically the leaves, bark, or fruit of Prunus species, involves a multi-step process combining extraction and chromatographic techniques to achieve a high degree of purity.

Extraction

A general procedure for the extraction of isoflavonoids like this compound from plant material is as follows:

  • Preparation of Plant Material : The selected plant material (e.g., dried leaves of a Prunus species) is ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered material is then subjected to solvent extraction, commonly using methanol or ethanol. This can be performed at room temperature with stirring or through maceration over an extended period.

  • Fractionation : The crude extract is concentrated under reduced pressure and then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. This compound, being a glycoside, is typically enriched in the more polar fractions.

Chromatographic Purification

Following extraction and fractionation, a series of chromatographic steps are employed to isolate this compound.

  • Column Chromatography : The enriched fraction is first subjected to column chromatography, often using a silica gel or ODS (octadecylsilyl) stationary phase, to perform a preliminary separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a gradient elution system of water and an organic solvent like methanol or acetonitrile, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm
Injection Volume 5 mL of concentrated fraction

Note: These parameters are illustrative and require optimization based on the specific crude extract and HPLC system.

Experimental Workflow for this compound Isolation

G Start Dried Prunus sp. Plant Material Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Solvent Partitioning (n-hexane, ethyl acetate, water) Filtration->Fractionation ColumnChrom Column Chromatography (Silica or ODS) Fractionation->ColumnChrom Polar Fraction PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation and Characterization

The definitive identification of the isolated compound as this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound (C₂₂H₂₂O₁₀), the expected monoisotopic mass is 446.1213 g/mol .

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductCalculated m/z
[M+H]⁺ 447.1286
[M+Na]⁺ 469.1105
[M-H]⁻ 445.1140
[M+NH₄]⁺ 464.1551
[M+K]⁺ 485.0845

Data sourced from PubChem.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Isoflavone Moiety
C-2~154.0~8.0 (s)
C-3~123.0
C-4~180.0
C-5~162.0
C-6~98.0~6.4 (d)
C-7~165.0
C-8~93.0~6.6 (d)
C-9~158.0
C-10~106.0
C-1'~122.0
C-2', C-6'~130.0~7.5 (d)
C-3', C-5'~117.0~7.1 (d)
C-4'~159.0
7-OCH₃~56.0~3.9 (s)
Glucose Moiety
C-1''~101.0~5.0 (d)
C-2''~74.0~3.5 (m)
C-3''~77.0~3.5 (m)
C-4''~70.0~3.4 (m)
C-5''~78.0~3.4 (m)
C-6''~61.0~3.7 (m), ~3.9 (m)

Note: These are predicted values and may vary from experimental data. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key cellular signaling pathways.

Anti-Cancer Activity

In hepatocellular carcinoma (HCC) cells, this compound has been demonstrated to induce cytotoxicity and inhibit cell proliferation.[4] Its mechanism of action involves:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest by downregulating key cell cycle proteins such as CDC25c, Cdk1/CDC2, and Cyclin B1.

  • Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway, evidenced by the cleavage of PARP and caspase-3, and an increased expression of cleaved-caspase 9 and the pro-apoptotic protein Bak, alongside a reduction in the anti-apoptotic protein Bcl-xL.

  • Modulation of Signaling Pathways : this compound inhibits the Akt/mTOR pathway and activates the MAPK pathway, specifically phospho-p38 and phospho-ERK.

Signaling Pathway of this compound in Cancer Cells

G cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis This compound This compound Akt Akt This compound->Akt inhibits p38 p38 This compound->p38 activates ERK ERK This compound->ERK activates Bcl_xL Bcl-xL This compound->Bcl_xL inhibits Bak Bak This compound->Bak activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellCycleArrest G2/M Arrest p38->CellCycleArrest ERK->CellCycleArrest Casp9 Caspase-9 Bak->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide on the Interaction of Prunetrin with Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of prunetrin with its cellular targets. This compound (Prunetin 4'-O-glucoside), a glycosyloxyisoflavone found in plants of the Prunus species, has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory conditions.[1][2] This document synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details experimental protocols for its investigation, and provides visual representations of the signaling pathways it modulates.

Core Cellular Targets and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways implicated in cell proliferation, survival, and inflammation. The primary mechanisms of action identified in cancer cells, particularly hepatocellular carcinoma (HCC), involve the inhibition of the Akt/mTOR pathway and the activation of the MAPK signaling pathway.[1][2][3] In the context of inflammation, this compound's aglycone, prunetin, has been shown to suppress the NF-κB pathway.[4]

1.1. Anticancer Effects

In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through a multi-pronged approach:

  • Inhibition of the Akt/mTOR Signaling Pathway: this compound treatment leads to a significant decrease in the phosphorylation of Akt and mTOR in a dose-dependent manner.[1] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell growth and survival.

  • Modulation of the MAPK Signaling Pathway: this compound treatment has been observed to activate the p38 MAPK pathway, while the phosphorylation of JNK and ERK remains largely unchanged in some cancer cell lines.[1] However, in other HCC cell lines (HepG2 and Huh7), an increase in the phosphorylation of both p38 and ERK has been noted.[3] This activation of p38 MAPK contributes to the induction of cell cycle arrest.[1]

  • Induction of G2/M Cell Cycle Arrest: By modulating the aforementioned signaling pathways, this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][3] This is accompanied by a dose-dependent decrease in the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3]

  • Activation of the Intrinsic Apoptotic Pathway: this compound promotes apoptosis through the mitochondrial pathway. This is evidenced by the increased cleavage of caspase-9 and caspase-3, as well as the cleavage of PARP, a hallmark of apoptosis.[1][2] Furthermore, this compound upregulates the expression of the pro-apoptotic protein Bak while downregulating the anti-apoptotic protein Bcl-xL.[1][2][3]

1.2. Anti-inflammatory Effects

While studies on the anti-inflammatory effects of this compound itself are emerging, research on its aglycone, prunetin, and its glycoside, prunetinoside, provides valuable insights. Prunetin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4] It achieves this by modulating the IKK-IκBα-NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β.[4] Similarly, prunetinoside has been found to suppress the NF-κB pathway and activate JNK-mediated signaling to exert its anti-inflammatory effects.[5]

Quantitative Data on this compound's Cellular Interactions

The following table summarizes the quantitative data available on the effects of this compound in various experimental models.

Parameter Cell Line Concentration/Value Effect Reference
Cytotoxicity (IC50) Hep3B< 20 µMDecreased cell viability to below 50%[1]
Cytotoxicity HepG2, Huh70.5 µM to 50 µMDose-dependent inhibition of cell proliferation[6]
Apoptosis Induction Hep3B40 µMIncreased total apoptotic cells to over three times the control[1]
Apoptosis Induction HepG230 µM28.80% late apoptosis compared to 0.01% in control[6]
Cell Cycle Arrest Hep3B10, 20, 40 µMDose-dependent accumulation of cells in G2/M phase[1]
Colony Formation Hep3B5, 10, 20, 30, 40 µMDose-dependent reduction in colony formation[1]
Protein Modulation Hep3B10, 20, 40 µMDose-dependent decrease in p-Akt, p-mTOR, Cyclin B1, CDK1/CDC2, CDC25c, Bcl-xL[1]
Protein Modulation Hep3B10, 20, 40 µMDose-dependent increase in cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bak, p-p38[1]
Protein Modulation HepG2, Huh7Not specifiedDose-dependent decrease in mTOR and Akt expression[3]
Protein Modulation HepG2, Huh7Not specifiedDose-dependent downregulation of CDC25c, Cdk1/CDC2, and Cyclin B1[3]
Protein Modulation HepG2, Huh7Not specifiedElevated phospho-p38 and phospho-ERK expression[3]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular effects of this compound, based on the methodologies described in the cited literature.

3.1. Cell Culture and Treatment

  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2, Huh7, and Hep3B are commonly used.[1][3] Non-cancerous cell lines like HaCaT (human keratinocytes) can be used as controls for cytotoxicity assessment.[3]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified durations (e.g., 24 hours) for most assays.[1]

3.2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3.3. Colony Formation Assay

  • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treat the cells with different concentrations of this compound.

  • Allow the cells to grow for an extended period (e.g., 10-14 days), with the medium and treatment being refreshed every few days.

  • Wash the colonies with PBS, fix with methanol, and stain with a solution like crystal violet.

  • Count the number of colonies (typically defined as clusters of >50 cells).

3.4. Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

3.5. Apoptosis Assay by Annexin V/PI Staining

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.6. Western Blot Analysis

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Prunetrin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Akt Akt Growth_Factor_Receptor->Akt Activates This compound This compound p_Akt p-Akt This compound->p_Akt Inhibits phosphorylation p_mTOR p-mTOR This compound->p_mTOR Inhibits phosphorylation p_p38 p-p38 This compound->p_p38 Activates phosphorylation Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Downregulates Bak Bak (Pro-apoptotic) This compound->Bak Upregulates CyclinB1 Cyclin B1 This compound->CyclinB1 Downregulates CDK1 CDK1/CDC2 This compound->CDK1 Downregulates CDC25c CDC25c This compound->CDC25c Downregulates mTOR mTOR p_Akt->mTOR Activates p_mTOR->CyclinB1 p_mTOR->CDK1 p_mTOR->CDC25c p38 p38 MAPK Cell_Cycle_Arrest G2/M Arrest p_p38->Cell_Cycle_Arrest Induces Caspase9 Pro-caspase-9 Bak->Caspase9 Activates cleavage Cleaved_Caspase9 Cleaved caspase-9 Caspase3 Pro-caspase-3 Cleaved_Caspase9->Caspase3 Activates cleavage Cleaved_Caspase3 Cleaved caspase-3 PARP PARP Cleaved_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis CyclinB1->Cell_Cycle_Arrest CDK1->Cell_Cycle_Arrest CDC25c->Cell_Cycle_Arrest

Caption: this compound's anticancer signaling pathways.

Prunetin_Anti_inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (e.g., TLR4) IKK IKK LPS_Receptor->IKK Activates Prunetin Prunetin Prunetin->IKK Inhibits IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates for degradation NFkappaB_complex NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) NFkappaB_complex->NFkappaB_nucleus Translocates NFkappaB_IkappaBalpha NF-κB-IκBα (Inactive) NFkappaB_IkappaBalpha->NFkappaB_complex Release Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Proinflammatory_Genes Induces transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Prunetin's anti-inflammatory signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., HepG2, Hep3B) Prunetrin_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Prunetrin_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Prunetrin_Treatment->Cytotoxicity Proliferation Proliferation Assay (Colony Formation) Prunetrin_Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Prunetrin_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Prunetrin_Treatment->Apoptosis Protein_Expression Protein Expression (Western Blot) Prunetrin_Treatment->Protein_Expression Data_Quantification Data Quantification (IC50, % Apoptosis, etc.) Cytotoxicity->Data_Quantification Proliferation->Data_Quantification Cell_Cycle->Data_Quantification Apoptosis->Data_Quantification Pathway_Elucidation Signaling Pathway Elucidation Protein_Expression->Pathway_Elucidation Data_Quantification->Pathway_Elucidation Conclusion Conclusion on Mechanism of Action Pathway_Elucidation->Conclusion

References

The Pharmacokinetics and Metabolism of Prunetrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a naturally occurring O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As with any promising bioactive compound, a thorough understanding of its pharmacokinetic and metabolic profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While in vitro metabolism, particularly glucuronidation, has been characterized to some extent, a notable gap exists in the literature regarding in vivo pharmacokinetic data.

Pharmacokinetics

To date, comprehensive in vivo pharmacokinetic studies detailing the plasma concentration-time profile and key parameters such as Cmax, Tmax, AUC, bioavailability, and clearance of this compound following oral or intravenous administration in preclinical models are not extensively available in the public domain. In silico predictions have suggested high intestinal absorption (95.5%) and good Caco-2 permeability, however, experimental verification is crucial for confirming these predictions.

Absorption

The primary route of administration for isoflavones like this compound is oral. While specific in vivo absorption data for this compound is limited, in silico models predict high intestinal absorption. The absorption of flavonoids is generally influenced by their physicochemical properties, such as lipophilicity and molecular size, and their interaction with intestinal transporters.

Distribution

Information regarding the distribution of this compound in various tissues and its plasma protein binding is not well-documented in the available literature. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body and is essential for determining appropriate dosing regimens.

Metabolism

The metabolism of this compound has been primarily investigated through in vitro studies, with a significant focus on Phase II conjugation reactions, particularly glucuronidation.

In vitro studies using human and rat liver and intestinal microsomes have demonstrated that this compound undergoes extensive glucuronidation.[1] Two primary glucuronide metabolites have been identified:

  • Prunetin-5-O-glucuronide

  • Prunetin-4'-O-glucuronide

The formation of these metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and exhibits organ and species-specific differences.

Table 1: In Vitro Glucuronidation Rates of this compound in Human and Rat Tissues [1]

TissueMetaboliteRate of Formation (nmol/min/mg protein)
Human Liver MicrosomesPrunetin-5-O-glucuronide0.073 ± 0.001
Prunetin-4'-O-glucuronide0.030 ± 0.001
Human Jejunal MicrosomesPrunetin-5-O-glucuronide0.010 ± 0.001
Prunetin-4'-O-glucuronide2.20 ± 0.10
Human Ileal MicrosomesPrunetin-5-O-glucuronideNot Reported
Prunetin-4'-O-glucuronide1.99 ± 0.10
Rat Liver MicrosomesPrunetin-5-O-glucuronideNot Reported
Prunetin-4'-O-glucuronideNot Reported
Rat Intestinal MicrosomesPrunetin-5-O-glucuronideNot Reported
Prunetin-4'-O-glucuronideNot Reported

Data presented as mean ± standard deviation.

The formation of Prunetin-5-O-glucuronide is predominantly catalyzed by UGT1A7, UGT1A8, and UGT1A9, which are abundant in the liver.[1] In contrast, the formation of Prunetin-4'-O-glucuronide is mainly mediated by UGT1A1, UGT1A8, and UGT1A10, with UGT1A10 being highly expressed in the intestine.[1] This differential expression of UGT isoforms explains the observed differences in metabolite formation between liver and intestinal microsomes.

Prunetrin_Metabolism This compound This compound UGT UDP-Glucuronosyltransferases (UGTs) This compound->UGT M1 Prunetin-5-O-glucuronide UGT->M1 Glucuronidation M2 Prunetin-4'-O-glucuronide UGT->M2 Glucuronidation UGT1A7 UGT1A7 UGT1A7->M1 UGT1A8_liver UGT1A8 UGT1A8_liver->M1 UGT1A9 UGT1A9 UGT1A9->M1 UGT1A1_liver UGT1A1 UGT1A1_liver->M2 UGT1A8_intestine UGT1A8 UGT1A8_intestine->M1 UGT1A8_intestine->M2 UGT1A10 UGT1A10 UGT1A10->M2 UGT1A1_intestine UGT1A1 UGT1A1_intestine->M2

This compound Glucuronidation Pathway

In silico studies have suggested that this compound may be metabolized by Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C9, CYP2C19, and CYP3A4. However, experimental data from in vitro studies with liver microsomes are needed to confirm these predictions and to identify the specific oxidative metabolites formed.

Sulfation is another common Phase II metabolic pathway for flavonoids. However, there is currently no specific information available on the sulfation of this compound.

Excretion

The routes and extent of excretion of this compound and its metabolites have not been determined. Typically, flavonoid metabolites are eliminated from the body via urine and feces.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. The following sections outline the methodologies for key experiments related to the pharmacokinetics and metabolism of this compound.

In Vitro Glucuronidation Assay

Objective: To determine the rate of glucuronide metabolite formation from this compound in liver and intestinal microsomes.

Materials:

  • This compound

  • Human and rat liver and intestinal microsomes

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer

  • Acetonitrile

  • Formic acid

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

  • Prepare incubation mixtures containing this compound (at various concentrations), microsomes, and MgCl2 in Tris-HCl buffer.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of this compound and its glucuronide metabolites using a validated HPLC-UV or LC-MS/MS method.

Glucuronidation_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis A Prepare Incubation Mixture: - this compound - Microsomes - MgCl2 - Tris-HCl Buffer B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction with UDPGA B->C D Incubate at 37°C C->D E Terminate Reaction (Ice-cold Acetonitrile) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by HPLC-UV or LC-MS/MS F->G

In Vitro Glucuronidation Assay Workflow
In Vivo Pharmacokinetic Study (Proposed)

Objective: To determine the pharmacokinetic profile of this compound in a preclinical model (e.g., rats) after oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration

  • Sprague-Dawley rats (or other suitable species)

  • Cannulas for blood collection

  • Anticoagulant (e.g., heparin)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single dose of this compound either orally (via gavage) or intravenously (via tail vein injection).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound and its major metabolites in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis.

PK_Study_Workflow A Animal Acclimatization & Fasting B Dose Administration (Oral or Intravenous) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis by LC-MS/MS D->E F Pharmacokinetic Parameter Calculation E->F

In Vivo Pharmacokinetic Study Workflow

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics and metabolism is largely based on in vitro glucuronidation studies. These studies have provided valuable insights into the major metabolic pathways and the enzymes involved. However, the lack of in vivo pharmacokinetic data represents a significant knowledge gap that hinders the progression of this compound towards clinical applications.

Future research should prioritize comprehensive in vivo pharmacokinetic studies in relevant animal models to determine the oral bioavailability, clearance, and distribution of this compound. Furthermore, a more thorough investigation of its Phase I metabolism and other potential conjugation pathways, such as sulfation, is warranted. The identification and quantification of metabolites in biological matrices like urine and feces will provide a complete picture of its disposition. Elucidating the complete ADME profile of this compound is a critical step in unlocking its full therapeutic potential.

References

Prunetrin: A Comprehensive Technical Guide to its Role in Plant Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a significant O-methylated isoflavone, is a secondary metabolite found predominantly in leguminous plants and species of the Prunus genus. As a member of the flavonoid family, this compound plays a crucial role in various aspects of plant biochemistry, including defense mechanisms and symbiotic relationships. This technical guide provides an in-depth exploration of this compound's biosynthesis, its physiological functions within plants, and detailed methodologies for its study.

This compound is the 4'-O-glucoside of prunetin. Its chemical formula is C22H22O10. This glycosylation enhances its solubility and stability within the plant cell.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone core, which is then further modified to yield this compound.

The key steps in the biosynthesis of this compound are:

  • Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

  • Flavonoid/Isoflavonoid Branch Point: 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

  • Isoflavone Synthesis: The enzyme isoflavone synthase (IFS), a cytochrome P450 monooxygenase, catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming 2-hydroxyisoflavanone. This is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone aglycone, genistein.

  • Methylation: The isoflavone O-methyltransferase (IOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of genistein, forming prunetin (5,4'-dihydroxy-7-methoxyisoflavone).

  • Glycosylation: Finally, a UDP-dependent glycosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of prunetin, resulting in the formation of this compound.

Prunetrin_Biosynthesis Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Prunetin Prunetin Genistein->Prunetin IOMT This compound This compound Prunetin->this compound UGT

Caption: Biosynthesis pathway of this compound from Phenylalanine.

Role of this compound in Plant Biochemistry

This compound, along with other isoflavonoids, plays multifaceted roles in plant physiology, primarily centered around interactions with the environment.

Plant Defense

Isoflavonoids are well-established phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. This compound contributes to the defense arsenal of plants in several ways:

  • Direct Antimicrobial Activity: As a phytoalexin, this compound can exhibit direct inhibitory effects on the growth and development of pathogenic fungi and bacteria. The accumulation of this compound and other isoflavonoids at the site of infection helps to limit the spread of the pathogen.

  • Signaling Molecule: The release of isoflavonoids like this compound upon pathogen recognition can act as a signal to trigger a broader defense response in the plant. This includes the induction of other defense-related genes, reinforcement of the cell wall, and the production of reactive oxygen species (ROS).

Symbiotic Nitrogen Fixation

In leguminous plants, isoflavonoids are crucial signaling molecules for establishing a symbiotic relationship with nitrogen-fixing rhizobia bacteria. This interaction leads to the formation of root nodules where atmospheric nitrogen is converted into ammonia, a usable form of nitrogen for the plant.

The role of isoflavonoids in this process includes:

  • Chemoattraction of Rhizobia: Legume roots exude a specific blend of flavonoids and isoflavonoids, including this compound, into the rhizosphere. These compounds act as chemoattractants for compatible rhizobia.

  • Induction of Nodulation (nod) Genes: The isoflavonoids are recognized by the NodD protein, a transcriptional regulator in rhizobia. This binding activates the expression of nod genes, which are essential for the synthesis of Nod factors. Nod factors are lipochitooligosaccharides that, in turn, are perceived by the plant root, initiating the process of nodule formation.

Chemoattractant for Pathogens

Interestingly, the signaling properties of isoflavonoids can also be exploited by certain plant pathogens. This compound has been identified as a chemoattractant for the zoospores of the oomycete pathogen Aphanomyces euteiches, which causes Aphanomyces root rot in legumes like peas. This highlights the complex role of these compounds in mediating both beneficial and detrimental plant-microbe interactions.

Quantitative Data of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species, tissues, and in response to various environmental stimuli. The following table summarizes available data on the content of prunetin and its glycoside, this compound, in red clover (Trifolium pratense).

Plant PartCompoundConcentration (mg/g of Dry Weight)Reference
LeavesPrunetinNot specified[1]
FlowersPrunetinNot specified[1]
StemsPrunetinNot specified[1]
Extract This compound Present (quantification not specified) [2]

Note: Specific quantitative data for this compound is limited in the reviewed literature. The table reflects the identification of its aglycone, prunetin, in various parts of red clover, and the presence of this compound in a red clover extract.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of isoflavonoids, including this compound, from dried plant tissue.

Materials:

  • Dried and finely ground plant material (e.g., leaves, roots)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Vortex mixer

  • Rotary evaporator (optional)

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant pellet two more times to ensure complete extraction.

  • Combine all the supernatants.

  • (Optional) Concentrate the combined extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Extraction_Workflow Start Dried Plant Material AddSolvent Add 80% Methanol Start->AddSolvent Vortex Vortex AddSolvent->Vortex Sonicate Ultrasonic Bath (30 min) Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction (2x) CollectSupernatant->Repeat Combine Combine Supernatants Repeat->Combine Filter Filter (0.45 µm) Combine->Filter HPLC HPLC Analysis Filter->HPLC

Caption: Workflow for the extraction of this compound from plant tissue.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 50% B

    • 35-40 min: Linear gradient from 50% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: Linear gradient from 90% to 10% B

    • 50-60 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in 80% methanol.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Inject the filtered plant extract.

  • Identify the this compound peak in the chromatogram of the plant extract by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the extract by using the calibration curve.

Signaling Pathways Involving Isoflavonoids in Plants

When a plant recognizes a pathogen, a complex signaling cascade is initiated, leading to the activation of defense responses, including the synthesis of phytoalexins like this compound. While the complete signaling pathway for this compound is not fully elucidated, a general model for isoflavonoid-mediated defense signaling can be proposed.

Upon pathogen recognition, a signal is transmitted within the plant cell, often involving a mitogen-activated protein kinase (MAPK) cascade. This cascade activates transcription factors (TFs) in the nucleus. These activated TFs then bind to the promoter regions of genes involved in the isoflavonoid biosynthesis pathway, leading to their upregulation and the subsequent production and accumulation of this compound.

Plant_Defense_Signaling Pathogen Pathogen Recognition MAPK_Cascade MAPK Cascade Activation Pathogen->MAPK_Cascade TFs Transcription Factor Activation MAPK_Cascade->TFs Gene_Expression Upregulation of Isoflavonoid Biosynthesis Genes TFs->Gene_Expression Prunetrin_Synthesis This compound Synthesis and Accumulation Gene_Expression->Prunetrin_Synthesis Defense Plant Defense Response Prunetrin_Synthesis->Defense

Caption: General signaling pathway for isoflavonoid-mediated plant defense.

Conclusion

This compound is a vital isoflavonoid with significant roles in the biochemical and ecological interactions of plants. Its biosynthesis from the phenylpropanoid pathway and its functions in plant defense and symbiosis highlight its importance. Further research is needed to fully elucidate the specific signaling pathways it governs within the plant and to gather more comprehensive quantitative data on its distribution and accumulation under various conditions. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this important plant secondary metabolite.

References

Methodological & Application

Prunetrin: A Promising Flavonoid for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cell Culture

Introduction

Prunetrin, a naturally occurring isoflavone glycoside found in various Prunus species, has emerged as a compound of interest in oncological research.[1][2] Recent studies have elucidated its potential to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][3] These application notes provide a comprehensive overview of the experimental protocols to investigate the effects of this compound in a cell culture setting. The detailed methodologies are intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing G2/M phase cell cycle arrest and promoting intrinsic apoptosis.[1][2][3] This is achieved through the modulation of key signaling pathways, including the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK pathway.[1][2]

Key Molecular Events:
  • Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This is accompanied by a decrease in the expression of crucial cell cycle regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[1][2]

  • Intrinsic Apoptosis: this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This is evidenced by the increased expression of the pro-apoptotic protein Bak and cleaved caspase-9, along with a decrease in the anti-apoptotic protein Bcl-xL.[1][2] Furthermore, this compound treatment leads to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis.[1][2]

  • Signaling Pathway Modulation: A significant mechanism of this compound's action is the inhibition of the prosurvival Akt/mTOR signaling pathway.[1][3] Concurrently, it activates the p38-MAPK signaling pathway, which is involved in cell cycle regulation and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on hepatocellular carcinoma (HCC) cell lines.

Cell LineAssayConcentration (µM)ObservationReference
Hep3BCell Viability (MTT)10, 20, 40Dose-dependent decrease in cell viability[1]
Hep3BColony Formation5, 10, 20, 30, 40Significant reduction in colony formation[1]
HepG2Cell Viability (MTT)0.5 - 50Dose-dependent inhibition of cell proliferation[4]
Huh7Cell Viability (MTT)0.5 - 50Dose-dependent inhibition of cell proliferation[4]
HaCaTCell Viability (MTT)0.5 - 50No discernible impact on cell proliferation[4]

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell LineProteinConcentration (µM)Change in ExpressionReference
Hep3BCyclin B110, 20, 40Decreased[1]
Hep3BCDK1/CDC210, 20, 40Decreased[1]
Hep3BCDC25c10, 20, 40Decreased[1]
Hep3BCleaved PARP10, 20, 40Increased[1]
Hep3BCleaved Caspase-310, 20, 40Increased[1]
Hep3BCleaved Caspase-910, 20, 40Increased[1]
Hep3BBak10, 20, 40Increased[1]
Hep3BBcl-xL10, 20, 40Decreased[1]
Hep3Bp-Akt10, 20, 40Decreased[1]
Hep3Bp-mTOR10, 20, 40Decreased[1]
Hep3Bp-p3810, 20, 40Increased[1]
HepG2CDC25c, Cdk1/CDC2, Cyclin B1Not specifiedDownregulated[3]
Huh7CDC25c, Cdk1/CDC2, Cyclin B1Not specifiedDownregulated[3]

Table 2: Effect of this compound on Key Protein Expression

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HepG2, Huh7, and Hep3B (hepatocellular carcinoma) cells can be obtained from ATCC. HaCaT (human keratinocyte) cells can be used as a non-cancerous control.[1][4]

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][5] Subculture cells when they reach 80-90% confluency.

This compound Preparation
  • Purity: Use this compound with a purity of ≥98%.[1]

  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Working Concentrations: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10, 20, 30, 40, and 50 μM) for experiments.[1] Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6]

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Seeding and Treatment: Seed 5 x 10^4 cells per well in a 6-well plate and treat with desired concentrations of this compound for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add APC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from a BD Biosciences kit).[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed 5 x 10^4 cells per well in a 6-well plate and treat with this compound for 24 hours.[1]

  • Cell Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol at -20°C for at least 1 hour.[1]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.[9][10]

  • Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 10 µg) on an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the proteins of interest overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to ensure equal protein loading.

Visualizations

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates Bcl_xL Bcl-xL This compound->Bcl_xL inhibits Bak Bak This compound->Bak activates mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle G2M_Arrest G2/M Arrest p38->G2M_Arrest Apoptosis Apoptosis Bcl_xL->Apoptosis Caspase9 Caspase-9 Bak->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis G2M_Arrest->CellCycle

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General workflow for studying this compound's effects.

References

In Vitro Assays for Prunetrin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone (Prunetin 4′-O-glucoside), is a natural flavonoid compound found in various plants of the Prunus species.[1][2] Emerging research has highlighted its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[2][3] These application notes provide detailed protocols for a range of in vitro assays to assess the biological activity of this compound, enabling researchers to investigate its mechanisms of action and evaluate its potential as a therapeutic agent.

I. Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-cancer effects, particularly in hepatocellular carcinoma (HCC), by inducing cell cycle arrest and apoptosis.[1][3][4]

Data Presentation: Anti-Cancer Activity of this compound
Cell LineAssayConcentration (µM)Observed EffectReference
Hep3BMTT Assay20 - 50> 50% reduction in cell viability[1]
Hep3BColony Formation Assay5, 10, 20, 30, 40Significant reduction in colony formation[1]
Hep3BCell Cycle Analysis10, 20, 40G2/M phase arrest[1]
Hep3BWestern Blot10, 20, 40Decreased Cyclin B1, CDK1/CDC2, CDC25c; Increased cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bak; Decreased Bcl-xL, p-Akt, p-mTOR; Increased p-p38[1]
HepG2, Huh7MTT Assay0.5 - 50Notable reduction in cell viability[4]
HepG2, Huh7Colony Formation AssayDose-dependentInhibition of cell proliferation[4]
HepG2, Huh7Cell Cycle AnalysisDose-dependentG2/M phase arrest[4]
HepG2, Huh7Western BlotDose-dependentIncreased cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bak, p-p38, p-ERK; Decreased Bcl-xL, p-Akt, p-mTOR[4]
Experimental Protocols: Anti-Cancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Hep3B, HepG2, or Huh7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.5 to 50 µM) for 24 hours.[1][4]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

This assay assesses the long-term proliferative potential of single cells.

  • Protocol:

    • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

    • Treat with various concentrations of this compound (e.g., 5 to 40 µM) and incubate for 1-2 weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.[1]

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies (containing >50 cells).

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound (e.g., 10, 20, 40 µM) for 24 hours.[1]

    • Harvest and fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content by flow cytometry.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Harvest and resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

This technique is used to detect specific proteins in a sample.

  • Protocol:

    • Treat cells with this compound (e.g., 10, 20, 40 µM) for 24 hours.[1]

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, mTOR, p38, PARP, caspases, Bcl-2 family proteins).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways in Anti-Cancer Activity

Prunetrin_Anticancer_Signaling This compound This compound Akt Akt This compound->Akt mTOR mTOR This compound->mTOR p38_MAPK p38 MAPK This compound->p38_MAPK Cell_Cycle_Proteins Cyclin B1, CDK1, CDC25c This compound->Cell_Cycle_Proteins Bcl_xL Bcl-xL This compound->Bcl_xL Bak Bak This compound->Bak p_Akt p-Akt (Inactive) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival p_mTOR p-mTOR (Inactive) mTOR->Cell_Survival p_p38_MAPK p-p38 MAPK (Active) G2_M_Arrest G2/M Arrest p_p38_MAPK->G2_M_Arrest Apoptosis Apoptosis Bcl_xL->Apoptosis Caspase9 Caspase-9 Bak->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound's anti-cancer signaling pathways.

II. Anti-Inflammatory Activity of this compound

Flavonoids are known to possess anti-inflammatory properties. While specific data for this compound is limited, its aglycone, prunetin, has been shown to inhibit key inflammatory mediators.[2] The following assays are recommended to evaluate the anti-inflammatory potential of this compound.

Data Presentation: Anti-Inflammatory Activity of Prunetin (Aglycone of this compound)
Cell LineAssayMethodEffect of PrunetinReference
RAW 264.7Nitric Oxide (NO) ProductionLPS-stimulatedInhibition of NO production[2]
RAW 264.7Prostaglandin E2 (PGE2) ProductionLPS-stimulatedInhibition of PGE2 production[2]
RAW 264.7Western Blot / RT-PCRLPS-stimulatedSuppression of iNOS and COX-2 expression[2]
RAW 264.7Western Blot / Reporter Gene AssayLPS-stimulatedInhibition of NF-κB activation[2]
Experimental Protocols: Anti-Inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

These enzyme inhibition assays measure the ability of this compound to block the activity of key enzymes in the inflammatory pathway. Commercial kits are widely available for these assays.

  • General Protocol:

    • Follow the manufacturer's instructions for the specific COX-2 or 5-LOX inhibitor screening kit.

    • Typically, the assay involves incubating the purified enzyme with a substrate and this compound at various concentrations.

    • The product formation is measured, often via a colorimetric or fluorometric method.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathway in Anti-Inflammatory Activity

Prunetrin_AntiInflammatory_Signaling cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK IkB IκBα IKK->IkB NFkB NF-κB p_IkB p-IκBα Active_NFkB Active NF-κB Nucleus Nucleus Active_NFkB->Nucleus iNOS iNOS Active_NFkB->iNOS COX2 COX-2 Active_NFkB->COX2 NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: this compound's anti-inflammatory signaling.

III. Antioxidant Activity of this compound

The antioxidant capacity of flavonoids is a well-established property. The following cell-free assays are fundamental for evaluating the radical scavenging activity of this compound.

Data Presentation: Antioxidant Activity of this compound

No specific IC50 values for this compound in DPPH, ABTS, or ORAC assays were found in the reviewed literature. The following protocols are provided as standard methods to determine these values.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH solution (in methanol or ethanol)

    • Methanol or ethanol

  • Protocol:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • This compound

    • ABTS solution

    • Potassium persulfate

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS radical solution to an absorbance of ~0.7 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS radical solution.

    • Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

    • Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Materials:

    • This compound

    • Fluorescein (fluorescent probe)

    • AAPH (peroxyl radical generator)

    • Trolox (standard)

  • Protocol:

    • In a black 96-well plate, add fluorescein and various concentrations of this compound or Trolox standards.

    • Initiate the reaction by adding AAPH.

    • Monitor the fluorescence decay kinetically over time using a fluorescence plate reader.

    • Calculate the area under the curve (AUC) and determine the ORAC value relative to Trolox.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare this compound Stock Solution Anti_Cancer Anti-Cancer Assays (MTT, Colony Formation, etc.) Compound_Prep->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Assays (NO, COX/LOX Inhibition) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Compound_Prep->Antioxidant Cell_Culture Culture and Seed Cells Cell_Culture->Anti_Cancer Cell_Culture->Anti_Inflammatory IC50 Calculate IC50 Values Anti_Cancer->IC50 Western_Blot_Analysis Analyze Protein Expression Anti_Cancer->Western_Blot_Analysis Flow_Cytometry_Analysis Analyze Cell Cycle/Apoptosis Anti_Cancer->Flow_Cytometry_Analysis Anti_Inflammatory->IC50 Antioxidant->IC50 Statistical_Analysis Perform Statistical Analysis IC50->Statistical_Analysis Western_Blot_Analysis->Statistical_Analysis Flow_Cytometry_Analysis->Statistical_Analysis Mechanism Elucidate Mechanism of Action Statistical_Analysis->Mechanism

Caption: General workflow for in vitro assays.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the in vitro activities of this compound. By employing these assays, researchers can further elucidate the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and antioxidant properties, thereby paving the way for its potential development as a novel therapeutic agent. It is recommended to perform these assays with appropriate controls and to determine the specific optimal conditions for this compound in each experimental setup.

References

Prunetrin in Oncology: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Prunetrin in preclinical animal models of cancer. It includes a summary of key quantitative data, detailed experimental protocols derived from published studies, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound, a glycosylated isoflavone, and its aglycone form, Prunetin, have emerged as promising natural compounds with demonstrated anticancer properties.[1][2] Preclinical studies, both in vitro and in vivo, have highlighted their potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through the modulation of various signaling pathways.[3][4][5] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in animal models of cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and Prunetin.

Table 1: In Vivo Studies of Prunetin in Animal Models of Cancer

Cancer TypeAnimal ModelCarcinogen/InducerTreatment ProtocolKey FindingsReference
Lung CancerSwiss albino miceBenzo(a)pyrene30 mg/kg Prunetin orally for 12-18 weeksDecreased carcinoembryonic antigen (CEA) and related metabolites.[1]
Liver CancerMale Wistar ratsDiethylnitrosamine (200 mg/kg)100 µM/kg Prunetin for 16 weeksDelayed liver cancer growth; downregulated cyclin-D1 protein expression; upregulated Bcl-2, Bax, caspase-3, and caspase-9 gene expression.[1]

Table 2: In Vitro Effects of this compound and Prunetin on Cancer Cells

CompoundCancer Cell LineTreatment ConcentrationKey FindingsReference
PrunetinHuman osteosarcoma (MG-63)20 and 25 µMStimulated apoptosis through enhancement of Bax and caspases; prevented cell proliferation; decreased Bcl-2 in a dose-dependent manner.[1]
PrunetinBladder cancer (RT-4)21.11 and 42.22 µg/mLInduced apoptosis via caspase-3 and TNF-α.[1]
This compoundLiver cancer (Hep3B)10, 20, and 40 µMInduced apoptosis through activation of PARP, caspase-3, and caspase-9; increased Bak expression; arrested cell cycle in G2/M phase; inhibited mTOR/AKT signaling and activated p38-MAPK.[4][5][1][4][5]
This compoundLiver cancer (HepG2, Huh7)5, 10, 15, 20, 25, and 30 µMReduced cell viability; inhibited colony formation; downregulated cell cycle proteins (CDC25c, Cdk1/CDC2, Cyclin B1), inducing G2/M phase arrest; induced intrinsic apoptosis.[6][7][6][7]
PrunetinGastric cancer (AGS)20, 40, and 80 µMInduced necroptosis; generated reactive oxygen species (ROS).[8]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

Prunetrin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K p38_MAPK p38 MAPK This compound->p38_MAPK Cell_Cycle_Proteins Cyclin B1 CDK1/CDC2 CDC25c This compound->Cell_Cycle_Proteins Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Bak_Bax Bak / Bax This compound->Bak_Bax AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G2M_Arrest G2/M Phase Cell Cycle Arrest p38_MAPK->G2M_Arrest Cell_Cycle_Proteins->G2M_Arrest Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Bak_Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anticancer signaling pathways.

Experimental Protocols

The following protocols are generalized from the methodologies described in the cited literature and should be adapted to specific experimental contexts.

Carcinogen-Induced Animal Model of Cancer

This protocol outlines the steps for inducing tumors in animal models using a chemical carcinogen, followed by treatment with this compound.

Experimental_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Swiss albino mice) Carcinogen_Administration 2. Carcinogen Administration (e.g., Benzo(a)pyrene) Animal_Acclimatization->Carcinogen_Administration Tumor_Development 3. Tumor Development Period Carcinogen_Administration->Tumor_Development Group_Allocation 4. Random Allocation into Groups (Control, this compound-treated) Tumor_Development->Group_Allocation Treatment_Period 5. This compound Administration (e.g., 30 mg/kg, oral gavage) Group_Allocation->Treatment_Period Monitoring 6. Monitoring (Tumor size, body weight) Treatment_Period->Monitoring Endpoint 7. Study Endpoint & Sample Collection (e.g., 12-18 weeks) Monitoring->Endpoint Analysis 8. Analysis (Biochemical, Histopathological, Molecular) Endpoint->Analysis

References

Application Note: Quantitative Analysis of Prunetrin in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prunetrin (Prunetin-4'-O-glucoside) is an O-methylated isoflavone found in various plants of the Prunus species. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells by modulating key signaling pathways, such as inhibiting the Akt/mTOR pathway and activating the MAPK pathway.[1][2] To facilitate preclinical and clinical development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note details a simple, sensitive, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in rat plasma. The method employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Daidzein (Internal Standard, IS) (>98% purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade phosphoric acid

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free rat plasma (with K2-EDTA as anticoagulant)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is suitable for this analysis.

ParameterCondition
HPLC Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.2% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Detection (UV) 285 nm
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard Daidzein (IS)

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions: Prepare primary stock solutions of this compound and Daidzein (IS) at a concentration of 1.0 mg/mL in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration curve standards. Prepare a separate working solution for the IS at 10 µg/mL.

  • Calibration Standards & QC Samples: Spike 90 µL of blank rat plasma with 10 µL of the appropriate this compound working solution to obtain final concentrations for the calibration curve (e.g., 0.1, 0.25, 0.5, 1, 5, 10, 50, 100 µg/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.25, 8, and 80 µg/mL) in the same manner from a separate stock solution.

4. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Daidzein IS working solution (10 µg/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation and Data

The analytical method was validated according to established bioanalytical method validation guidelines.

Linearity and Limit of Quantification (LOQ) The method demonstrated excellent linearity over the concentration range of 0.1 to 100 µg/mL. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy.

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)
This compound0.1 - 100≥ 0.9980.1

Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing five replicates of QC samples at three concentration levels on three separate days.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.25≤ 8.5%94.5% - 106.2%≤ 9.8%96.1% - 104.5%
Medium 8.0≤ 6.2%97.1% - 103.5%≤ 7.5%98.2% - 102.8%
High 80.0≤ 5.5%98.5% - 101.9%≤ 6.9%99.0% - 101.5%

Recovery and Stability The extraction recovery of this compound from rat plasma was high and consistent. Stability was assessed under various conditions to ensure sample integrity during handling and storage.

ParameterResult
Recovery >92% at all QC levels
Freeze-Thaw Stability Stable for at least three freeze-thaw cycles (-20°C to room temperature)
Short-Term Stability Stable for at least 6 hours at room temperature
Post-Preparative Stability Stable in the autosampler at 10°C for at least 24 hours
Long-Term Stability Stable for at least 30 days when stored at -80°C

Visualized Protocols and Pathways

G cluster_collection 1. Sample Collection & Handling cluster_prep 2. Sample Preparation cluster_analysis 3. HPLC Analysis Blood Collect Blood Sample (K2-EDTA tubes) Centrifuge1 Centrifuge (1,600 x g, 15 min, 4°C) Blood->Centrifuge1 Plasma Aspirate Plasma Supernatant Centrifuge1->Plasma Store Store Plasma at -80°C or Proceed to Extraction Plasma->Store Thaw Thaw Plasma Sample Store->Thaw Spike Spike with Internal Standard (Daidzein) Thaw->Spike Precipitate Add Acetonitrile (1:3 v/v) (Protein Precipitation) Spike->Precipitate Vortex Vortex (2 min) Precipitate->Vortex Centrifuge2 Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge2 Transfer Transfer Supernatant to Autosampler Vial Centrifuge2->Transfer Inject Inject 20 µL into HPLC Transfer->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 285 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for this compound analysis in plasma.

G cluster_pathway This compound's Mechanism of Action in Cancer Cells cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound Akt Akt This compound->Akt mTOR mTOR This compound->mTOR p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cycle Cdk1 / Cyclin B1 mTOR->Cycle ApoptosisProteins Bak (↑) / Bcl-xL (↓) mTOR->ApoptosisProteins p38->ApoptosisProteins ERK->ApoptosisProteins Arrest G2/M Phase Arrest Cycle->Arrest Caspases Caspase-9 → Caspase-3 ApoptosisProteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathways in cancer cells.[1][2]

Conclusion

This application note provides a validated HPLC-UV method that is rapid, simple, and reliable for the quantification of this compound in rat plasma. The straightforward protein precipitation protocol offers high recovery and ease of use, making it suitable for high-throughput analysis in a preclinical drug development setting. The method meets all criteria for accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic and other related studies.

References

Application Notes and Protocols: Western Blot Analysis of Prunetrin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing western blot analysis on cells treated with prunetrin, a natural isoflavone with demonstrated anti-cancer properties. The protocols detailed below are based on established methodologies for investigating the molecular mechanisms of this compound in hepatocellular carcinoma (HCC) cell lines.

Introduction

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.[1][2][3] Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in protein expression levels within treated cells. This document outlines the affected signaling pathways, provides detailed experimental protocols, and presents expected quantitative data in a structured format.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects primarily through the inhibition of the Akt/mTOR pathway and the activation of the MAPK signaling pathway.[1][2][3]

  • Akt/mTOR Pathway: this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR, key regulators of cell survival and proliferation.[1] Inhibition of this pathway is a crucial step in this compound-induced apoptosis.

  • MAPK Pathway: this compound has been observed to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.[1][2] Studies have shown a dose-dependent increase in the phosphorylation of p38, while the levels of phosphorylated JNK and ERK may remain unchanged.[1]

  • Intrinsic Apoptosis Pathway: The modulation of the Akt/mTOR and MAPK pathways culminates in the activation of the intrinsic apoptotic cascade. This is evidenced by the increased cleavage of caspase-9, caspase-3, and PARP.[1][2][3] Furthermore, this compound treatment alters the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-xL.[1][3]

  • Cell Cycle Regulation: this compound induces G2/M phase cell cycle arrest by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3]

Data Presentation: Quantitative Effects of this compound on Protein Expression

The following tables summarize the expected dose-dependent effects of this compound on key proteins involved in the aforementioned signaling pathways, as determined by western blot analysis. The data is based on studies conducted on hepatocellular carcinoma cell lines (Hep3B, HepG2, Huh7) treated with 10, 20, and 40 μM of this compound for 24 hours.[1][3]

Table 1: Effect of this compound on Akt/mTOR Signaling Pathway Proteins

Target Protein10 μM this compound20 μM this compound40 μM this compound
p-Akt↓↓↓↓↓
Akt
p-mTOR↓↓↓↓↓
mTOR

Table 2: Effect of this compound on MAPK Signaling Pathway Proteins

Target Protein10 μM this compound20 μM this compound40 μM this compound
p-p38↑↑↑↑↑
p38
p-ERK
ERK
p-JNK
JNK

Table 3: Effect of this compound on Apoptosis-Related Proteins

Target Protein10 μM this compound20 μM this compound40 μM this compound
Cleaved Caspase-3↑↑↑↑↑
Cleaved Caspase-9↑↑↑↑↑
Cleaved PARP↑↑↑↑↑
Bak↑↑↑↑↑
Bcl-xL↓↓↓↓↓
Bcl-2↓↓↓↓↓

Table 4: Effect of this compound on Cell Cycle Regulatory Proteins

Target Protein10 μM this compound20 μM this compound40 μM this compound
Cyclin B1↓↓↓↓↓
CDK1/CDC2↓↓↓↓↓
CDC25c↓↓↓↓↓

(Arrow notation: ↑ Slight Increase, ↑↑ Moderate Increase, ↑↑↑ Strong Increase, ↓ Slight Decrease, ↓↓ Moderate Decrease, ↓↓↓ Strong Decrease, ↔ No Significant Change)

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for the treatment of hepatocellular carcinoma cell lines such as Hep3B, HepG2, or Huh7.

Materials:

  • Hepatocellular carcinoma cells (e.g., Hep3B from ATCC, Cat# HB-8064)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at final concentrations of 10, 20, and 40 μM.[1] Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells for 24 hours.[1]

Western Blot Protocol

Materials:

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]

  • Sample Preparation:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[4]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4][5]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4][5] Refer to the antibody datasheet for the recommended dilution.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[4][5]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][5]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[4][5]

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[4]

    • Visualize the protein bands using an imaging system.[4]

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations

Prunetrin_Signaling_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR MAPK MAPK Pathway This compound->MAPK p_Akt p-Akt ↓ Akt_mTOR->p_Akt p_mTOR p-mTOR ↓ Akt_mTOR->p_mTOR Proliferation Cell Proliferation ↓ p_Akt->Proliferation Survival Cell Survival ↓ p_Akt->Survival p_mTOR->Proliferation p_p38 p-p38 ↑ MAPK->p_p38 Apoptosis Apoptosis ↑ p_p38->Apoptosis CellCycleArrest G2/M Arrest ↑ p_p38->CellCycleArrest Bcl2_family Bak ↑ / Bcl-xL ↓ Apoptosis->Bcl2_family CellCycleProteins Cyclin B1 ↓ CDK1/CDC2 ↓ CDC25c ↓ CellCycleArrest->CellCycleProteins Caspases Cleaved Caspases ↑ (Caspase-9, Caspase-3) PARP Cleaved PARP ↑ Caspases->PARP Bcl2_family->Caspases

Caption: this compound signaling pathways.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Gene Expression Analysis of Cells Treated with Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Prunetrin on gene expression in cancer cells. This compound, a natural isoflavone, has demonstrated significant anti-cancer and anti-inflammatory properties by modulating key cellular signaling pathways. This document outlines the molecular mechanisms of this compound and provides step-by-step instructions for conducting gene expression analysis using RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR).

Application Notes

This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including hepatocellular carcinoma.[1][2] Its mechanism of action involves the modulation of several critical signaling pathways, making it a promising candidate for further investigation in drug development. Gene expression analysis is a crucial tool for elucidating the precise molecular targets of this compound and understanding its therapeutic potential.

Key Signaling Pathways Modulated by this compound:

  • PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.[1]

  • MAPK Pathway: this compound can activate the p38 MAPK pathway while having varied effects on other MAPK components like JNK and ERK, suggesting a role in stress-induced apoptosis.[1]

  • Apoptosis Pathway: this compound treatment leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby promoting programmed cell death.

  • Cell Cycle Regulation: Gene expression changes induced by this compound result in the arrest of the cell cycle at the G2/M phase.[1][2]

  • NF-κB Pathway: In the context of inflammation, this compound and its analogs have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammatory responses.

The following protocols provide a framework for researchers to investigate these effects in their own cellular models.

Data Presentation: Differentially Expressed Genes in Hep3B Cells Treated with this compound

The following table summarizes the top differentially expressed genes in Hep3B hepatocellular carcinoma cells following treatment with this compound, as identified by transcriptome analysis. The data highlights significant changes in genes related to apoptosis, cell cycle, and key signaling pathways.

Gene SymbolGene NameFunctionLog2 Fold Change
Upregulated Genes
TP53Tumor Protein P53Tumor suppressor, apoptosis, cell cycle arrest> 1.0
TGFB1Transforming Growth Factor Beta 1Regulation of cell growth, proliferation, differentiation> 1.0
CASP8Caspase 8Apoptosis initiation> 1.0
BAK1BCL2 Antagonist/Killer 1Pro-apoptotic> 1.0
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic> 1.0
Downregulated Genes
BCL2L1 (Bcl-xL)BCL2 Like 1Anti-apoptotic< -1.0
BCL2B-Cell CLL/Lymphoma 2Anti-apoptotic< -1.0
CCNB1Cyclin B1G2/M transition of the cell cycle< -1.0
CDK1Cyclin Dependent Kinase 1Cell cycle control< -1.0
CDC25CCell Division Cycle 25CG2/M transition of the cell cycle< -1.0
AKT1AKT Serine/Threonine Kinase 1Cell survival, proliferation< -1.0
MTORMechanistic Target Of Rapamycin KinaseCell growth, proliferation, survival< -1.0

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing adherent cancer cells and treating them with this compound for subsequent gene expression analysis.

Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7, Hep3B)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours to allow for proper adherence.

  • This compound Treatment: Prepare the desired concentrations of this compound in complete growth medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced effects. Typical treatment concentrations for this compound range from 5 µM to 50 µM.[2]

  • Control Group: Treat a set of cells with the vehicle (DMSO) at the same final concentration as the this compound-treated groups.

  • Incubation: Incubate the cells with this compound or vehicle for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for RNA extraction. For adherent cells, use trypsin-EDTA to detach the cells from the culture vessel.

Protocol 2: RNA Isolation and Quantification

This protocol outlines the steps for isolating total RNA from cultured cells.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or similar)

  • RNase-free water

  • Ethanol (70%)

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol of the chosen RNA isolation kit.

  • RNA Purification: Follow the kit's instructions for RNA binding to the column, washing, and elution.

  • RNA Elution: Elute the purified RNA in RNase-free water.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA can be further assessed using a bioanalyzer.

Protocol 3: RNA Sequencing (RNA-seq)

This protocol provides a general workflow for preparing RNA samples for next-generation sequencing.

Materials:

  • RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina or similar)

  • Purified total RNA

  • Thermal cycler

  • Magnetic stand

Procedure:

  • mRNA Purification (Poly-A Selection): Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Process the raw sequencing data through a bioinformatics pipeline to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is for validating the results of RNA-seq or for analyzing the expression of specific target genes.

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers

  • Real-time PCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

Mandatory Visualizations

Prunetrin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K p38_MAPK p38 MAPK This compound->p38_MAPK Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL Bak_Bax Bak / Bax This compound->Bak_Bax Cell_Cycle_Proteins Cyclin B1 / CDK1 / CDC25c This compound->Cell_Cycle_Proteins Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis Bcl2_BclxL->Apoptosis Caspases Caspases Bak_Bax->Caspases Caspases->Apoptosis G2M_Arrest G2/M Arrest Cell_Cycle_Proteins->G2M_Arrest

Caption: this compound's multifaceted impact on key cancer signaling pathways.

Gene_Expression_Analysis_Workflow Cell_Culture 1. Cell Culture & this compound Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation RNA_QC 3. RNA Quantification & QC RNA_Isolation->RNA_QC Library_Prep 4. RNA-seq Library Preparation RNA_QC->Library_Prep cDNA_Synthesis 4a. cDNA Synthesis RNA_QC->cDNA_Synthesis Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing RNAseq_Analysis 6. RNA-seq Data Analysis Sequencing->RNAseq_Analysis DEG_Validation 7. Differentially Expressed Gene Validation RNAseq_Analysis->DEG_Validation qPCR 5a. Quantitative PCR cDNA_Synthesis->qPCR qPCR_Analysis 6a. qPCR Data Analysis qPCR->qPCR_Analysis qPCR_Analysis->DEG_Validation

Caption: Workflow for gene expression analysis using RNA-seq and qPCR.

References

Prunetrin Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosylated form of the O-methylated isoflavone prunetin, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This document provides a comprehensive overview of this compound dosage for in vivo studies, drawing upon available preclinical data for its aglycone, prunetin. Due to the limited availability of in vivo studies on this compound itself, the provided dosages are primarily based on studies conducted with prunetin. Researchers should consider the pharmacokinetic differences between the glycoside (this compound) and the aglycone (prunetin) when designing their experiments. Prunetin has shown a favorable safety profile in preclinical models, with one study indicating no mortality or significant side effects in rats at oral doses up to 2000 mg/kg.[1]

Data Presentation: Prunetin In Vivo Dosages

The following tables summarize the quantitative data from various in vivo studies investigating the effects of prunetin.

Table 1: Anti-inflammatory and Cardioprotective Doses of Prunetin

Animal ModelConditionRoute of AdministrationDosageDurationKey FindingsReference
Male Wistar ratsDextran sulfate sodium (DSS)-induced colitisOral gavageNot specifiedNot specifiedAlleviated colitis symptoms through regulation of inflammatory response.[2]
Male Wistar ratsIsoproterenol-induced myocardial infarctionOral20 mg/kg body weight19 daysPrevented oxidative stress associated with myocardial infarction.[3][3]
MiceLipopolysaccharide (LPS)-induced endotoxemiaNot specifiedNot specifiedNot specifiedSignificantly reduced serum levels of inflammatory cytokines and mortality.[4][4]

Table 2: Anti-cancer Doses of Prunetin

Animal ModelCancer TypeRoute of AdministrationDosageDurationKey FindingsReference
Swiss albino miceBenzo(a)pyrene-induced lung cancerOral gavage30 mg/kg12 and 18 weeksDecreased carcinoembryonic antigen (CEA) and related metabolites.[5][5]
Male Wistar ratsDiethylnitrosamine-induced liver cancerIn feed with water100 µM/kg16 weeksDelayed liver cancer growth and modulated expression of cell cycle and apoptosis-related genes.[5][5]

Experimental Protocols

Anti-inflammatory Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This protocol is based on the methodology described for investigating the anti-inflammatory effects of prunetin in a rat model of colitis.[2]

Materials:

  • Male Wistar rats

  • Dextran sulfate sodium (DSS)

  • Prunetin

  • Vehicle for prunetin (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Induction of Colitis: Administer DSS in the drinking water at a concentration of 3-5% (w/v) for 5-7 days.

  • Prunetin Administration:

    • Prepare a suspension of prunetin in the chosen vehicle.

    • Administer the prunetin suspension orally via gavage daily. The specific dosage will need to be optimized based on the study design.

  • Monitoring: Monitor the animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the study period, euthanize the animals and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, IL-1β) by qRT-PCR or ELISA.

Cardioprotective Model: Isoproterenol-Induced Myocardial Infarction in Rats

This protocol is adapted from a study evaluating the cardioprotective effects of prunetin.[3]

Materials:

  • Male Wistar rats

  • Isoproterenol hydrochloride

  • Prunetin

  • Vehicle for prunetin

  • Oral gavage needles

  • Subcutaneous injection needles

Procedure:

  • Prunetin Pre-treatment: Administer prunetin (20 mg/kg body weight) orally once daily for 19 consecutive days.

  • Induction of Myocardial Infarction: On the 20th and 21st days, induce myocardial infarction by subcutaneous injection of isoproterenol (85 mg/kg body weight) at an interval of 24 hours.

  • Sample Collection: After the final isoproterenol injection, collect blood samples for biochemical analysis of cardiac markers (e.g., troponin, creatine kinase-MB).

  • Histopathological Analysis: Euthanize the animals and collect heart tissue for histopathological examination to assess the extent of myocardial damage.

Signaling Pathways and Experimental Workflows

Prunetin's Anti-inflammatory Signaling Pathway

Prunetin has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[2][4] Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation targets IκBα for degradation, allowing the nuclear factor-kappa B (NF-κB) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β. Prunetin intervenes in this pathway, inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators.

G cluster_0 cluster_1 cluster_2 cluster_3 LPS Lipopolysaccharide TLR4 Toll-like Receptor 4 LPS->TLR4 Binds to IKK IκB Kinase TLR4->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates NFkappaB NF-κB IkappaBalpha->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Induces transcription of Prunetin Prunetin Prunetin->IkappaBalpha Prevents degradation of Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators Leads to production of

Caption: Prunetin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Study

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of this compound/prunetin in an animal model of induced inflammation.

G cluster_0 Pre-treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Evaluation Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Prunetrin_Admin This compound/Vehicle Administration Randomization->Prunetrin_Admin Inflammation_Induction Induction of Inflammation (e.g., DSS, LPS) Continued_Treatment Continued this compound/Vehicle Administration Inflammation_Induction->Continued_Treatment Monitoring Clinical Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Analysis Histological & Biochemical Analysis Sample_Collection->Analysis

References

Application Notes and Protocols for Prunetrin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin is a naturally occurring isoflavone glycoside with demonstrated anti-cancer properties, notably in hepatocellular carcinoma.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in-vitro experiments. This document provides a detailed protocol for the preparation of this compound stock solutions and subsequent dilutions for use in cell-based assays. Additionally, it summarizes the key molecular characteristics of this compound and illustrates its mechanism of action on the Akt/mTOR and p38-MAPK signaling pathways.

This compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for accurate stock solution preparation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀PubChem
Molecular Weight 446.4 g/mol PubChem
Appearance SolidPubChem
Solubility in DMSO 25 mg/mLMCE
Storage (Solid) Refer to manufacturer's instructions-
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 monthsMCE

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 50 mM stock solution, the required mass of this compound is calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 50 mmol/L x 0.001 L x 446.4 g/mol = 22.32 mg

  • Weighing this compound:

    • Carefully weigh out 22.32 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • Aliquot the 50 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions by Serial Dilution

This protocol outlines the serial dilution of the 50 mM this compound stock solution to obtain working concentrations of 10 µM, 20 µM, and 40 µM, which have been shown to be effective in hepatocellular carcinoma cell lines.[2]

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Prepare an intermediate dilution (1 mM):

    • Dilute the 50 mM stock solution 1:50 in cell culture medium. For example, add 2 µL of the 50 mM stock solution to 98 µL of cell culture medium to obtain a 1 mM intermediate solution.

  • Prepare the final working solutions:

    • For 10 µM working solution: Dilute the 1 mM intermediate solution 1:100 in cell culture medium. For example, add 1 µL of the 1 mM solution to 99 µL of cell culture medium.

    • For 20 µM working solution: Dilute the 1 mM intermediate solution 1:50 in cell culture medium. For example, add 2 µL of the 1 mM solution to 98 µL of cell culture medium.

    • For 40 µM working solution: Dilute the 1 mM intermediate solution 1:25 in cell culture medium. For example, add 4 µL of the 1 mM solution to 96 µL of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Summary of Working Solution Preparation:

Target ConcentrationIntermediate DilutionFinal Dilution (from 1 mM)Volume of 1 mM StockVolume of Medium
10 µM 1:50 from 50 mM stock1:1001 µL99 µL
20 µM 1:50 from 50 mM stock1:502 µL98 µL
40 µM 1:50 from 50 mM stock1:254 µL96 µL

Mechanism of Action: Signaling Pathways

This compound has been demonstrated to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells by modulating key signaling pathways.[1][2] Specifically, it inhibits the pro-survival Akt/mTOR pathway and activates the stress-induced p38-MAPK pathway.[1][2]

Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_application Application stock Weigh this compound Powder dmso Dissolve in DMSO stock->dmso stock_50mM 50 mM this compound Stock dmso->stock_50mM intermediate 1:50 Dilution in Media (1 mM Intermediate) stock_50mM->intermediate working_10 10 µM Working Solution intermediate->working_10 working_20 20 µM Working Solution intermediate->working_20 working_40 40 µM Working Solution intermediate->working_40 cell_culture Treat Cells in Culture working_10->cell_culture working_20->cell_culture working_40->cell_culture

Caption: Workflow for this compound stock and working solution preparation.

This compound's Effect on Akt/mTOR and p38-MAPK Signaling Pathways

G cluster_akt_mtor Akt/mTOR Pathway cluster_p38_mapk p38-MAPK Pathway Akt Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p38 p38 MAPK Apoptosis Apoptosis & Cell Cycle Arrest p38->Apoptosis This compound This compound This compound->Akt Inhibits This compound->p38 Activates

Caption: this compound inhibits the Akt/mTOR pathway and activates the p38-MAPK pathway.

References

Application Notes: Evaluating Prunetrin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has garnered significant interest in oncological research for its potential anti-cancer properties.[1][2] Emerging studies indicate that this compound exerts cytotoxic effects on various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for evaluating cell viability.[4][5] The protocol is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[5] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[4]

Applications

  • Determination of the cytotoxic effects of this compound on various cancer cell lines.

  • Calculation of the half-maximal inhibitory concentration (IC50) of this compound.

  • Screening of this compound analogs or derivatives for enhanced cytotoxic activity.

  • Investigation of the dose-dependent and time-dependent effects of this compound on cell viability.

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of this compound on different cancer cell lines.

Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cells

Cell LineConcentration (µM)Incubation Time% Cell ViabilityReference
Hep3B2024 hours< 50%[1]
Hep3B4024 hours< 50%[1]
Hep3B5024 hours< 50%[1]
HepG2Not SpecifiedNot SpecifiedNotable Reduction[3]
Huh7Not SpecifiedNot SpecifiedNotable Reduction[3]

Note: While specific IC50 values were not explicitly stated in the provided search results, the data indicates significant cytotoxic activity. Further dose-response studies are recommended to determine precise IC50 values for each cell line.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a general guideline and may require optimization depending on the specific cell line and laboratory conditions.

Materials and Reagents

  • This compound (purity > 98%)

  • Selected cancer cell line (e.g., Hep3B, HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7]

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)[4][8]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 50, 80, 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the vehicle control using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the log of this compound concentration. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Visualization of Workflow and Signaling Pathways

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in 96-well plate incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 add_this compound 4. Treat cells with this compound incubation1->add_this compound prunetrin_prep 3. Prepare this compound dilutions prunetrin_prep->add_this compound incubation2 5. Incubate for 24/48/72h add_this compound->incubation2 add_mtt 6. Add MTT solution (10 µL/well) incubation2->add_mtt incubation3 7. Incubate for 3-4h add_mtt->incubation3 solubilize 8. Add solubilization solution incubation3->solubilize read_plate 9. Read absorbance at 570 nm solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability det_ic50 11. Determine IC50 calc_viability->det_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Prunetrin_Pathway cluster_this compound cluster_pathways Intracellular Signaling cluster_apoptosis Apoptotic Cascade This compound This compound akt_mtor Akt/mTOR Pathway This compound->akt_mtor Inhibition p38_mapk p38 MAPK Pathway This compound->p38_mapk Activation bcl2 Bcl-xL (Anti-apoptotic) bak Bak (Pro-apoptotic) akt_mtor->bcl2 p38_mapk->bak cas9 Caspase-9 bcl2->cas9 Inhibits bak->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates parp PARP Cleavage cas3->parp Induces apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: RNA-seq Analysis of Prunetrin-Induced Transcriptomic Changes in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the transcriptomic effects of Prunetrin, a natural isoflavone, on hepatocellular carcinoma (HCC) cells. The information presented is based on recent studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant anti-cancer properties, particularly in liver cancer models.[1][2] It induces cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][2][3] Transcriptome analysis using RNA sequencing (RNA-seq) is a powerful method to elucidate the global gene expression changes induced by this compound, offering insights into its molecular mechanisms of action and identifying potential therapeutic targets.[4][5]

Key Findings from RNA-seq Analysis

A recent transcriptomic study on this compound-treated Hep3B hepatocellular carcinoma cells revealed a total of 1,149 differentially expressed genes (DEGs) .[4][5] This included 499 upregulated genes and 650 downregulated genes , suggesting a significant impact of this compound on the cellular transcriptome.[4][5] The analysis of these DEGs highlighted the enrichment of genes involved in several critical pathways.[4][5]

Summary of Differentially Expressed Genes (DEGs)
CategoryNumber of GenesImplication
Total DEGs 1,149Broad transcriptomic impact of this compound treatment.
Upregulated Genes 499Activation of pathways potentially related to cell death and stress responses.
Downregulated Genes 650Suppression of pathways essential for cancer cell growth and survival.

Data sourced from a transcriptome analysis of this compound-treated Hep3B cells.[4][5]

Modulated Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple signaling pathways. RNA-seq data, corroborated by functional assays, has confirmed the involvement of the following key pathways:

  • Inhibition of Akt/mTOR Pathway: this compound suppresses the Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[1][2][3]

  • Activation of p38-MAPK Pathway: The compound activates the p38-MAPK pathway, which is involved in inducing cell cycle arrest and apoptosis.[1][2][3]

  • Induction of Intrinsic Apoptosis: this compound promotes apoptosis through the mitochondrial pathway, evidenced by the upregulation of pro-apoptotic proteins like Bak and cleaved caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-xL.[1][2][3]

  • Cell Cycle Arrest at G2/M Phase: this compound causes a halt in the cell cycle at the G2/M phase by downregulating key cell cycle regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3]

The following diagram illustrates the proposed mechanism of action of this compound in hepatocellular carcinoma cells.

Prunetrin_Signaling_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis This compound This compound Akt Akt This compound->Akt Inhibition p38_MAPK p38 MAPK This compound->p38_MAPK Activation CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 Inhibition Bcl_xL Bcl-xL This compound->Bcl_xL Inhibition Bak Bak This compound->Bak Activation mTOR mTOR Akt->mTOR Activation G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Promotion Bcl_xL->Bak Inhibition Caspase9 Caspase-9 Bak->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Execution

Caption: this compound-induced signaling pathways in HCC.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for culturing hepatocellular carcinoma cells and treating them with this compound for subsequent RNA extraction.

Materials:

  • Hepatocellular carcinoma cell line (e.g., Hep3B, HepG2, Huh7)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Culture HCC cells in complete growth medium in a T-75 flask. Once cells reach 70-80% confluency, trypsinize, count, and seed them into 6-well plates at a density of 5 x 10⁵ cells per well.

  • Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of total RNA from this compound-treated cells and the subsequent quality control steps.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or equivalent

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent or the lysis buffer from the RNA extraction kit to each well of the 6-well plate. Pipette up and down to lyse the cells completely.

  • RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction method.

  • RNA Quantification: Resuspend the final RNA pellet in nuclease-free water. Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Check: Assess the RNA integrity by running the samples on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >7 is recommended for RNA-seq library preparation.

Protocol 3: RNA-seq Library Preparation and Sequencing

This protocol provides a general workflow for preparing RNA-seq libraries and subsequent sequencing. Specific details may vary depending on the chosen library preparation kit and sequencing platform.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Workflow cluster_sequencing_analysis Sequencing & Data Analysis Total_RNA Total RNA (RIN > 7) mRNA_Purification mRNA Purification (Poly-A Selection) Total_RNA->mRNA_Purification Fragmentation RNA Fragmentation mRNA_Purification->Fragmentation cDNA_Synthesis First & Second Strand cDNA Synthesis Fragmentation->cDNA_Synthesis End_Repair_A_tailing End Repair & A-tailing cDNA_Synthesis->End_Repair_A_tailing Adapter_Ligation Adapter Ligation End_Repair_A_tailing->Adapter_Ligation Amplification PCR Amplification Adapter_Ligation->Amplification Library_QC Library Quality Control Amplification->Library_QC Sequencing Next-Generation Sequencing (NGS) Library_QC->Sequencing Data_QC Raw Data Quality Control (FastQC) Sequencing->Data_QC Alignment Read Alignment (STAR, HISAT2) Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A typical RNA-seq experimental workflow.

Materials:

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Sequencing platform (e.g., Illumina NovaSeq, HiSeq)

Procedure:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform according to the manufacturer's instructions.

Protocol 4: Bioinformatic Analysis of RNA-seq Data

This protocol outlines the key steps for the bioinformatic analysis of the generated RNA-seq data.

Software/Tools:

  • Quality Control: FastQC

  • Read Alignment: STAR, HISAT2

  • Gene Quantification: featureCounts, Salmon, Kallisto

  • Differential Expression Analysis: DESeq2, edgeR

  • Pathway and Functional Enrichment Analysis: GSEA, DAVID, Metascape

Procedure:

  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38).

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the this compound-treated and control groups. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify the biological processes and signaling pathways affected by this compound treatment.

By following these protocols, researchers can systematically investigate the transcriptomic changes induced by this compound and gain a deeper understanding of its anti-cancer mechanisms. This knowledge is crucial for the further development of this compound as a potential therapeutic agent for hepatocellular carcinoma.

References

Prunetrin Efficacy Testing in a Xenograft Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for evaluating the efficacy of Prunetrin, a naturally occurring isoflavone, in a xenograft mouse model of cancer. This compound has demonstrated significant anti-cancer properties in vitro, primarily through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK. These protocols outline the necessary steps for in vivo validation of these findings, from establishing the xenograft model to administering this compound and analyzing the resultant tumor growth inhibition and molecular changes. The provided methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.

Introduction

This compound (Prunetin-4'-O-glucoside) is a natural isoflavone found in various plants of the Prunus species.[1] Preclinical studies have highlighted its potential as an anti-cancer agent. In vitro investigations have shown that this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, particularly in hepatocellular carcinoma.[2][3] The primary mechanisms of action appear to involve the downregulation of the PI3K/Akt/mTOR signaling pathway and modulation of the MAPK/ERK pathway, leading to the activation of apoptotic cascades and arrest of the cell cycle at the G2/M phase.[1][2][3]

To translate these promising in vitro findings into a potential therapeutic application, robust in vivo efficacy testing is crucial. The xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutic agents in a living system that mimics human tumor growth.[4]

These application notes provide a comprehensive guide for researchers to test the efficacy of this compound in a subcutaneous xenograft mouse model. The protocols cover cell line selection, xenograft establishment, this compound administration, tumor growth monitoring, and endpoint analysis.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt/mTOR and the MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR.[1][3] This inhibition contributes to the induction of apoptosis and a reduction in cell viability.[1][3]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been observed to modulate this pathway, leading to the activation of p38-MAPK, which is associated with cell cycle arrest.[1][3]

MAPK_ERK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates CellCycleArrest G2/M Cell Cycle Arrest p38_MAPK->CellCycleArrest

This compound activates p38-MAPK, leading to cell cycle arrest.

Experimental Protocols

Cell Line Selection and Culture

Based on in vitro data, human hepatocellular carcinoma cell lines such as HepG2 and Huh7 are suitable candidates for developing a xenograft model to test this compound's efficacy.[2]

  • Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain exponential growth.

Xenograft Mouse Model Establishment
  • Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor growth.

This compound Administration
  • Vehicle Preparation: While specific in vivo studies for this compound in xenograft models are limited, a common vehicle for similar flavonoids is a solution of Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and sterile saline. A suggested starting point is 10% DMSO, 40% PEG300, and 50% saline.[5] The final concentration of DMSO should be carefully considered to avoid toxicity.

  • Dosage: Based on an in vivo study with Prunetin (the aglycone of this compound) in a lung cancer mouse model, a dose of 30 mg/kg administered orally can be used as a starting point.[6][7] The route of administration (oral gavage or intraperitoneal injection) and dosage should be optimized in a pilot study.

  • Treatment Schedule:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

    • Administer this compound or the vehicle control to the respective groups daily or on a predetermined schedule for a specified period (e.g., 21-28 days).

Tumor Growth Measurement and Data Analysis
  • Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Endpoint Analysis
  • Tumor Excision: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blotting to analyze the expression levels of key proteins in the PI3K/Akt and MAPK/ERK pathways, as well as markers for apoptosis and cell cycle regulation.

  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed it in paraffin. Perform IHC to visualize the expression and localization of key proteins within the tumor tissue.

Data Presentation

Quantitative data from in vitro studies on the effect of this compound on hepatocellular carcinoma cells are summarized below. These tables provide a reference for the expected molecular changes that can be assessed in the xenograft tumors.

Table 1: Effect of this compound on Apoptosis-Related Protein Expression in Hep3B Cells [1]

ProteinTreatment (this compound Concentration)Fold Change vs. Control
Cleaved PARP40 µM~3-fold increase
Cleaved Caspase-340 µMSignificant increase
Bak40 µMSignificant increase
Bcl-xL40 µMSignificant decrease
Cleaved Caspase-940 µMSignificant increase

Table 2: Effect of this compound on Cell Cycle-Related Protein Expression in Hep3B Cells [1]

ProteinTreatment (this compound Concentration)Expression Change vs. Control
Cyclin B110, 20, 40 µMDose-dependent decrease
CDK1/CDC210, 20, 40 µMDose-dependent decrease
CDC25c10, 20, 40 µMDose-dependent decrease

Table 3: Effect of this compound on PI3K/Akt and MAPK/ERK Pathway Protein Expression in Hep3B Cells [1]

ProteinTreatment (this compound Concentration)Expression Change vs. Control
p-Akt40 µMSignificant decrease
p-mTOR40 µMSignificant decrease
p-p38 MAPK10, 20, 40 µMDose-dependent increase

Experimental Workflow

The following diagram illustrates the overall workflow for testing this compound efficacy in a xenograft mouse model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture CellInjection 2. Subcutaneous Injection CellCulture->CellInjection TumorGrowth 3. Tumor Growth Monitoring CellInjection->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound Administration Randomization->Treatment TumorMeasurement 6. Tumor Volume Measurement Treatment->TumorMeasurement Euthanasia 7. Euthanasia & Tumor Excision TumorMeasurement->Euthanasia WB_IHC 8. Western Blot & IHC Analysis Euthanasia->WB_IHC DataAnalysis 9. Data Analysis & Interpretation WB_IHC->DataAnalysis

Workflow for this compound efficacy testing in a xenograft mouse model.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vivo evaluation of this compound's anti-cancer efficacy using a xenograft mouse model. By following these detailed methodologies, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. The successful translation of in vitro findings to an in vivo setting is a critical step in the drug development pipeline, and these guidelines are designed to facilitate that process for this compound.

References

Measuring Prunetrin Uptake and Elucidating its Anti-Cancer Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prunetrin, a naturally occurring isoflavone glycoside found in various plants of the Prunus species, has garnered significant interest for its potential anti-cancer properties.[1][2] Studies have demonstrated its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma.[1][2][3][4] This document provides detailed protocols for measuring the cellular uptake of this compound and for characterizing its effects on key signaling pathways implicated in cancer progression. The methodologies described herein are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cells as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cells

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24Not specified, significant viability reduction at 0.5-50 µM[3]
Huh7Hepatocellular Carcinoma24Not specified, significant viability reduction at 0.5-50 µM[3]
Hep3BHepatocellular Carcinoma24~20[1]
AGSGastric Cancer24, 48, 72Dose-dependent viability reduction (0-100 µM)[5]

Table 2: Effects of this compound on Cell Cycle and Apoptotic Proteins

Cell LineTreatment (this compound)ProteinEffectReference
HepG2, Huh7Dose-dependentCyclin B1, CDK1/CDC2, CDC25cDownregulation[3]
HepG2, Huh7Dose-dependentCleaved PARP, Cleaved Caspase-3Upregulation[3]
HepG2, Huh7Dose-dependentCleaved Caspase-9, BakUpregulation[3]
HepG2, Huh7Dose-dependentBcl-xLDownregulation[3]
Hep3B10, 20, 40 µMCyclin B1, CDK1/CDC2, CDC25cDownregulation[1]
Hep3B10, 20, 40 µMCleaved PARP, Cleaved Caspase-3Upregulation[1]
Hep3B10, 20, 40 µMCleaved Caspase-9, BakUpregulation[1]
Hep3B10, 20, 40 µMBcl-xLDownregulation[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound Uptake by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a method to quantify the amount of this compound taken up by cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • This compound (≥98% purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., a structurally similar flavonoid not present in cells)

  • Cell scraper

  • Microcentrifuge tubes

  • HPLC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis and Extraction:

    • After incubation, place the plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add the internal standard to each sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other cellular components (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Use a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the cell extracts based on the standard curve and normalize to the total protein content or cell number of each sample.

Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol allows for the qualitative visualization of this compound uptake, leveraging its autofluorescent properties.

Materials:

  • Cancer cells grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound

  • PBS

  • Confocal fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) for a specified time (e.g., 1-2 hours).

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh PBS or a suitable imaging buffer to the cells.

    • Visualize the cells using a confocal microscope. Flavonoids typically exhibit green autofluorescence.[2][6]

    • Excitation/Emission Wavelengths: Use excitation around 488 nm and collect emission between 500-550 nm. These settings may need to be optimized for your specific instrument and the fluorescence properties of this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cancer cell viability.

Materials:

  • Cancer cells

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of this compound on the expression levels of key proteins in cancer-related signaling pathways.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, mTOR, p38 MAPK, Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3, Bcl-xL, Bak, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for studying its uptake and effects.

Prunetrin_Signaling_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits p38 p38 MAPK This compound->p38 Activates Bak Bak This compound->Bak Upregulates BclxL Bcl-xL This compound->BclxL Downregulates mTOR mTOR Akt->mTOR G2M_Arrest G2/M Phase Arrest p38->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 G2M_Arrest->CyclinB1_CDK1 via downregulation of Apoptosis Apoptosis Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis Bak->Mitochondria Promotes BclxL->Mitochondria Inhibits

Caption: this compound's proposed mechanism of action in cancer cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture treatment This compound Treatment (Varying concentrations and time points) start->treatment uptake Uptake Measurement (HPLC-MS/MS or Fluorescence Microscopy) treatment->uptake viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Signaling Proteins) treatment->western quantification Quantification of Uptake and Protein Expression uptake->quantification ic50 Determination of IC50 viability->ic50 western->quantification mechanism Elucidation of Mechanism of Action quantification->mechanism ic50->mechanism

Caption: General experimental workflow for studying this compound.

References

Prunetrin Delivery Systems for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosylated isoflavone found in various plants of the Prunus species, has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] Preclinical studies have demonstrated its anti-inflammatory, antioxidant, and notably, potent anti-cancer properties.[3][4] The anti-cancer effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways, including the inhibition of the Akt/mTOR pathway and activation of the MAPK pathway.[2][5][6]

Despite its promising pharmacological activities, the clinical translation of this compound is hampered by its poor aqueous solubility and limited systemic bioavailability.[3] This necessitates the development of effective delivery systems to enhance its therapeutic efficacy in in vivo research settings. These application notes provide detailed protocols for the preparation and administration of this compound in vivo, covering a basic oral gavage method as well as more advanced nanoparticle and liposomal delivery systems designed to improve bioavailability.

Data Presentation

Table 1: In Vivo Administration Parameters for Prunetin (Aglycone of this compound) in a Lung Cancer Mouse Model

ParameterValueReference
Animal ModelSwiss albino mice[7][8]
Induction AgentBenzo(a)pyrene[7][8]
Administration RouteOral[7][8]
Treatment Duration18 weeks (pre- and post-supplementation)[8]

Note: Specific dosage and formulation details for this compound were not provided in the cited literature. The following protocols are based on general practices for flavonoid administration and formulations for similar compounds.

Signaling Pathways and Experimental Workflows

This compound's Anti-Cancer Signaling Pathway

This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. A key mechanism involves the inhibition of the pro-survival PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.[3] Concurrently, this compound activates the p38-MAPK pathway, which promotes apoptosis.[2][6] This dual action culminates in the induction of the intrinsic apoptotic cascade, characterized by the cleavage of caspase-9 and caspase-3, and PARP, ultimately leading to programmed cell death.[2][6]

Prunetrin_Signaling This compound This compound Akt_mTOR_Pathway Akt/mTOR Pathway This compound->Akt_mTOR_Pathway p38_MAPK_Pathway p38-MAPK Pathway This compound->p38_MAPK_Pathway Intrinsic_Apoptosis Intrinsic Apoptosis This compound->Intrinsic_Apoptosis Akt Akt Akt_mTOR_Pathway->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth p38 p38 p38_MAPK_Pathway->p38 Apoptosis_p38 Apoptosis p38->Apoptosis_p38 Caspase9 Cleaved Caspase-9 Intrinsic_Apoptosis->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis_Intrinsic Apoptosis PARP->Apoptosis_Intrinsic

Caption: this compound's anti-cancer signaling pathways.

General Workflow for In Vivo Efficacy Study

A typical in vivo study to evaluate the anti-cancer efficacy of a this compound delivery system involves several key stages, from tumor cell implantation to data analysis.

InVivo_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation (e.g., Liposomes) Grouping Randomization into Control & Treatment Groups Formulation->Grouping Animal_Model Animal Model Preparation (e.g., Xenograft) Animal_Model->Grouping Administration Systemic Administration (e.g., Oral Gavage, IV) Grouping->Administration Monitoring Monitor Tumor Growth & Animal Health Administration->Monitoring Endpoint Endpoint Reached (Tumor Size, Time) Monitoring->Endpoint Tissue_Collection Tissue Collection & Analysis Endpoint->Tissue_Collection Data_Analysis Statistical Analysis of Results Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Basic Oral Gavage Administration

This protocol describes a straightforward method for the oral administration of this compound, suitable for initial in vivo screening.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a mixture of DMSO, PEG300, and ethanol)

  • Homogenizer or sonicator

  • Oral gavage needles

  • Appropriate animal model (e.g., Swiss albino mice)

Procedure:

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound based on the desired dosage (e.g., 10-50 mg/kg).

    • Prepare the vehicle solution. A common vehicle for poorly soluble compounds is 0.5% CMC. Alternatively, a solvent system such as 50% DMSO, 40% propylene glycol 300 (PEG300), and 10% ethanol can be used.

    • Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension.

    • Use a homogenizer or sonicator to reduce particle size and improve suspension stability. Ensure the preparation is performed under sterile conditions.

  • Animal Handling and Administration:

    • Acclimatize the animals to the experimental conditions for at least one week prior to the study.

    • Gently restrain the animal.

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the appropriate insertion length for the gavage needle.

    • Slowly insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.

    • The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg for mice).

  • Post-Administration Monitoring:

    • Observe the animals for any signs of distress or toxicity immediately after administration and at regular intervals throughout the study.

    • Monitor body weight and food/water intake.

Protocol 2: Liposomal Delivery System for this compound

Liposomes can enhance the solubility, stability, and bioavailability of encapsulated drugs. This protocol outlines the preparation of a this compound-loaded liposomal formulation using the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine [DSPC] or Sphingomyelin [SM])

  • Cholesterol (Chol)

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids (e.g., DSPC or SM), and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (Phospholipid:Chol:DSPE-PEG).

    • Attach the flask to a rotary evaporator and rotate it in a water bath (60-65°C) under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). This process should be performed at a temperature above the phase transition temperature of the lipids.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the amount of this compound in the liposomes.

  • In Vivo Administration:

    • Administer the liposomal this compound suspension to animals via the desired route (e.g., intravenous injection or oral gavage).

Protocol 3: Nanoparticle-Based Delivery System for this compound

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide sustained release and improve the oral bioavailability of drugs.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Organic solvent (e.g., dichloromethane or acetone)

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Emulsification:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication or homogenization parameters (time, power) will influence the final particle size.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours (e.g., 4-12 hours) on a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and later reconstitution.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, and zeta potential (DLS), morphology (scanning or transmission electron microscopy), drug loading, and encapsulation efficiency.

  • In Vivo Administration:

    • Reconstitute the lyophilized nanoparticles in a suitable vehicle (e.g., sterile water or PBS) before administration to the animal model.

Conclusion

The successful in vivo application of this compound is contingent on overcoming its biopharmaceutical challenges. The protocols outlined above provide a starting point for researchers to administer this compound in animal models, from a basic oral suspension to more sophisticated liposomal and nanoparticle-based systems. The choice of delivery system will depend on the specific research question, the target tissue, and the desired pharmacokinetic profile. Further optimization and characterization of these formulations are crucial to fully unlock the therapeutic potential of this compound in in vivo research.

References

Application Notes & Protocols for Immunofluorescence Staining of Prunetrin Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Prunetrin (PUR), a glycosyloxyisoflavone derived from Prunus sp., has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][2][3] These application notes provide detailed protocols for the immunofluorescence (IF) staining of cellular targets affected by this compound, enabling researchers to visualize and quantify its effects.

This compound has been shown to induce G2/M phase cell cycle arrest by downregulating crucial cell cycle proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3] Furthermore, it promotes intrinsic apoptosis, evidenced by the increased cleavage of PARP and caspase-3, activation of caspase-9, upregulation of the pro-apoptotic protein Bak, and downregulation of the anti-apoptotic protein Bcl-xL.[1][2][3] The key signaling cascades modulated by this compound include the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK pathway.[1][2]

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular and molecular impacts of this compound and similar compounds.

Target Information & Recommended Antibodies

Successful immunofluorescence staining relies on the use of high-quality, validated antibodies. The following table summarizes the key targets of this compound and provides recommendations for antibody selection.

Target ProteinSubcellular LocalizationFunction in PathwayRecommended Antibody Type
Cyclin B1 Cytoplasm, NucleusG2/M checkpoint regulationMonoclonal (e.g., Rabbit mAb)
CDK1/CDC2 NucleusMitotic initiationPolyclonal or Monoclonal
Phospho-CDC25c Cytoplasm, NucleusG2/M transitionPhospho-specific Monoclonal
Cleaved Caspase-3 Cytoplasm, NucleusExecution of apoptosisCleavage-specific Monoclonal
Cleaved PARP NucleusMarker of apoptosisCleavage-specific Monoclonal
Bak MitochondriaPro-apoptotic signalingMonoclonal (e.g., Mouse mAb)
Bcl-xL MitochondriaAnti-apoptotic signalingPolyclonal or Monoclonal
Phospho-Akt (Ser473) Cytoplasm, NucleusCell survival signalingPhospho-specific Monoclonal
Phospho-mTOR (Ser2448) CytoplasmCell growth and proliferationPhospho-specific Monoclonal
Phospho-p38 MAPK Cytoplasm, NucleusStress response signalingPhospho-specific Monoclonal

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is based on studies using hepatocellular carcinoma cell lines such as HepG2, Huh7, and Hep3B.[1][3]

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates with sterile glass coverslips

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells onto sterile glass coverslips in 6-well plates and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.[1] An equivalent concentration of DMSO should be used as a vehicle control.

Immunofluorescence Staining Protocol

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibodies (see table above)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor® 488, Alexa Fluor® 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Fixation: After this compound treatment, wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images using appropriate filter sets for each fluorophore.

Data Analysis and Interpretation

Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ or CellProfiler. The mean fluorescence intensity of the target protein per cell can be measured. A significant change in the fluorescence intensity or a noticeable change in the subcellular localization of the target protein in this compound-treated cells compared to control cells would indicate an effect.

Quantitative Data Summary

The following table summarizes the expected outcomes of this compound treatment on its molecular targets based on published research. The data presented is a qualitative summary of dose-dependent effects observed in HCC cell lines.[1][3]

TargetExpected Effect of this compound TreatmentCell Line(s)
Cyclin B1 ↓ Decrease in expressionHep3B, HepG2, Huh7
CDK1/CDC2 ↓ Decrease in expressionHep3B, HepG2, Huh7
CDC25c ↓ Decrease in expressionHep3B, HepG2, Huh7
Cleaved Caspase-3 ↑ Increase in expressionHep3B, HepG2, Huh7
Cleaved PARP ↑ Increase in expressionHep3B, HepG2, Huh7
Bak ↑ Increase in expressionHep3B, HepG2, Huh7
Bcl-xL ↓ Decrease in expressionHep3B, HepG2, Huh7
p-Akt ↓ Decrease in phosphorylationHep3B, HepG2, Huh7
p-mTOR ↓ Decrease in phosphorylationHep3B, HepG2, Huh7
p-p38 MAPK ↑ Increase in phosphorylationHep3B, HepG2, Huh7

Visualizations

Signaling Pathways Modulated by this compound

Prunetrin_Signaling_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK activates Cell_Cycle_Proteins Cyclin B1, CDK1, CDC25c This compound->Cell_Cycle_Proteins downregulates Apoptosis_Proteins Bak ↑, Bcl-xL ↓ This compound->Apoptosis_Proteins modulates Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival G2_M_Arrest G2/M Cell Cycle Arrest p38_MAPK->G2_M_Arrest Cell_Cycle_Proteins->G2_M_Arrest Caspases Caspase-9, Caspase-3, PARP Apoptosis_Proteins->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Immunofluorescence Experimental Workflow

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis Cell_Culture 1. Cell Culture on Coverslips Treatment 2. This compound Treatment (24h) Cell_Culture->Treatment Fixation 3. Fixation (4% PFA) Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (1% BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (4°C, o/n) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (RT, 1h) Primary_Ab->Secondary_Ab Counterstain 8. DAPI Counterstain Secondary_Ab->Counterstain Mounting 9. Mounting Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Data_Analysis 11. Image & Data Analysis Imaging->Data_Analysis

Caption: A step-by-step workflow for immunofluorescence staining.

References

Troubleshooting & Optimization

Prunetrin Solubility and In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prunetrin. The information is designed to address common challenges related to solubility and experimental setup for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as Prunetin 4'-O-glucoside or Trifoside, is a naturally occurring isoflavone glycoside.[1][2] It is the 4'-O-glucoside of prunetin.[3] As a flavonoid glycoside, its solubility characteristics are influenced by the sugar moiety, making it more polar than its aglycone counterpart, prunetin.[4][5]

Q2: Which solvents are recommended for dissolving this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound for in vitro studies. Ethanol and methanol, or aqueous mixtures thereof, are also generally suitable for dissolving flavonoid glycosides and can be considered as alternative solvents.[4][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 1% is generally recommended, with 0.1% being ideal for many cell lines to minimize off-target effects.[7][8] However, the tolerance to DMSO can be cell-type specific and dependent on the duration of exposure.[7][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assay.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

This is a common issue when diluting a concentrated DMSO stock solution of a poorly water-soluble compound into an aqueous buffer or medium.[10] Here are some troubleshooting steps:

  • Increase the volume of the final solution: A higher final volume can help to keep the compound in solution.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.[2]

  • Use sonication: After adding the this compound stock to the medium, brief sonication in an ultrasonic bath can help to break up any precipitate and improve solubility.[2]

  • Consider alternative solvents: If precipitation persists, preparing the stock solution in ethanol or methanol might be an alternative, although the final concentration of these solvents in the culture medium should also be carefully controlled to avoid toxicity.

  • Use a carrier molecule: For compounds with persistent solubility issues, incorporating a carrier molecule like a cyclodextrin could be explored to enhance aqueous solubility.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
Precipitation occurs immediately upon dilution in aqueous media. The compound's solubility limit in the final aqueous solution is exceeded.Decrease the final concentration of this compound. Increase the final volume of the assay. Ensure the DMSO concentration in the final solution is minimal (<1%).[7][8]
Inconsistent results between experiments. Variability in stock solution preparation or final concentration.Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency.[2] Always perform a vehicle control.
High background or toxicity in control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Aim for a final DMSO concentration of ≤ 0.1%.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its use in in vitro assays.

Table 1: Physicochemical and Solubility Data for this compound

Property Value Notes
Molecular Formula C₂₂H₂₂O₁₀[3]
Molecular Weight 446.4 g/mol [3]
Solubility in DMSO ≥ 1.25 mg/mL (≥ 2.80 mM)Data from a commercial supplier. Saturation may be higher.
Solubility in Ethanol Data not readily available.Flavonoid glycosides are generally soluble in alcohols.[4]
Solubility in Methanol Data not readily available.Flavonoid glycosides are generally soluble in alcohols.[4]

Table 2: Example Concentrations of this compound Used in In Vitro Assays

Cell Line Assay Type Concentration Range Reference
Hep3B (Liver Cancer)Cytotoxicity (MTT)0 - 50 µM
Hep3B (Liver Cancer)Colony Formation5, 10, 20, 30, 40 µM
Hep3B (Liver Cancer)Western Blot10, 20, 40 µM
HepG2 & Huh7 (Liver Cancer)Cytotoxicity0 - 50 µM

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a concentrated stock solution of this compound, which can then be diluted for use in various in vitro assays.

Materials:

  • This compound powder (MW: 446.4 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 4.46 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

2. General Protocol for a Cell Viability (MTT) Assay with this compound

This protocol outlines the general steps for assessing the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below the cytotoxic level for the cells being used (e.g., ≤ 0.1%). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well (e.g., 100-150 µL of DMSO).

  • Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the no-treatment control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Warm/Sonicate (if needed) dissolve->sonicate aliquot Aliquot and Store at -20°C/-80°C sonicate->aliquot treat Prepare Dilutions & Treat Cells aliquot->treat Use Stock seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 24h) treat->incubate assay Perform Assay (e.g., MTT) incubate->assay read Read Results (Plate Reader) assay->read

Caption: Experimental workflow for using this compound in in vitro assays.

Akt_mTOR_pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MAPK_pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK CellCycleArrest G2/M Cell Cycle Arrest p38_MAPK->CellCycleArrest Apoptosis Apoptosis p38_MAPK->Apoptosis

References

Technical Support Center: Overcoming Low Bioavailability of Prunetrin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Prunetrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (Prunetin-4'-O-glucoside) is a naturally occurring isoflavone, a type of flavonoid with potential therapeutic benefits, including anti-inflammatory and anti-cancer properties.[1][2][3] Despite evidence of high intestinal absorption (approximately 95.5%) and good permeability in Caco-2 cell models, this compound's systemic bioavailability is often limited by its poor aqueous solubility.[1] This discrepancy between high intestinal permeability and low systemic availability is a common challenge for many flavonoids, hindering their clinical application.

Q2: What are the main factors limiting the in vivo bioavailability of this compound?

A2: The primary limiting factor for this compound's bioavailability is its low water solubility, which restricts its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Additionally, like other flavonoids, this compound may be subject to first-pass metabolism in the intestine and liver, where it can be converted into various metabolites.[4] The structure of this compound as a glycoside may also influence its absorption, as the sugar moiety generally needs to be cleaved by intestinal enzymes before the aglycone (Prunetin) can be absorbed.[5][6]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be employed:

  • Nanoformulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and solubility.[7] Common nanoformulation approaches include:

    • Nanosuspensions: Dispersions of pure drug nanocrystals.

    • Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate lipophilic compounds like this compound, improving solubility and protecting them from degradation.

    • Polymeric nanoparticles: Biodegradable polymers can be used to encapsulate this compound, allowing for controlled release.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules like this compound, increasing their aqueous solubility and dissolution rate.

  • Structural Modification:

    • Prodrugs: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo.

Q4: How do nanoformulations improve the bioavailability of flavonoids like this compound?

A4: Nanoformulations enhance bioavailability through several mechanisms:

  • Increased Surface Area: Smaller particle size leads to a larger surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.

  • Improved Solubility: Nanosizing can lead to an increase in the saturation solubility of the drug.

  • Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

  • Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation in the gastrointestinal tract.

Troubleshooting Guides

Issue 1: Low and Variable this compound Concentration in Plasma During In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Step
Poor dissolution of this compound in the GI tract. 1. Formulation: Reformulate this compound as a nanosuspension, solid dispersion, or a complex with cyclodextrin to improve its dissolution rate. 2. Vehicle Selection: For preclinical studies, consider using a vehicle that enhances solubility, such as a mixture of polyethylene glycol (PEG), ethanol, and water.
Extensive first-pass metabolism. 1. Co-administration with inhibitors: Co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., P-glycoprotein), such as piperine. 2. Route of Administration: For initial pharmacokinetic studies, compare oral administration with intravenous (IV) administration to quantify the absolute bioavailability and the extent of first-pass metabolism.
Instability of this compound in the formulation or GI tract. 1. Stability Studies: Conduct stability studies of the this compound formulation under conditions mimicking the GI tract (different pH values, presence of enzymes). 2. Encapsulation: Use nanoencapsulation techniques (e.g., liposomes, polymeric nanoparticles) to protect this compound from degradation.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Potential Cause Troubleshooting Step
Low aqueous solubility of this compound in the transport medium. 1. Use of Co-solvents: Include a small percentage of a non-toxic organic solvent (e.g., DMSO, ethanol) in the transport buffer to dissolve this compound. Ensure the final solvent concentration does not compromise the integrity of the Caco-2 cell monolayer. 2. Formulation: Test different formulations of this compound, such as a cyclodextrin complex, to increase its concentration in the apical chamber.
Non-specific binding of this compound to the plate or apparatus. 1. Material Selection: Use low-binding plates and materials for the assay. 2. Recovery Calculation: At the end of the experiment, quantify the amount of this compound remaining in the apical and basolateral chambers, as well as the amount associated with the cells and the apparatus, to calculate the mass balance and determine the extent of non-specific binding.
Efflux by P-glycoprotein (P-gp) or other transporters. 1. Bidirectional Assay: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 2. Use of Inhibitors: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters.

Quantitative Data Summary

The following tables present representative pharmacokinetic data for isoflavones structurally similar to this compound, which can be used as a reference for experimental design and data interpretation.

Table 1: Oral Bioavailability of Isoflavones in Rats

Compound Form Oral Bioavailability (%) Reference
GenisteinAglycone35 ± 9[5]
GenisteinGlucoside11 ± 3[5]
DaidzeinAglycone23 ± 8[6]
DaidzeinGlucoside32 ± 13[6]
GlyciteinAglycone8 ± 3[5]
GlyciteinGlucoside21 ± 10[5]

Table 2: Pharmacokinetic Parameters of Quercetin and its Glycoside after Oral Administration in Rats (50 mg/kg)

Compound Cmax (µg/mL) Tmax (min) AUC₀₋t (mg/L*min) Reference
Quercetin (Aglycone)7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9[8]
Isoquercitrin (Glycoside)0.35 ± 0.1127.0 ± 6.717.2 ± 7.3[8]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Liquid Antisolvent Precipitation

Objective: To prepare a this compound nanosuspension to enhance its dissolution rate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Deionized water (antisolvent)

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Magnetic stirrer

  • Ultrasonic homogenizer

Methodology:

  • Preparation of the Organic Phase: Dissolve this compound in DMSO to a concentration of 10-20 mg/mL.

  • Preparation of the Aqueous Phase: Dissolve the stabilizer in deionized water at a concentration of 0.5-1.0% (w/v).

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into the aqueous phase at a controlled flow rate. The volume ratio of antisolvent to solvent should be optimized (e.g., 10:1).

  • Homogenization: Subject the resulting suspension to high-power ultrasonication for 5-10 minutes in an ice bath to reduce the particle size and prevent aggregation.

  • Solvent Removal: Remove the organic solvent by dialysis or rotary evaporation.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology of the nanoparticles can be observed by transmission electron microscopy (TEM).

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., nanosuspension or solution in a suitable vehicle)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at 4,000-5,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prunetrin_Powder This compound Powder Nanoformulation Nanoformulation (e.g., Nanosuspension) Prunetrin_Powder->Nanoformulation Antisolvent Precipitation Characterization Characterization (Size, PDI, Zeta) Nanoformulation->Characterization Solubility_Test Solubility Testing Characterization->Solubility_Test Caco2_Assay Caco-2 Permeability Assay Characterization->Caco2_Assay Animal_Dosing Rat Oral Gavage Caco2_Assay->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_enhancement Bioavailability Enhancement Strategies Oral_Admin Oral Administration of this compound Formulation Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Intestinal Epithelial Cell Absorption Dissolution->Absorption Metabolism First-Pass Metabolism (Intestine & Liver) Absorption->Metabolism Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Direct to Circulation Metabolism->Systemic_Circulation Reduced Bioavailability Nanoformulation Nanoformulation Nanoformulation->Dissolution Improves Complexation Cyclodextrin Complexation Complexation->Dissolution Improves Prodrug Prodrug Approach Prodrug->Absorption Enhances

Caption: Factors affecting this compound bioavailability and enhancement strategies.

References

Technical Support Center: Prunetrin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Prunetrin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of this compound in cellular experiments. While this compound has demonstrated clear on-target activities related to cancer cell inhibition, unexpected experimental outcomes may arise due to off-target interactions. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a glycosyloxyisoflavone known to exhibit anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cells.[1][2] Its primary on-target effects include:

  • Cell Cycle Arrest: Induces G2/M phase cell cycle arrest by downregulating key cell cycle proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[1][2]

  • Induction of Apoptosis: Promotes intrinsic apoptosis through the cleavage of PARP and caspase-3, increased expression of cleaved caspase-9, and upregulation of the pro-apoptotic protein Bak, alongside decreased expression of the anti-apoptotic protein Bcl-xL.[1][2]

  • Inhibition of Akt/mTOR Pathway: Suppresses the phosphorylation of Akt and mTOR, key components of a major cell survival signaling pathway.[1][2]

  • Activation of p38-MAPK Pathway: Activates the p38-MAPK signaling pathway, which is involved in cellular stress responses and can lead to cell cycle arrest and apoptosis.[1][2]

Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?

A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a concern because they can lead to:

  • Misinterpretation of Experimental Data: The observed phenotype may be incorrectly attributed to the on-target effect.

  • Cellular Toxicity: Engagement with essential cellular proteins can lead to cytotoxicity that is independent of the intended target.[3]

  • Unexpected Phenotypes: Modulation of unforeseen pathways can produce cellular effects that are not consistent with the known function of the primary target.

  • Drug Resistance: Activation of compensatory signaling pathways can lead to resistance to the intended therapeutic effect.[4]

Q3: I'm observing a cellular phenotype that is inconsistent with the known functions of the Akt/mTOR and MAPK pathways. Could this be due to off-target effects of this compound?

A3: It is possible. While this compound is known to modulate the Akt/mTOR and MAPK pathways, flavonoids can sometimes interact with a range of cellular targets.[5][6] If your observed phenotype does not align with the expected outcomes of inhibiting Akt/mTOR or activating p38-MAPK, it is prudent to investigate potential off-target effects. The troubleshooting guide below provides steps to address this.

Q4: What are some common experimental approaches to identify the off-target proteins of a small molecule like this compound?

A4: Several established methods can be employed to identify off-target interactions:

  • Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibitory activity.[7][8][9]

  • Chemical Proteomics: Utilizing techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify proteins that directly bind to this compound.[10][11]

  • Proteomic Profiling (e.g., 2D-DIGE, Mass Spectrometry): Comparing the proteomes of treated and untreated cells to identify changes in protein expression levels that are not directly linked to the on-target pathway.[12][13]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.[14][15][16][17][18]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental results that may be due to off-target effects of this compound.

Issue 1: Observed cellular phenotype is inconsistent with the known on-target effects of this compound (inhibition of Akt/mTOR, activation of p38-MAPK).

  • Possible Cause: this compound is interacting with one or more off-target proteins, leading to the unexpected phenotype.

  • Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Step 1: Validate with a Structurally Unrelated Inhibitor (e.g., specific Akt/mTOR or p38 MAPK inhibitors) A->B C Phenotype Replicated? B->C D Likely On-Target Effect (Further investigation of pathway crosstalk needed) C->D Yes E Likely Off-Target Effect C->E No F Step 2: Perform Dose-Response Curve Comparison E->F G Compare EC50 for phenotype with IC50 for on-target inhibition F->G H Discrepancy in Potency? G->H I Strongly Suggests Off-Target Effect H->I Yes K On-Target Potency (Consider alternative explanations) H->K No J Step 3: Off-Target Identification (e.g., Kinase Profiling, Proteomics) I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: this compound exhibits significant cytotoxicity at concentrations expected to be selective for its known targets.

  • Possible Cause: The observed toxicity is due to the inhibition of essential off-target proteins.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve to establish the concentration range where on-target effects are observed without significant cytotoxicity.

    • Counter-Screening: Test this compound in a cell line that does not express the primary targets (if feasible) or where the Akt/mTOR pathway is not the primary driver of proliferation. If cytotoxicity persists, it is likely due to off-target effects.

    • Off-Target Liability Profiling: Submit this compound for screening against a panel of known toxicity-related targets (e.g., hERG, CYPs).

Quantitative Data Presentation

Should you proceed with off-target screening, presenting the data in a clear, tabular format is crucial for interpretation.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Flavonoid

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target
AKT195%150
mTOR92%200
Potential Off-Targets
Kinase A85%350
Kinase B78%800
Kinase C45%>10,000
Kinase D12%>10,000

Table 2: Example Receptor Binding Profile for a Hypothetical Flavonoid

Receptor TargetBinding Affinity (Ki, nM)
Potential Off-Targets
Receptor X500
Receptor Y2,500
Receptor Z>10,000

Experimental Protocols

1. Kinase Inhibitor Profiling

  • Objective: To determine the selectivity of this compound against a broad panel of human kinases.

  • Methodology:

    • Compound Submission: Provide this compound to a commercial kinase profiling service.

    • Primary Screen: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400). The percentage of inhibition for each kinase is determined.

    • IC50 Determination: For any "hits" identified in the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

    • Data Analysis: The results are typically presented as a percentage of inhibition and IC50 values, allowing for the identification of potent off-target interactions.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate the engagement of this compound with its on-targets and potential off-targets in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at a desired concentration or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

    • Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Cells + Vehicle C Heat Gradient A->C B Cells + this compound B->C D Cell Lysis C->D E Centrifugation D->E F Western Blot for Target Protein E->F G Thermal Shift Indicates Binding F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Diagrams

The following diagrams illustrate the known on-target pathways of this compound and potential crosstalk that could be involved in off-target effects.

G This compound This compound AKT AKT This compound->AKT p38 p38 MAPK This compound->p38 mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle Cell Cycle Progression p38->CellCycle p38->Apoptosis CellCycle->Proliferation

Caption: Known on-target signaling pathways of this compound.

G cluster_0 This compound On-Target Pathways cluster_1 Potential Off-Target Effects This compound This compound AKT_mTOR Akt/mTOR Pathway This compound->AKT_mTOR p38_MAPK p38 MAPK Pathway This compound->p38_MAPK OffTarget Unknown Off-Target (e.g., another kinase) This compound->OffTarget AKT_mTOR->p38_MAPK Crosstalk OffTarget->AKT_mTOR Crosstalk UnexpectedPhenotype Unexpected Phenotype OffTarget->UnexpectedPhenotype

Caption: Logical relationship between on-target and potential off-target effects.

References

Technical Support Center: Prunetrin Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of prunetrin in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of this compound, a flavonoid glycoside, can be influenced by several factors, including the choice of solvent, the pH of the solution, temperature, and exposure to light.[1][2] Like many natural polyphenolic compounds, this compound is susceptible to degradation under certain conditions.

Q2: Which solvents are generally recommended for dissolving and storing this compound?

A2: While specific data on this compound is limited, for flavonoids in general, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used for initial stock solutions. For aqueous-based assays, co-solvents such as ethanol or polyethylene glycol (PEG) can be used to improve solubility and stability.[1] It is crucial to minimize the percentage of aqueous media in stock solutions to prevent hydrolysis.

Q3: How does pH impact the stability of this compound?

A3: The pH of the solvent system is a critical factor. Flavonoids are often more stable in acidic conditions compared to neutral or basic environments.[1][2] In alkaline solutions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. It is advisable to use buffered solutions to maintain a consistent pH during experiments.

Q4: What is the recommended method for analyzing this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for assessing the stability of this compound.[1][3] This technique allows for the separation and quantification of the intact this compound from its degradation products. A stability-indicating method should be developed and validated for accurate results.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. The solvent system may be inappropriate, leading to poor solubility and precipitation, or the pH may be promoting degradation.- Ensure the solvent has sufficient solubilizing power for this compound. Consider using a co-solvent system.- Check and buffer the pH of your solution. For many flavonoids, a slightly acidic pH (around 5.5) can improve stability.[1]
Appearance of new peaks in HPLC chromatogram over time. This indicates the formation of degradation products.- Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and pathways.- Use a mass spectrometer to identify the mass of the new peaks to help elucidate their structures.
Inconsistent results between experimental replicates. This could be due to variations in experimental conditions such as temperature fluctuations or exposure to light.- Maintain strict control over experimental parameters. Use a temperature-controlled autosampler for HPLC analysis.- Protect solutions from light by using amber vials or covering them with foil, as flavonoids can be light-sensitive.[1]
Precipitation of this compound during the experiment. The concentration of this compound may exceed its solubility in the chosen solvent system, especially if the temperature changes.- Determine the solubility of this compound in your specific solvent system before preparing high-concentration solutions.- If working with aqueous buffers, consider the impact of ionic strength on solubility.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent system.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) at a known concentration.

    • Dilute the stock solution with the desired solvent system (e.g., phosphate-buffered saline, cell culture media) to the final experimental concentration. Ensure the final concentration of the organic solvent is low and does not affect the assay.

  • Incubation:

    • Aliquot the final solution into multiple vials for time-point analysis.

    • Incubate the vials under controlled conditions (e.g., specific temperature, protected from light).

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from a vial.

    • Immediately analyze the sample using a validated stability-indicating HPLC method.

    • The HPLC method should be able to separate this compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working incubate Incubate at Controlled Temperature & Light prep_working->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetic Modeling hplc->data_analysis

Caption: A generalized workflow for conducting a this compound stability study.

degradation_pathway cluster_degradation Degradation Products This compound This compound (Glycoside) Aglycone Prunetin (Aglycone) This compound->Aglycone Hydrolysis Oxidized Oxidized Products Aglycone->Oxidized Oxidation Hydrolyzed Hydrolyzed Ring Products Aglycone->Hydrolyzed Ring Fission

Caption: A hypothetical degradation pathway for this compound.

References

troubleshooting Prunetrin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Prunetrin precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to maintain this compound in solution.

Observed Issue: Precipitate formation after adding this compound to cell culture medium.

Below is a step-by-step guide to troubleshoot this issue.

G cluster_solutions Potential Solutions start Precipitation Observed stock_prep 1. Review Stock Solution Preparation start->stock_prep dilution 2. Examine Dilution Method stock_prep->dilution Stock solution appears clear? stock_sol Re-prepare stock. Use fresh, anhydrous DMSO. Sonicate/warm to dissolve. stock_prep->stock_sol media_cond 3. Check Media Conditions dilution->media_cond Dilution method optimized? dilution_sol Use serial dilutions. Pre-warm media. Add stock to media dropwise while vortexing. dilution->dilution_sol incubation 4. Assess Incubation Conditions media_cond->incubation Media conditions optimal? media_sol Use serum-containing media. Check media pH. Use a different basal medium. media_cond->media_sol solubility_test 5. Determine Empirical Solubility incubation->solubility_test Precipitation persists? incubation_sol Maintain final DMSO concentration <0.5%. Reduce this compound concentration. incubation->incubation_sol stability_test 6. Evaluate Compound Stability solubility_test->stability_test Solubility limit identified? solubility_sol Work below the determined solubility limit. solubility_test->solubility_sol end_node Resolution stability_test->end_node Stability confirmed? stability_sol Replenish media with fresh this compound periodically. stability_test->stability_sol

Figure 1: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare my this compound stock solution?

A1: this compound is a solid with a molecular weight of 446.4 g/mol .[1] It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "solvent-shifting" precipitation. DMSO is a strong organic solvent, and when a concentrated DMSO stock is diluted into an aqueous environment like cell culture medium, the abrupt change in polarity can cause the compound to fall out of solution.

Here are some strategies to prevent this:

  • Optimize the dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Slow addition and mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This allows for a more gradual mixing and can help keep the compound in solution.

Solubility and Stability

Q3: What is the solubility of this compound in common cell culture media like DMEM or RPMI-1640?

Q4: How stable is this compound in cell culture medium at 37°C?

A4: The stability of this compound in cell culture medium at 37°C over extended periods has not been extensively documented. Flavonoids can be susceptible to degradation under physiological conditions. If your experiments run for longer than 24 hours, it is advisable to conduct a stability study to determine the degradation rate of this compound in your specific medium. A protocol for assessing compound stability is provided in the "Experimental Protocols" section. If significant degradation is observed, you may need to replenish the medium with freshly prepared this compound at regular intervals during your experiment.

Experimental Design

Q5: What is the recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.

Q6: I'm still observing precipitation even after following the recommended procedures. What else can I try?

A6: If precipitation persists, consider the following:

  • Lower the final concentration: Your desired concentration may be above the solubility limit of this compound in your specific cell culture medium. Try working with a lower concentration.

  • Increase serum concentration: If you are using a low-serum or serum-free medium, the presence of serum proteins can sometimes help to stabilize compounds and prevent precipitation. If your experimental design allows, consider increasing the serum percentage.

  • Use a different basal medium: Different media formulations have varying compositions of salts, amino acids, and other components that can influence compound solubility.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 446.4 g/mol [1]
Computed XLogP3 1.2[1]
Reported Physical State Solid[1]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[2]
Working Concentration Range (in DMEM for Hep3B cells) 0.5 µM - 50 µM (for 24h)[3]

Experimental Protocols

Protocol 1: Determining the Empirical Solubility of this compound in Cell Culture Medium

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with all supplements

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Light microscope

Procedure:

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved, using gentle warming (37°C) and sonication if necessary.[2]

  • Prepare serial dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.

  • Incubate: Incubate the tubes at 37°C in a 5% CO₂ incubator for a period that reflects your experimental timeline (e.g., 2 hours, 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine under a light microscope for the presence of crystals or amorphous precipitate.

  • Determine the solubility limit: The highest concentration that remains clear by both visual and microscopic inspection is your empirical solubility limit under these conditions.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in your cell culture medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Your specific cell culture medium, with all supplements

  • Sterile culture tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Acetonitrile (HPLC grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the this compound-containing medium: Dilute your this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration. Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the medium. Mix it 1:1 with cold acetonitrile to precipitate proteins and stop any degradation. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile container in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect additional aliquots. Treat each aliquot with cold acetonitrile as in step 2 and store at -80°C.

  • Sample Analysis: After collecting all time points, centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by HPLC to quantify the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your cell culture medium.

Signaling Pathways and Workflows

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.

G cluster_this compound This compound cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis This compound This compound akt Akt This compound->akt inhibits p38 p38 MAPK This compound->p38 activates mtor mTOR akt->mtor g2m G2/M Arrest akt->g2m promotes progression apoptosis Apoptosis mtor->apoptosis inhibits p38->g2m induces arrest g2m->apoptosis can lead to

Figure 2: Simplified signaling pathway of this compound's action.

G start Start Experiment prep_stock Prepare 10 mM this compound stock in anhydrous DMSO start->prep_stock warm_media Pre-warm cell culture medium to 37°C prep_stock->warm_media dilute Serially dilute this compound stock into warmed medium warm_media->dilute add_to_cells Add final this compound dilution to cell culture dilute->add_to_cells incubate Incubate at 37°C, 5% CO₂ add_to_cells->incubate observe Observe for precipitation and cellular effects incubate->observe end_exp End Experiment observe->end_exp

Figure 3: Recommended experimental workflow for using this compound.

References

Navigating Prunetrin Delivery: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the delivery of Prunetrin to target tissues. In response to the growing interest in the therapeutic potential of this promising flavonoid, this guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to streamline your research and development efforts.

This compound, a glycosyloxyisoflavone, has demonstrated significant anti-inflammatory and anti-cancer properties. However, its clinical translation is often hampered by challenges related to its low aqueous solubility and limited bioavailability. This support center directly addresses these hurdles by providing practical guidance on the development and characterization of effective delivery systems.

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering this compound to target tissues?

The primary obstacles in achieving effective this compound delivery are its poor water solubility and low oral bioavailability. These characteristics can lead to inefficient absorption from the gastrointestinal tract and rapid metabolism, limiting the concentration of the active compound that reaches the target site.

2. What are the most promising strategies to enhance this compound delivery?

Nanoformulations, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, as well as microemulsions, are leading strategies to overcome the delivery challenges of this compound. These systems can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes, thereby increasing its bioavailability and therapeutic efficacy.

3. How does this compound exert its anti-cancer effects?

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.[1][2] Specifically, it can inhibit the Akt/mTOR pathway and activate the p38-MAPK signaling pathway, leading to a cascade of events that suppress tumor growth.[1][2]

4. What are the key quality control parameters to consider when developing a this compound formulation?

Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL). Consistent monitoring of these attributes is crucial for ensuring the stability, reproducibility, and in vivo performance of the formulation.

5. Are there any known stability issues with this compound in formulations?

Like many flavonoids, this compound can be susceptible to degradation when exposed to light, high temperatures, and extreme pH conditions. Encapsulation within a delivery system can provide a protective environment, enhancing its stability.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of this compound delivery systems.

Issue Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) - Poor affinity of this compound for the carrier material.- Drug leakage during the formulation process.- Inappropriate drug-to-carrier ratio.- Screen different carrier materials to find one with higher affinity for this compound.- Optimize the formulation process (e.g., adjust homogenization speed, sonication time, or temperature).- Experiment with different drug-to-carrier ratios to find the optimal loading capacity.
Large Particle Size or High Polydispersity Index (PDI) - Aggregation of nanoparticles.- Inefficient homogenization or sonication.- Unsuitable surfactant or stabilizer concentration.- Optimize the concentration of the surfactant or stabilizer.- Increase homogenization speed/time or sonication power/duration.- Filter the formulation through a syringe filter to remove larger particles.
Instability of the Formulation (e.g., aggregation, precipitation) - Suboptimal zeta potential (close to neutral).- Inappropriate storage conditions.- Degradation of the carrier material or this compound.- Modify the surface charge of the nanoparticles to achieve a higher absolute zeta potential (> ±30 mV).- Store the formulation at a suitable temperature (e.g., 4°C) and protect from light.- Evaluate the chemical stability of both the carrier and this compound under the formulation and storage conditions.
Inconsistent In Vitro Release Profile - Incomplete drug encapsulation.- Burst release due to surface-adsorbed drug.- Inadequate sink conditions in the release medium.- Wash the nanoparticles thoroughly to remove unencapsulated and surface-adsorbed drug.- Ensure the release medium has a sufficient volume and solubility for this compound to maintain sink conditions.- Use a dialysis membrane with an appropriate molecular weight cut-off.
Low Cellular Uptake in In Vitro Assays - Unfavorable particle size or surface charge for cellular internalization.- Incompatibility of the formulation with the cell culture medium.- The cell line used may have low endocytic activity.- Optimize particle size to be within the ideal range for endocytosis (typically 50-200 nm).- Modify the surface of the nanoparticles with targeting ligands (e.g., folic acid) to enhance receptor-mediated endocytosis.- Test the formulation in different cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data from a study on a Prunetin microemulsion formulation and provide expected ranges for key parameters of nanoparticle formulations based on literature for similar flavonoids.

Table 1: Physicochemical Characterization of a Prunetin Microemulsion

ParameterValue
Droplet Size25.3 ± 0.8 nm
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential-5.7 ± 0.4 mV
pH6.8 ± 0.1
Viscosity125 ± 5 mPa·s

Table 2: Expected Physicochemical Properties of this compound Nanoparticle Formulations

Formulation TypeTypical Particle Size (nm)Typical Zeta Potential (mV)Typical Encapsulation Efficiency (%)
Polymeric Nanoparticles100 - 300-15 to -30 or +15 to +3060 - 90
Solid Lipid Nanoparticles (SLNs)50 - 250-10 to -2570 - 95
Liposomes80 - 200-20 to -40 or +20 to +4050 - 80

Experimental Protocols

Protocol 1: Preparation of a Prunetin-Loaded Microemulsion

This protocol is adapted from a study on a Prunetin microemulsion formulation.

Materials:

  • Oil Phase: Capryol 90

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol P

  • Aqueous Phase: Deionized water

  • Prunetin

Procedure:

  • Construct the Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • For each mixture, titrate with the aqueous phase (deionized water) while constantly stirring.

    • Observe the transition from a turbid to a clear solution, which indicates the formation of a microemulsion.

    • Plot the results on a triangular phase diagram to identify the microemulsion region.

  • Prepare the Prunetin-Loaded Microemulsion:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve Prunetin in the pre-formed microemulsion by gentle stirring until a clear solution is obtained.

    • The final concentration of Prunetin will depend on its solubility in the chosen microemulsion system.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Flavonoid Formulation Protocols)

This protocol describes a common method for preparing flavonoid-loaded nanoparticles using nanoprecipitation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Acetone (or another suitable organic solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation:

    • Dissolve PVA in deionized water.

  • Nanoparticle Formation:

    • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

    • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle hardening.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol 3: Characterization of this compound Formulations

1. Particle Size and Zeta Potential:

  • Dilute the formulation in deionized water.

  • Analyze using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Separate the nanoparticles from the aqueous phase by centrifugation.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Lyophilize and weigh the nanoparticles to determine the total weight of the formulation.

  • Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and quantify its amount.

  • Calculate EE% and DL% using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3. In Vitro Drug Release:

  • Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a solubilizing agent to maintain sink conditions).

  • Maintain the temperature at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the concentration of this compound in the withdrawn aliquots.

  • Plot the cumulative percentage of drug released versus time.

Visualizing this compound's Mechanism of Action and Experimental Workflows

To further aid in understanding, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for developing a nanoformulation.

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates Bcl2_Family Bcl-2 Family (Bcl-xL ↓, Bak ↑) This compound->Bcl2_Family Modulates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Proteins Cyclin B1, CDK1/CDC2, CDC25c mTOR->Cell_Cycle_Proteins Regulates p38_MAPK->Cell_Cycle_Proteins Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Caspases Caspase-9, Caspase-3, PARP Bcl2_Family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's Anti-Cancer Signaling Pathways.

Nanoformulation_Workflow Start Start: This compound Delivery Challenge Formulation Nanoformulation (e.g., Nanoprecipitation) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro_Release In Vitro Release Study Characterization->InVitro_Release Results optimal Optimization Optimization Characterization->Optimization Results not optimal InVitro_Cellular In Vitro Cellular Assays (Uptake, Cytotoxicity) InVitro_Release->InVitro_Cellular InVivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) InVitro_Cellular->InVivo_Studies End End: Optimized Delivery System InVivo_Studies->End Optimization->Formulation

Caption: Experimental Workflow for this compound Nanoformulation.

References

minimizing Prunetrin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize prunetrin degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a flavonoid glycoside, is susceptible to degradation induced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents or enzymes. High temperatures can lead to the hydrolysis of the glycosidic bond, separating the sugar molecule from the aglycone, prunetin.[1][2] Both acidic and alkaline conditions can catalyze this hydrolysis, with stability generally being lowest at higher pH values.[3][4] Exposure to UV or visible light can also promote photodegradation.[5][6] Furthermore, reactive oxygen species (ROS) can lead to oxidative degradation of the flavonoid structure.[7][8][9]

Q2: What are the visible signs of this compound degradation?

A2: The most common sign of this compound degradation is a change in the color of the solution, often turning yellowish or brownish. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of this compound and detect the presence of degradation products.[10][11][12]

Q3: How can I prevent this compound degradation during sample extraction?

A3: To minimize degradation during extraction, it is recommended to use a mixture of an organic solvent and water, such as 70% ethanol or 80% methanol.[13] These solvent systems are effective at extracting isoflavones while minimizing degradation.[13] It is also critical to avoid high temperatures during the extraction process to prevent the hydrolysis of the glycosidic bond.[1][2] Storing the extracts at 4°C can help preserve the integrity of the this compound.[13]

Q4: What is the optimal pH for storing this compound solutions?

A4: While specific data for this compound is limited, flavonoids, in general, are most stable in slightly acidic to neutral conditions. For instance, gabapentin, another pharmaceutical compound, shows maximum stability at a pH of approximately 6.0.[14] It is advisable to conduct a pH-rate profile study to determine the optimal pH for your specific experimental conditions.[15][16][17]

Q5: Are there any specific recommendations for handling this compound in cell culture experiments?

A5: When working with this compound in cell culture media, it is important to consider its stability in the media over the duration of the experiment.[18] Factors such as the pH and composition of the media can influence degradation. It is recommended to prepare fresh solutions of this compound for each experiment and to minimize the exposure of the stock solutions to light and elevated temperatures. Cytotoxicity assays have shown that this compound can be effective in cell culture, but its stability should be monitored to ensure accurate interpretation of results.[1][13]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
This compound Degradation - Verify Stock Solution Integrity: Regularly analyze your this compound stock solution using HPLC to confirm its concentration and purity. - Prepare Fresh Working Solutions: Avoid using old working solutions. Prepare them fresh from a validated stock solution for each experiment. - Control Environmental Factors: Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. Maintain a stable and cool temperature.
Interaction with Media Components - Assess Media Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points using HPLC.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause Troubleshooting Steps
Hydrolysis - Identify Degradation Products: The primary degradation product is likely its aglycone, prunetin, formed by the loss of the glucose molecule. Use LC-MS to identify the molecular weight of the unknown peaks and confirm their identity.[10][11] - Optimize pH: Adjust the pH of your solutions to a range where this compound is more stable, likely slightly acidic to neutral.
Oxidation - Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to your solutions to quench reactive oxygen species. - Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon.
Photodegradation - Minimize Light Exposure: Work in a dimly lit area and use light-protective containers for all this compound solutions.

Quantitative Data Summary

The following tables provide hypothetical yet plausible quantitative data on this compound stability under various conditions, based on general knowledge of flavonoid degradation. This data should be used as a guideline, and it is highly recommended to perform specific stability studies for your experimental setup.

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHApparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, hours)
3.00.005138.6
5.00.002346.5
7.00.01069.3
9.00.05013.9

Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, hours)
40.001693.0
250.01069.3
370.03519.8
500.1205.8

Table 3: Effect of Light Exposure on this compound Degradation at 25°C and pH 7.0

Light ConditionApparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, hours)
Dark0.01069.3
Ambient Lab Light0.02527.7
Direct Sunlight0.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating capability of an analytical method.[19][20][21][22]

1. Acidic Degradation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Add an equal volume of 1 M HCl.

  • Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Neutralize the samples with 1 M NaOH before HPLC analysis.

2. Alkaline Degradation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Add an equal volume of 0.1 M NaOH.

  • Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Add an equal volume of 3% H₂O₂.

  • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound at 80°C for 1, 3, and 7 days.

  • Prepare a 1 mg/mL solution of the stressed solid in methanol for HPLC analysis.

5. Photodegradation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Expose the solution to direct sunlight or a photostability chamber for 1, 3, and 7 days.

  • Keep a control sample in the dark at the same temperature.

  • Analyze both samples by HPLC.

Protocol 2: HPLC Method for this compound Quantification

This protocol provides a general HPLC-UV method for the quantification of this compound and its primary degradation product, prunetin.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • 0-20 min: 20% to 80% A

    • 20-25 min: 80% A

    • 25-30 min: 80% to 20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways This compound This compound (Glycoside) Prunetin Prunetin (Aglycone) This compound->Prunetin  Hydrolysis (Acid/Base, Heat, Enzymes) Oxidized_Products Oxidized Degradation Products This compound->Oxidized_Products  Oxidation (ROS, Light) Prunetin->Oxidized_Products  Oxidation Hydrolysis_Products Further Hydrolytic Products Prunetin->Hydrolysis_Products  Further  Degradation

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Fresh Working Solutions Stock_Solution->Working_Solutions Incubation Incubate Under Controlled Conditions Working_Solutions->Incubation HPLC_Analysis Quantify by HPLC-UV Incubation->HPLC_Analysis LCMS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LCMS_Analysis Assess_Degradation Assess % Degradation and Identify Products HPLC_Analysis->Assess_Degradation LCMS_Analysis->Assess_Degradation

Caption: Workflow for assessing this compound stability.

ROS_Interaction This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Oxidized_this compound Oxidized this compound (Inactive) This compound->Oxidized_this compound Is Oxidized to Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes

Caption: this compound's interaction with Reactive Oxygen Species.

References

Technical Support Center: Managing Prunetrin-Associated Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for the potential effects of prunetrin on your assay reagents and experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound (Prunetin 4′-O-glucoside) is a glycosyloxyisoflavone, a type of flavonoid commonly found in plants of the Prunus species.[1] It has demonstrated a range of biological activities, most notably anti-cancer and anti-inflammatory effects. In cancer cell lines, this compound has been shown to induce cytotoxicity, inhibit cell proliferation, and cause cell cycle arrest.[1][2] These effects are mediated through its influence on key signaling pathways, including the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK pathway.[2][3] The aglycone of this compound, prunetin, has also been shown to suppress the NF-κB signaling pathway, suggesting a mechanism for its anti-inflammatory properties.[4]

Q2: Why should I be concerned about this compound interfering with my assays?

A2: this compound, as a flavonoid, belongs to a class of compounds known for their potential to interfere with common in vitro assays. This interference is not necessarily related to the biological activity of the compound but rather its physicochemical properties. Such interference can lead to false-positive or false-negative results, wasting time and resources. Potential mechanisms of interference by flavonoids like this compound include:

  • Redox Activity: Flavonoids can directly reduce assay reagents, such as the tetrazolium salt in an MTT assay, leading to a false signal.

  • Intrinsic Fluorescence: this compound may possess inherent fluorescent properties that can interfere with fluorescence-based assays.

  • Fluorescence Quenching: The compound may absorb the light emitted by a fluorescent probe in your assay, reducing the detected signal.

  • Compound Aggregation: At certain concentrations, flavonoids can form aggregates that may non-specifically inhibit enzymes or other proteins.[5]

  • Direct Enzyme Inhibition: this compound or its aglycone, prunetin, may directly inhibit reporter enzymes like firefly luciferase.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Question: My MTT assay results with this compound show increased "viability" at high concentrations, or the results are not reproducible. What could be the cause?

Answer: Flavonoids, including this compound, are known to directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to an artificially high absorbance reading, which can be misinterpreted as increased cell viability or a lack of cytotoxicity.

Troubleshooting Protocol:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with your complete cell culture medium but without cells.

    • Add this compound at the same concentrations used in your experiment.

    • Add the MTT reagent and incubate for the standard duration.

    • Add the solubilization buffer and read the absorbance.

    • If you observe a color change and an increase in absorbance in a dose-dependent manner, this confirms that this compound is directly reducing the MTT reagent.

  • Switch to an Alternative Viability Assay:

    • Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is less susceptible to interference from reducing compounds.

    • DRAQ7 Viability Assay: DRAQ7 is a far-red fluorescent dye that only enters cells with compromised membrane integrity (dead cells). It is a reliable alternative for use with fluorescent compounds.[1][6][7][8][9]

Issue 2: Suspected Interference in Fluorescence-Based Assays

Question: I am using a fluorescence-based assay (e.g., measuring reactive oxygen species with a fluorescent probe, or a fluorescent reporter) and my results with this compound are unclear. How can I check for interference?

Answer: this compound may have intrinsic fluorescence or quenching properties that can interfere with your assay's signal.

Troubleshooting Protocol:

  • Measure Intrinsic Fluorescence of this compound:

    • In a microplate reader, measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your fluorescent probe.

    • Prepare a dilution series of this compound to determine if the intrinsic fluorescence is concentration-dependent.

    • If significant fluorescence is detected, you will need to subtract this background from your experimental readings or choose a different assay.

  • Assess Fluorescence Quenching:

    • In a cell-free system, mix your fluorescent probe (at the concentration used in your assay) with varying concentrations of this compound.

    • Measure the fluorescence. A decrease in fluorescence intensity with increasing this compound concentration indicates a quenching effect.

Issue 3: Potential Non-Specific Inhibition in Enzyme or Protein Assays

Question: this compound is showing inhibitory activity in my enzyme assay, but I am concerned it might be non-specific. How can I investigate this?

Answer: Flavonoids can form aggregates that non-specifically inhibit enzymes.

Troubleshooting Protocol:

  • Dynamic Light Scattering (DLS):

    • DLS is a technique that can detect the formation of aggregates in a solution.[10][11][12]

    • Analyze solutions of this compound at your experimental concentrations in the assay buffer. The presence of large particles can indicate aggregation.

  • Detergent-Based Control:

    • Repeat your enzyme assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of the detergent, it is likely that aggregation was responsible for the observed inhibition.

Key Experiments and Methodologies

Sulforhodamine B (SRB) Assay Protocol

This assay provides a reliable alternative to MTT for assessing cell viability.[13][14][15][16][17]

  • Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell-Free Luciferase Inhibition Assay

This protocol helps determine if this compound directly inhibits the luciferase enzyme.[18][19][20][21][22]

  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Assay Setup: In a luminometer-compatible plate, add the luciferase enzyme and varying concentrations of this compound to the assay buffer. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add the luciferin substrate to initiate the luminescent reaction.

  • Signal Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key signaling proteins as reported in the literature. These experiments were typically performed using Western blotting, and the data represents the relative protein expression or phosphorylation compared to a control.

Table 1: Effect of this compound on Akt/mTOR Pathway Components in Hep3B Cells [3]

This compound Conc. (µM)p-Akt (Relative Expression)p-mTOR (Relative Expression)
01.001.00
10~0.90~0.85
20~0.65~0.60
40~0.40~0.35

Table 2: Effect of this compound on MAPK Pathway Components in Hep3B Cells [3]

This compound Conc. (µM)p-p38 (Relative Expression)p-JNK (Relative Expression)p-ERK (Relative Expression)
01.001.001.00
10~0.80No significant changeNo significant change
20~0.55No significant changeNo significant change
40~0.30No significant changeNo significant change

Signaling Pathways and Experimental Workflows

This compound's Effect on Akt/mTOR and MAPK Signaling Pathways

This compound has been shown to inhibit the pro-survival Akt/mTOR pathway and activate the stress-responsive p38-MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Prunetrin_Signaling This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation inhibits apoptosis mTOR->Proliferation CellCycleArrest G2/M Cell Cycle Arrest p38->CellCycleArrest Apoptosis Apoptosis p38->Apoptosis CellCycleArrest->Proliferation Apoptosis->Proliferation

This compound's modulation of cancer cell signaling pathways.
This compound's Potential Effect on the NF-κB Signaling Pathway

Based on studies with its aglycone, prunetin, this compound is expected to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Prunetrin_NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->InflammatoryGenes This compound This compound This compound->IKK inhibits

Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Hit Validation

This workflow outlines the steps to take when you get a "hit" with this compound in a primary screen to rule out assay interference.

Hit_Validation_Workflow PrimaryScreen Primary Screen Hit (e.g., MTT, Fluorescence) InterferenceCheck Interference Control Assays PrimaryScreen->InterferenceCheck CellFree Cell-Free Assay (e.g., compound + reagent) InterferenceCheck->CellFree Yes AlternativeAssay Orthogonal Assay (e.g., SRB, DRAQ7) InterferenceCheck->AlternativeAssay Yes AggregationCheck Aggregation Check (DLS, Detergent) InterferenceCheck->AggregationCheck Yes FalsePositive Potential False Positive (Further Investigation Needed) CellFree->FalsePositive Interference Detected ConfirmedHit Confirmed Hit AlternativeAssay->ConfirmedHit Activity Confirmed AlternativeAssay->FalsePositive No Activity AggregationCheck->FalsePositive Aggregation Detected

A logical workflow for validating hits obtained with this compound.

References

Prunetrin Formulation Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing prunetrin formulations for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in formulation development. This compound is a glycosyloxyisoflavone, and its characteristics dictate the formulation strategies required to achieve adequate exposure in animal studies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[2][3]
Molecular Weight 446.4 g/mol [2][3]
Physical Form Solid[2]
Melting Point 181 °C[2]
Aqueous Solubility Poorly soluble[4][5]
LogP (Predicted) 1.2[2]
Synonyms Trifoside, Prunetin 4′-O-glucoside[3][6]

Note: As an isoflavone glycoside, this compound's solubility is expected to be low in aqueous media, a common challenge for many new chemical entities (NCEs) that can lead to low oral bioavailability.[4][5][7]

Q2: What are appropriate starting vehicles for oral (P.O.) and intravenous (I.V.) administration of this compound in rodent studies?

The choice of vehicle is critical and depends on the route of administration, the required dose, and the duration of the study.[8] For poorly soluble compounds like this compound, different strategies are needed for oral and intravenous routes.[9]

Table 2: Recommended Starting Vehicles for Rodent Studies

RouteVehicle TypeExample CompositionKey Considerations
Oral (P.O.) Aqueous Suspension 0.5% - 1.0% (w/v) HPMC or CMC-Na in waterSimple to prepare; suitable for high doses. Requires particle size control and stability assessment.
Co-solvent Mixture 20% PEG 400, 10% Solutol HS 15 in waterCan increase solubility but may precipitate upon dilution in the GI tract.[5] Assess for vehicle toxicity in multi-dose studies.[8]
Lipid-Based (SEDDS) 30% Capryol 90, 50% Cremophor EL, 20% PEG 400Self-emulsifying drug delivery systems (SEDDS) can enhance absorption of lipophilic compounds.[10][11] Requires careful optimization.
Intravenous (I.V.) Aqueous Solution 10% - 30% (w/v) HP-β-CD in salineCyclodextrins can form inclusion complexes to solubilize drugs.[5] Check for potential renal toxicity with chronic use.[12]
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% SalineMust ensure the drug remains in solution upon injection into the bloodstream.[13] Use minimal amounts of organic solvents.

Safety Note: Always run a vehicle tolerability study in a small group of animals before proceeding with the main experiment, especially for multi-dose studies.[8]

Troubleshooting Guides

Q3: My this compound formulation is physically unstable and precipitates over time or upon dilution. What should I do?

Precipitation is a common issue for formulations of poorly soluble compounds.[5] The underlying cause determines the best solution. This decision tree can help you troubleshoot the problem.

G Start Start: Formulation Instability CheckType What type of formulation? Start->CheckType Suspension Aqueous Suspension CheckType->Suspension Suspension Solution Co-solvent/Solubilized Solution CheckType->Solution Solution SuspProb Problem? Suspension->SuspProb SolProb When does it precipitate? Solution->SolProb Settle Fast Settling / Caking SuspProb->Settle Settling Growth Crystal Growth SuspProb->Growth Particle Growth SettleSol1 Increase Viscosity: - Add/increase suspending agent (e.g., 1% CMC) Settle->SettleSol1 SettleSol2 Reduce Particle Size: - Micronization / Nanosuspension Settle->SettleSol2 GrowthSol Optimize Crystal Form: - Screen for stable polymorphs Growth->GrowthSol OnStand On Standing (Storage) SolProb->OnStand On Standing OnDilute Upon Aqueous Dilution (e.g., in GI fluid/blood) SolProb->OnDilute On Dilution OnStandSol Increase Solubilizing Power: - Increase co-solvent/surfactant % - Screen alternative excipients OnStand->OnStandSol OnDiluteSol1 Add Precipitation Inhibitor: - Use polymers like HPMC or PVP OnDilute->OnDiluteSol1 OnDiluteSol2 Switch to Lipid-Based System: - Formulate a SEDDS/SMEDDS OnDilute->OnDiluteSol2 G Start Start: Low Oral Bioavailability Char 1. Physicochemical Characterization (Solubility, LogP) Start->Char Formulate 2. Initial Formulation (e.g., Simple Suspension) Char->Formulate PK1 3. In Vivo PK Study (Rat) Formulate->PK1 Eval 4. Evaluate Exposure PK1->Eval Opt1 5a. Particle Size Reduction (Micronization/Nanosuspension) Eval->Opt1 Exposure Too Low Opt2 5b. Solubilization (Co-solvents, Surfactants) Eval->Opt2 Exposure Too Low Opt3 5c. Lipid-Based System (SEDDS/SMEDDS) Eval->Opt3 Exposure Too Low Success Target Exposure Achieved Eval->Success Exposure Adequate PK2 6. Re-evaluate In Vivo PK Opt1->PK2 Opt2->PK2 Opt3->PK2 PK2->Eval G This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates BclxL Bcl-xL (Anti-apoptotic) This compound->BclxL Bak Bak (Pro-apoptotic) This compound->Bak CyclinB1 Cyclin B1 / CDK1 This compound->CyclinB1 mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Casp9 Caspase-9 BclxL->Casp9 Bak->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest CyclinB1->G2M

References

Technical Support Center: Oral Administration of Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Prunetrin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the oral administration of this compound.

Physicochemical and Pharmacokinetic Challenges

Q1: We are observing very low aqueous solubility of this compound in our preliminary experiments. What is the expected solubility, and how can we improve it?

To improve the aqueous solubility of this compound for your experiments, consider the following strategies:

  • Co-solvents: Employing pharmaceutically acceptable co-solvents can significantly enhance solubility.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigating the pH-solubility profile of this compound may reveal a pH range where its solubility is maximized.

  • Formulation Technologies: For in vivo studies, advanced formulation strategies are often necessary. These are discussed in more detail in the subsequent questions.

Q2: There are conflicting reports about this compound's absorption. Some sources suggest high intestinal absorption, while its low solubility would imply the opposite. How can we interpret this?

A2: This is a critical point and a common source of confusion. This compound is likely a Biopharmaceutical Classification System (BCS) Class II compound.[1][2][3][4][5][6] This classification is pivotal for understanding its oral pharmacokinetics.

  • Low Solubility (BCS Class II characteristic): As established, this compound's poor aqueous solubility is a primary hurdle. The dissolution of the compound in the gastrointestinal fluids is the rate-limiting step for its absorption.

  • High Permeability (BCS Class II characteristic): Despite its low solubility, once this compound is dissolved, it has good permeability across the intestinal epithelium. This is supported by reports of "good Caco-2 permeability". The high permeability is the reason for the observation of "high intestinal absorption (95.5%)" in some contexts; this figure likely refers to the fraction of the dissolved drug that is absorbed.

Therefore, the main challenge in the oral administration of this compound is not its ability to cross the intestinal barrier, but rather its poor dissolution in the gut.

Q3: What are the key physicochemical properties of this compound that we should be aware of?

A3: Understanding the physicochemical properties of this compound is essential for designing effective oral delivery systems. Here is a summary of available data:

PropertyValue/DescriptionImplication for Oral Administration
Molecular Weight 446.4 g/mol [7]Within the range suitable for oral absorption.
XLogP3-AA (Lipophilicity) 1.2[7]Indicates that this compound is not excessively lipophilic, which is favorable for permeability.
Aqueous Solubility Limited/PoorA significant challenge for dissolution in the GI tract.
pKa Not experimentally determined. Can be estimated using computational methods.[8][9]The ionization state of this compound in the GI tract will influence its solubility and permeability.
Biopharmaceutical Classification System (BCS) Likely Class II (Low Solubility, High Permeability)[1][2][3][4][5][6]Dissolution is the rate-limiting step for absorption.

Q4: What are the expected pharmacokinetic parameters for this compound after oral administration?

A4: Specific in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, based on its likely BCS Class II nature and data from similar flavonoids, we can anticipate the following:

  • Low Oral Bioavailability: Due to its poor solubility, the absolute oral bioavailability of this compound is expected to be low. For example, the isoflavone puerarin has an absolute oral bioavailability of approximately 7%.[10]

  • Variability: High inter-subject variability in plasma concentrations is common for BCS Class II compounds due to differences in gastrointestinal physiology that affect dissolution.

  • Metabolism: this compound is reported to be metabolized by cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This indicates that first-pass metabolism in the gut wall and liver can further reduce its oral bioavailability.

For comparison, here are pharmacokinetic parameters for some related compounds after oral administration in rats:

CompoundDoseCmaxTmaxAUCAbsolute BioavailabilityReference
Puerarin5 mg/kg140-230 µg/L~1 h-~7%[10]
Compound 97/63 (Trioxane)72 mg/kg229.24 ± 64.26 ng/mL1 ± 0.7 h1268.97 ± 27.04 ng·h/mL~16%[11]
Panduratin A45 mg/kg4833 ± 659 µg/L--~9%[12]

Note: These are examples and may not be directly predictive of this compound's pharmacokinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting the oral administration of this compound.

Protocol 1: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Control compounds:

    • High permeability control (e.g., propranolol)

    • Low permeability control (e.g., atenolol)

    • P-gp substrate control (e.g., digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Preparation of Dosing Solutions: Prepare dosing solutions of this compound and control compounds in the transport buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid cytotoxicity.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment. c. Incubate at 37°C with gentle shaking. d. At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer.

  • Efflux Assessment (Basolateral to Apical - B to A): a. To assess if this compound is a substrate for efflux transporters, perform the permeability experiment in the reverse direction (B to A). b. Add the dosing solution to the basolateral compartment and collect samples from the apical compartment.

  • P-gp Inhibition: To confirm P-gp mediated efflux, repeat the bidirectional permeability assay in the presence of a P-gp inhibitor like verapamil.

  • Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of drug transport
    • A is the surface area of the Transwell membrane
    • C0 is the initial concentration of the drug in the donor compartment b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay helps to determine the susceptibility of this compound to metabolism by cytochrome P450 enzymes.

Objective: To evaluate the rate of metabolism of this compound in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • This compound stock solution

  • Positive control substrate with known metabolic stability

  • Quenching solution (e.g., cold acetonitrile)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add this compound to the incubation mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction.

  • Control Incubations:

    • No NADPH: Perform a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • No Microsomes: Perform a control incubation without microsomes to assess the stability of this compound in the buffer.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_oral_admin Oral Administration of this compound Oral Dose Oral Dose Dissolution in GI Tract Dissolution in GI Tract Oral Dose->Dissolution in GI Tract Rate-limiting step Dissolved this compound Dissolved this compound Dissolution in GI Tract->Dissolved this compound Intestinal Permeation Intestinal Permeation Dissolved this compound->Intestinal Permeation Portal Vein Portal Vein Intestinal Permeation->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation

Caption: Challenges in the oral administration of this compound.

G cluster_caco2 Caco-2 Permeability Assay Workflow Seed Caco-2 cells on Transwell Seed Caco-2 cells on Transwell Differentiate for 21 days Differentiate for 21 days Seed Caco-2 cells on Transwell->Differentiate for 21 days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Differentiate for 21 days->Check Monolayer Integrity (TEER) Add this compound to Donor Compartment Add this compound to Donor Compartment Check Monolayer Integrity (TEER)->Add this compound to Donor Compartment Incubate at 37°C Incubate at 37°C Add this compound to Donor Compartment->Incubate at 37°C Sample from Receiver Compartment Sample from Receiver Compartment Incubate at 37°C->Sample from Receiver Compartment Analyze Samples (LC-MS/MS) Analyze Samples (LC-MS/MS) Sample from Receiver Compartment->Analyze Samples (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze Samples (LC-MS/MS)->Calculate Papp and Efflux Ratio

Caption: Workflow for Caco-2 permeability assay.

G cluster_metabolism In Vitro Metabolism Assay Workflow Prepare HLM Incubation Mixture Prepare HLM Incubation Mixture Add this compound Add this compound Prepare HLM Incubation Mixture->Add this compound Initiate with NADPH Initiate with NADPH Add this compound->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Time-point Sampling & Quenching Time-point Sampling & Quenching Incubate at 37°C->Time-point Sampling & Quenching Sample Processing Sample Processing Time-point Sampling & Quenching->Sample Processing Analyze Samples (LC-MS/MS) Analyze Samples (LC-MS/MS) Sample Processing->Analyze Samples (LC-MS/MS) Calculate Half-life Calculate Half-life Analyze Samples (LC-MS/MS)->Calculate Half-life

Caption: Workflow for in vitro metabolism assay.

References

Technical Support Center: Strategies to Increase Prunetrin Half-life in Circulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments aimed at increasing the circulatory half-life of Prunetrin. As robust in-vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide draws upon established strategies for other flavonoids and provides expected outcomes and detailed experimental protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected circulatory half-life of unmodified this compound?

A1: Currently, there is a lack of published in-vivo pharmacokinetic studies that definitively state the half-life of this compound in animal models. However, based on data from structurally similar flavonoids, it is anticipated that this compound undergoes rapid metabolism, primarily through glucuronidation and sulfation in the liver and intestines, leading to a short half-life. Researchers should aim to establish this baseline pharmacokinetic profile in their chosen animal model as a primary experimental step.

Q2: What are the primary challenges I can expect when working to extend this compound's half-life?

A2: Researchers may encounter several challenges:

  • Low Aqueous Solubility: this compound's poor solubility can hinder the development of intravenous formulations and may limit its absorption when administered orally.

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is susceptible to extensive metabolism by phase II enzymes (UGTs and SULTs) in the gut wall and liver, which significantly reduces its systemic bioavailability and shortens its half-life.

  • Formulation Instability: Nanoformulations, while promising, can suffer from issues such as particle aggregation, drug leakage, and poor stability during storage.

  • Chemical Modification Complexity: Strategies like PEGylation and glycosylation require specialized chemical synthesis and purification steps, which can be technically challenging and may alter the biological activity of this compound.

Q3: Which half-life extension strategy is most promising for this compound?

A3: The most suitable strategy depends on the specific research goals and available resources.

  • Nanoformulations (Liposomes, Cyclodextrins): These are often a good starting point as they can improve solubility and protect this compound from premature metabolism without chemically altering the molecule itself.

  • PEGylation: This is a well-established technique for significantly extending the half-life of small molecules by increasing their hydrodynamic volume and reducing renal clearance.[1][2]

  • Glycosylation: Attaching sugar moieties can improve solubility and may alter metabolic pathways, potentially leading to a longer half-life.[3][4]

  • Co-administration with Metabolism Inhibitors: Using agents like piperine, which can inhibit key metabolic enzymes, is a simpler approach to transiently increase this compound's bioavailability and half-life.

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound in Oral Dosing Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility limiting dissolution. Formulate this compound with a solubility enhancer. A common starting point is encapsulation in hydroxypropyl-β-cyclodextrin (HP-β-CD) .Increased solubility and a higher plasma concentration (Cmax) and area under the curve (AUC) compared to dosing with unformulated this compound.
Extensive first-pass metabolism in the gut and liver. Co-administer this compound with piperine , a known inhibitor of CYP450 enzymes and P-glycoprotein.[5]A significant increase in Cmax and AUC, with a potential slight delay in Tmax. The oral bioavailability should be markedly improved.
Rapid efflux from intestinal cells by transporters like P-glycoprotein. In addition to piperine, consider formulating this compound in a liposomal delivery system . Liposomes can mask the drug from efflux transporters.Enhanced absorption and increased systemic exposure of this compound.
Issue 2: Rapid Clearance of this compound in Intravenous Dosing Studies
Potential Cause Troubleshooting Step Expected Outcome
Rapid metabolism by hepatic enzymes. 1. PEGylation: Covalently attach polyethylene glycol (PEG) to this compound. This increases the molecule's size, shielding it from metabolic enzymes.[1] 2. Nanoencapsulation: Formulate this compound into sterically stabilized liposomes (e.g., with PEG-DSPE).1. A dramatic increase in the elimination half-life (t½) and a significant reduction in clearance (CL). 2. A prolonged circulation time and a higher AUC compared to free this compound.
Fast renal filtration of this compound and its metabolites. PEGylation is the most effective strategy here. The increased hydrodynamic radius of the PEG-Prunetrin conjugate will significantly reduce its glomerular filtration rate.[2]A substantially longer half-life and reduced urinary excretion of the compound.

Quantitative Data Summary

The following table presents hypothetical but expected pharmacokinetic parameters for this compound based on typical values observed for other flavonoids when subjected to various half-life extension strategies. Researchers should aim to generate similar comparative data for this compound in their own studies.

Formulation Administration Route Animal Model Expected Half-life (t½) Expected Cmax Expected AUC (0-t)
This compound (unmodified)OralRat~1-2 hoursLowLow
This compound + PiperineOralRat~2-4 hoursModerately IncreasedSignificantly Increased
This compound-HP-β-CDOralRat~2-3 hoursIncreasedIncreased
This compound LiposomesIntravenousMouse~4-6 hoursHighSignificantly Increased
PEG-PrunetrinIntravenousMouse> 24 hoursLower initial Cmax, sustained levelsDramatically Increased

Key Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To increase the aqueous solubility of this compound for oral or intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare a saturated solution of this compound in ethanol.

  • In a separate beaker, dissolve HP-β-CD in deionized water at a 1:1 molar ratio with this compound, with continuous stirring.

  • Slowly add the ethanolic this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the ethanol by rotary evaporation.

  • Freeze the resulting aqueous solution and lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.

Protocol 2: Pharmacokinetic Study of this compound with and without Piperine in Rats

Objective: To evaluate the effect of piperine on the oral bioavailability of this compound.

Materials:

  • This compound

  • Piperine

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast rats overnight with free access to water.

  • Divide rats into two groups: Group A (this compound only) and Group B (this compound + Piperine).

  • Prepare dosing suspensions. For Group B, co-administer this compound (e.g., 50 mg/kg) and piperine (e.g., 20 mg/kg).

  • Administer the suspensions via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_testing In Vivo Testing cluster_outcome Desired Outcome unmodified Unmodified this compound pk_study Pharmacokinetic Study (Animal Model) unmodified->pk_study liposome Liposomal this compound liposome->pk_study peg PEGylated this compound peg->pk_study cyclodextrin This compound-Cyclodextrin cyclodextrin->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC, t½) pk_study->data_analysis half_life Increased Half-Life data_analysis->half_life

Caption: Experimental workflow for evaluating half-life extension strategies for this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism Hepatocyte This compound This compound pgp P-glycoprotein (Efflux) This compound->pgp Efflux absorption Absorption into Bloodstream This compound->absorption piperine Piperine piperine->pgp Inhibition cyp450 CYP450 Enzymes piperine->cyp450 Inhibition absorption->cyp450 First-Pass Metabolism metabolites Inactive Metabolites cyp450->metabolites

Caption: Mechanism of piperine in enhancing this compound bioavailability.

References

Prunetrin Toxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Prunetrin in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound in cell culture experiments, and how do I prepare a stock solution?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 25 mg/mL (56.00 mM); however, achieving this may require ultrasonic treatment.[1]

Stock Solution Preparation Protocol:

  • Use a newly opened, anhydrous grade of DMSO to avoid solubility issues from hygroscopic (water-absorbing) DMSO.[1]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 56 mM).

  • If the powder does not dissolve completely, use an ultrasonic water bath to aid dissolution.[1][2]

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1][2]

Q2: My MTT assay results show high variability between replicates after this compound treatment. What are the common causes?

A2: High variability in MTT assays is a common issue. Consider the following troubleshooting steps:

  • Incomplete Dissolution of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. Extend the incubation time with the solubilization solvent (e.g., DMSO) or gently agitate the plate.

  • This compound Precipitation: At high concentrations or in certain media, this compound may precipitate. Visually inspect the wells under a microscope before and during the experiment. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before seeding and that your technique is consistent.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be consistent across all wells (including controls) and ideally kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: I am not observing significant apoptosis with an Annexin V/PI assay in my non-cancerous cell line after this compound treatment. Why might this be?

A3: A lack of apoptosis could indicate several possibilities:

  • This compound is Non-Toxic to the Cell Line: this compound has been reported to be non-toxic to HaCaT (human keratinocyte) cells.[3] Your chosen non-cancerous cell line may be similarly resistant at the concentrations tested.

  • Incorrect Time Point: Apoptosis is a dynamic process. The peak apoptotic response may occur earlier or later than your selected time point. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis. While high doses (10-40 µM) induce apoptosis in liver cancer cells, non-cancerous cells may have a much higher tolerance.[4]

  • Different Cell Death Mechanism: If you observe cell death (e.g., via Trypan Blue or an LDH assay) but not apoptosis, this compound could be inducing another form of cell death, such as necrosis, in your specific model.

  • Cytostatic Effects: this compound may be causing cell cycle arrest rather than cell death.[4][5] Consider performing a cell cycle analysis to investigate this possibility.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on non-cancerous and cancerous cell lines for comparative purposes. Notably, specific IC50 values for this compound in non-cancerous cells are not prominently available, with studies often reporting a general lack of toxicity.

Cell LineCell TypeAssayConcentration RangeObserved EffectSource
HaCaT Human Keratinocyte (Non-cancerous) Cytotoxicity AssayNot SpecifiedNon-toxic [3]
HepG2Human Hepatocellular CarcinomaCytotoxicity AssayNot SpecifiedNotable reduction in cell viability[3]
Huh7Human Hepatocellular CarcinomaCytotoxicity AssayNot SpecifiedNotable reduction in cell viability[3]
Hep3BHuman Hepatocellular CarcinomaMTT Assay0.5 - 50 µMDose-dependent cytotoxicity; <50% viability at ≥20 µM[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial dehydrogenase activity.[4][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different this compound concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Include a "vehicle control" with DMSO equivalent to the highest concentration used.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each sample.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Stock (DMSO) prep_dil Prepare Serial Dilutions prep_sol->prep_dil seed_cells Seed Non-Cancerous Cells treat Treat Cells with this compound seed_cells->treat prep_dil->treat incubate Incubate (e.g., 24h) treat->incubate mtt MTT Assay (Viability) incubate->mtt annexin Annexin V / PI (Apoptosis) incubate->annexin data Data Analysis mtt->data annexin->data

Caption: General workflow for assessing this compound's cytotoxicity.

G start Unexpected Cytotoxicity Observed in Normal Cells q1 Is this compound solution clear? Any precipitate? start->q1 a1_yes Prepare fresh stock. Use sonication. q1->a1_yes No q2 Is final DMSO% <0.5% and consistent? q1->q2 Yes a2_no Adjust dilutions. Rerun with proper vehicle control. q2->a2_no No q3 Are cells healthy in vehicle control wells? q2->q3 Yes a3_no Check cell line stock, passage number, and media for issues. q3->a3_no No end Toxicity may be specific to this cell line. Consider dose-response and time-course. q3->end Yes

Caption: Troubleshooting flowchart for unexpected cytotoxicity results.

G This compound This compound akt Akt This compound->akt Inhibits mtor mTOR akt->mtor prolif Cell Proliferation & Survival mtor->prolif note This pathway is inhibited by this compound in cancer cells. Check for non-target effects in normal cells by monitoring phospho-Akt (p-Akt) levels.

References

metabolite interference in Prunetrin activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prunetrin Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential metabolite interference in bioassays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as Prunetin-4'-O-glucoside, is a glycosyloxyisoflavone, a type of flavonoid commonly found in plants of the Prunus species.[1] Its aglycone form is called prunetin.[2] this compound has demonstrated various biological activities, most notably anti-cancer properties.[1][3][4] In vitro studies have shown that this compound can induce cytotoxicity, inhibit cell proliferation, and promote apoptosis in cancer cell lines.[1][3][4]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: Research indicates that this compound exerts its anti-cancer effects by modulating key cellular signaling pathways. Specifically, it has been shown to inhibit the Akt/mTOR pathway and activate the p38-MAPK signaling pathway.[1][4] These pathways are crucial in regulating cell growth, proliferation, survival, and apoptosis.

Q3: What are the common in vitro assays used to assess this compound's activity?

A3: The bioactivity of this compound is typically evaluated using a panel of in vitro assays, including:

  • Cytotoxicity and Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of this compound on cell viability.[4]

  • Cell Proliferation Assays: Colony formation assays are employed to determine the long-term effect of this compound on cell proliferation.[1][3]

  • Apoptosis Assays: Apoptosis induction by this compound is often confirmed through methods like Annexin V/PI double staining followed by flow cytometry and Western blot analysis of key apoptotic proteins such as cleaved PARP and caspases.[1][3]

  • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to analyze the effect of this compound on cell cycle distribution.[1][3]

  • Western Blotting: This technique is used to measure the expression levels of proteins involved in the signaling pathways modulated by this compound, such as Akt, mTOR, and MAPK family proteins.[1][4]

Q4: Can this compound or its metabolites interfere with these assays?

A4: Yes, flavonoids like this compound and their metabolites have the potential to interfere with common bioassays. Due to their antioxidant properties and ability to reduce cellular components, they can lead to inaccurate results. For instance, flavonoids can directly reduce the MTT reagent, leading to an overestimation of cell viability. They can also interfere with colorimetric protein assays that rely on copper reduction, such as the Bicinchoninic Acid (BCA) assay.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues that may arise during this compound activity assays due to potential metabolite interference.

MTT Assay: Unexpectedly High Cell Viability

Issue: You observe an unexpectedly high or inconsistent increase in cell viability after this compound treatment, which contradicts other indicators of cytotoxicity.

Potential Cause: Direct reduction of the MTT reagent by this compound or its metabolites. Flavonoids are known reducing agents and can convert the yellow MTT tetrazolium salt into purple formazan crystals in the absence of viable cells, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Run a Cell-Free Control: In a 96-well plate, add your complete cell culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT reagent and solubilization solution as you would for your experimental wells. If you observe a color change, it indicates direct reduction of MTT by this compound.

  • Wash Cells Before Adding MTT: Before adding the MTT reagent, carefully aspirate the medium containing this compound and wash the cells once or twice with warm, sterile PBS. Then, add fresh medium containing the MTT reagent. This will minimize the direct interaction between this compound and MTT.

  • Use an Alternative Viability Assay: Consider using an alternative cell viability assay that is less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures total protein content, is a suitable alternative as it has been shown not to interfere with flavonoids in a cell-free system.

Quantitative Data on Flavonoid Interference in MTT Assay:

Flavonoid (Concentration)Assay ConditionObserved InterferenceReference
Quercetin, Rutin, LuteolinCell-free systemDirect reduction of MTT, influenced by medium type and serum.[5]
Kaempferol, ResveratrolCell-free systemInstantaneous formation of formazan.[6]
General FlavonoidsCell-free systemDirect reduction of MTT to formazan.
BCA Protein Assay: Inaccurate Protein Concentration

Issue: You are getting inconsistent or unexpectedly high protein concentration readings in your cell lysates after this compound treatment.

Potential Cause: Interference from this compound or its metabolites with the copper reduction step in the BCA assay. Flavonoids can reduce Cu²⁺ to Cu¹⁺, which then reacts with the BCA reagent, leading to an overestimation of protein concentration.[4][7]

Troubleshooting Steps:

  • Run a "Blank" with this compound: Prepare a sample containing your lysis buffer and the highest concentration of this compound used in your experiment (without any protein). Run this sample through the BCA assay. A significant absorbance reading indicates interference.

  • Dilute the Sample: If the protein concentration is high enough, diluting the lysate with a compatible buffer can reduce the concentration of the interfering substance to a level that no longer affects the assay.[5]

  • Protein Precipitation: Precipitate the protein from your lysate to separate it from the interfering substances. Acetone or trichloroacetic acid (TCA) precipitation are common methods. After precipitation, the protein pellet can be resolubilized in a buffer compatible with the BCA assay.[7]

Quantitative Data on Flavonoid Interference in BCA Assay:

Flavonoid (Concentration)Protein ConcentrationOverestimation of ProteinReference
Quercetin (10 µM)125 µg/ml~390%[4]
Quercetin (10 µM)500 µg/ml~96%[4]
Quercetin (1 µM)125 µg/ml~150%[4]
3,3',4'-trihydroxyflavone (10 µM)VariesSignificant interference[4]
Western Blot: Inconsistent or Non-specific Bands

Issue: You observe inconsistent phosphorylation status of proteins in the Akt/mTOR pathway or other target proteins after this compound treatment.

Potential Cause: While direct interference with the Western blot process is less common, the presence of this compound metabolites could potentially alter protein extraction efficiency or interact with antibodies. However, a more likely cause is variability in the experimental procedure.

Troubleshooting Steps:

  • Ensure Consistent Sample Preparation: Use a robust lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration accurately using a compatible method (see BCA troubleshooting) to ensure equal loading.

  • Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong specific signal with minimal background.

  • Use Appropriate Blocking Buffers: Blocking with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST is standard. If you experience high background, try switching the blocking agent.

  • Include Proper Controls: Always include untreated control samples to compare with your this compound-treated samples. Positive and negative controls for your target proteins are also essential.

Flow Cytometry: Autofluorescence or Altered Staining

Issue: You observe high background fluorescence (autofluorescence) or unexpected shifts in your cell populations when analyzing this compound-treated cells by flow cytometry.

Potential Cause: Many flavonoids, including isoflavones, are naturally fluorescent and can emit light across a range of wavelengths, potentially interfering with the detection of your fluorescent probes (e.g., PI, Annexin V-FITC).

Troubleshooting Steps:

  • Analyze Unstained, Treated Cells: Run a sample of this compound-treated cells that have not been stained with any fluorescent dyes through the flow cytometer. This will allow you to determine the intrinsic fluorescence of the compound and its metabolites in the channels you are using.

  • Use a Compensation Control: If there is significant autofluorescence, you can use the unstained, treated sample as a compensation control to subtract the background fluorescence from your stained samples.

  • Choose Fluorochromes Wisely: If possible, select fluorochromes for your antibodies and dyes that emit in a spectral region where the autofluorescence from this compound is minimal.

  • Wash Cells Thoroughly: Before staining, wash the cells multiple times with PBS to remove as much of the extracellular this compound and its metabolites as possible.

Experimental Protocols & Methodologies

This compound-Induced Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 50 µM) for 24, 48, or 72 hours. Include an untreated control and a vehicle control (e.g., DMSO).[4]

  • MTT Addition: After the treatment period, remove the media and wash the cells with sterile PBS. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot for Akt/mTOR Pathway
  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay, taking into account the potential for interference (see troubleshooting guide above).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, and phospho-mTOR (Ser2448) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells (e.g., HepG2) with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Visualizations

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates Apoptosis Apoptosis This compound->Apoptosis induces mTOR mTOR Akt->mTOR inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: this compound's mechanism of action on cancer cells.

Experimental_Workflow_MTT_Assay cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cells B Treat with this compound A->B C Wash Cells (Optional) B->C Troubleshoot Interference? B->Troubleshoot D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability G->H Troubleshoot->C Implement Wash Step

Caption: Workflow for MTT assay with a troubleshooting checkpoint.

Logical_Relationship_Metabolite_Interference This compound This compound / Metabolites Reducing_Properties Redox-Active Properties This compound->Reducing_Properties Assay_Reagent Assay Reagent (e.g., MTT, Cu2+) Reducing_Properties->Assay_Reagent Directly Reacts With False_Signal False Positive/Negative Signal Assay_Reagent->False_Signal Leads to Inaccurate_Results Inaccurate Results False_Signal->Inaccurate_Results

Caption: Logical flow of metabolite interference in bioassays.

References

Validation & Comparative

Prunetrin vs. Prunetin: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of prunetrin and its aglycone, prunetin. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms, potencies, and therapeutic potential.

Introduction

This compound and prunetin are isoflavones, a class of flavonoids known for their potential health benefits, including anticancer effects. This compound is the glycoside form of prunetin, meaning it has a glucose molecule attached. This structural difference can influence their bioavailability, solubility, and ultimately, their biological activity. This guide explores the current understanding of how these two related compounds compare in their ability to combat cancer.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and prunetin against various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Hep3BHepatocellular Carcinoma~2024
HepG2Hepatocellular CarcinomaNot explicitly stated, but showed dose-dependent inhibition24
Huh7Hepatocellular CarcinomaNot explicitly stated, but showed dose-dependent inhibition24

Table 2: In Vitro Anticancer Activity of Prunetin

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
AGSGastric Adenocarcinoma< 10024, 48, 72
MG-63OsteosarcomaNot explicitly stated, but showed dose-dependent inhibitionNot specified
A549Lung Carcinoma< 100Not specified
MCF-7Breast Adenocarcinoma< 100Not specified
RT-4Urinary Bladder Cancer5.18 µg/mL (~18.2 µM)Not specified

Comparative Anticancer Mechanisms

Both this compound and prunetin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific signaling pathways they modulate appear to differ in some aspects.

This compound: Studies on hepatocellular carcinoma cells have shown that this compound induces G2/M phase cell cycle arrest.[1][2] This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[1][2] Apoptosis induction by this compound primarily follows the intrinsic (mitochondrial) pathway, characterized by the increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak, along with a decrease in the anti-apoptotic protein Bcl-xL.[1][2] Furthermore, this compound has been shown to inhibit the pro-survival Akt/mTOR signaling pathway while activating the p38-MAPK pathway.[1][2]

Prunetin: Prunetin also induces G2/M cell cycle arrest by downregulating CDK1/CDC2 and cyclin B1.[3] Its apoptotic mechanism involves both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[3] This is associated with an increase in reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria.[3] Prunetin has been reported to inhibit the MAPK/ERK and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell proliferation and survival.[3] In some cancer types, such as gastric cancer, prunetin has been shown to induce necroptosis, a form of programmed necrosis.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and prunetin in cancer cells.

prunetrin_pathway This compound This compound Akt Akt This compound->Akt p38_MAPK p38 MAPK This compound->p38_MAPK mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_G2M Apoptosis & G2/M Arrest p38_MAPK->Apoptosis_G2M prunetin_pathway Prunetin Prunetin PI3K PI3K Prunetin->PI3K Raf Raf Prunetin->Raf Death_Receptors Death Receptors Prunetin->Death_Receptors Mitochondria Mitochondria Prunetin->Mitochondria Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival1 Cell Proliferation & Survival mTOR->Proliferation_Survival1 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Apoptosis Apoptosis Death_Receptors->Apoptosis Mitochondria->Apoptosis mtt_workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound or Prunetin A->B C Incubate for a specified period (e.g., 24h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader F->G H Calculate cell viability and IC50 values G->H

References

A Comparative Analysis of Prunetrin and Genistein in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the in vitro effects of two isoflavones, Prunetrin and Genistein, on breast cancer cells. While both compounds exhibit anticancer properties, a comprehensive review of available experimental data indicates that Genistein has been far more extensively studied in the context of breast cancer. This guide synthesizes the existing quantitative data for both compounds, highlighting their impacts on cell viability, apoptosis, and cell cycle progression. Due to the limited availability of data for this compound specifically in breast cancer cell lines, a direct quantitative comparison is challenging. However, by examining its effects in other cancer cell types and the broader activities of isoflavones, we can infer its potential mechanisms and performance relative to the well-documented Genistein.

Introduction

Genistein, a soy-derived isoflavone, is a well-established phytochemical with demonstrated anti-proliferative and pro-apoptotic effects in various cancers, including breast cancer. Its mechanisms of action have been extensively investigated, providing a solid benchmark for comparison. This compound, an O-methylated isoflavone, has also emerged as a potential anticancer agent, with studies indicating its ability to induce cell cycle arrest and apoptosis in several cancer models. This guide aims to collate and compare the experimental evidence for both compounds to inform future research and drug development efforts in breast cancer therapy.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Genistein on key performance indicators in cancer cell lines. It is important to note the disparity in the available data, with significantly more research focused on Genistein's effects in breast cancer.

Table 1: Comparative Effects on Cell Viability (IC50 Values)

CompoundCell LineIC50 Value (µM)Incubation Time (h)Citation
This compound Hep3B (Liver Cancer)~2024[1]
MCF-7 (Breast Cancer) Data Not Available-
MDA-MB-231 (Breast Cancer) Data Not Available-
Genistein MCF-7 (Breast Cancer)2.5 - 140.848[2]
MDA-MB-231 (Breast Cancer)2.5 - 53.024[3]

Table 2: Comparative Effects on Apoptosis

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Incubation Time (h)Citation
This compound Hep3B (Liver Cancer)10>3x increase vs control24[1]
20>3x increase vs control24[1]
40>3x increase vs control24[1]
MCF-7 (Breast Cancer) Data Not Available--
MDA-MB-231 (Breast Cancer) Data Not Available--
Genistein MCF-7 (Breast Cancer)5010.9 (early apoptosis)24[4]
MDA-MB-231 (Breast Cancer)610.78 ± 1.2124[5]
1216.37 ± 1.1824[5]
618.68 ± 4.8648[5]
1236.17 ± 3.4348[5]

Table 3: Comparative Effects on Cell Cycle Arrest

CompoundCell LineConcentration (µM)EffectCitation
This compound Hep3B (Liver Cancer)10, 20, 40G2/M phase arrest[1]
MCF-7 (Breast Cancer) Data Not Available-
MDA-MB-231 (Breast Cancer) Data Not Available-
Genistein MCF-7 (Breast Cancer)10G2/M phase arrest[6]
MDA-MB-231 (Breast Cancer)12S and G2/M phase arrest[5]

Signaling Pathways and Mechanisms of Action

Both this compound and Genistein are known to modulate key signaling pathways involved in cancer cell proliferation and survival.

This compound

Studies, primarily in liver cancer cells, have shown that this compound induces G2/M cell cycle arrest and apoptosis through the inhibition of the Akt/mTOR pathway and activation of the p38-MAPK signaling pathway.[1] It downregulates the expression of key G2/M transition proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[1] Apoptosis is induced via the intrinsic pathway, evidenced by increased cleavage of PARP and caspase-3, and an increased ratio of pro-apoptotic to anti-apoptotic proteins like Bak and Bcl-xL.[1]

Genistein

Genistein's mechanisms in breast cancer cells are more extensively characterized. It is known to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation.[7] Genistein can induce both G1 and G2/M phase cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases.[6] Apoptosis is triggered through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[4][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Genistein and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Genistein for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined from the DNA content histogram.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, mTOR, Cyclin B1, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle seeding1 Seed Cells treatment1 Treat with Compound seeding1->treatment1 mtt_assay MTT Assay treatment1->mtt_assay absorbance1 Measure Absorbance mtt_assay->absorbance1 ic50 Calculate IC50 absorbance1->ic50 seeding2 Seed Cells treatment2 Treat with Compound seeding2->treatment2 staining_apop Annexin V/PI Staining treatment2->staining_apop flow_apop Flow Cytometry staining_apop->flow_apop seeding3 Seed Cells treatment3 Treat with Compound seeding3->treatment3 fixation Fixation treatment3->fixation staining_cc PI Staining fixation->staining_cc flow_cc Flow Cytometry staining_cc->flow_cc

Caption: General experimental workflow for in vitro assays.

Signaling_Pathways cluster_this compound This compound cluster_genistein Genistein This compound This compound Akt_mTOR_P Akt/mTOR Pathway This compound->Akt_mTOR_P inhibits p38_MAPK_P p38-MAPK Pathway This compound->p38_MAPK_P activates G2M_Arrest_P G2/M Arrest Akt_mTOR_P->G2M_Arrest_P Apoptosis_P Apoptosis p38_MAPK_P->Apoptosis_P Genistein Genistein PI3K_Akt_G PI3K/Akt/mTOR Pathway Genistein->PI3K_Akt_G inhibits CellCycle_Arrest_G G1 & G2/M Arrest PI3K_Akt_G->CellCycle_Arrest_G Apoptosis_G Apoptosis PI3K_Akt_G->Apoptosis_G

Caption: Simplified signaling pathways of this compound and Genistein.

Conclusion and Future Directions

Genistein demonstrates potent anticancer effects against breast cancer cells through multiple mechanisms, and a substantial body of evidence supports its further investigation as a therapeutic agent. This compound also shows promise as an anticancer compound, exhibiting similar effects on cell cycle and apoptosis in other cancer types. However, the lack of specific data for this compound in breast cancer cell lines is a significant knowledge gap.

Future research should focus on conducting direct comparative studies of this compound and Genistein in various breast cancer subtypes (e.g., ER+, HER2+, triple-negative) to elucidate their relative potency and efficacy. Determining the IC50 values of this compound in breast cancer cells and quantifying its impact on apoptosis and cell cycle progression will be crucial for a comprehensive comparison. Furthermore, investigating the detailed molecular mechanisms of this compound in breast cancer, particularly its effects on the PI3K/Akt/mTOR and MAPK pathways, will provide valuable insights for its potential development as a novel breast cancer therapeutic.

References

The Untapped Potential of Prunetrin in Enhancing Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with standard chemotherapy. Prunetrin, a naturally occurring isoflavone, has demonstrated notable anticancer properties in preclinical studies. While direct evidence of its synergistic effects with chemotherapy is still emerging, this guide provides a comparative analysis based on the well-documented synergistic interactions of structurally similar isoflavones, Genistein and Biochanin A, with common chemotherapeutic agents. This information aims to provide a foundational understanding and a roadmap for future research into this compound's potential as a chemosensitizing agent.

Section 1: Synergistic Efficacy of Isoflavones with Standard Chemotherapy

Studies on the isoflavones Genistein and Biochanin A have consistently shown that they can enhance the anticancer effects of conventional chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel. The synergy often manifests as increased cancer cell death, reduced tumor growth, and modulation of key signaling pathways involved in cancer progression and drug resistance.

In Vitro Synergistic Cytotoxicity

The combination of isoflavones with chemotherapy has been shown to be more effective at killing cancer cells than either agent alone. This is often quantified by the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.

IsoflavoneChemotherapy AgentCancer Cell LineCombination Index (CI)Key Findings
GenisteinDoxorubicinMCF-7/Adr (Doxorubicin-resistant breast cancer)< 1Genistein enhanced the cytotoxic effects of doxorubicin and reduced chemoresistance.[1]
GenisteinCisplatinMedulloblastoma cellsPrimarily synergisticGenistein significantly enhanced the antiproliferative and cytotoxic action of cisplatin.[2][3]
GenisteinCisplatinA549 (Non-small cell lung cancer)< 1The combination induced significantly greater growth inhibition compared to either agent alone.[4]
Biochanin A5-FluorouracilMCF-7 and MDA-MB231 (Breast cancer)SynergisticBiochanin A synergistically increased the potency of 5-FU in both cell lines.[5]
Biochanin ATemozolomideU87 MG and T98-G (Glioblastoma)SynergisticBiochanin A synergistically improved the anti-cancer ability of temozolomide.[6]
Enhancement of Apoptosis

A key mechanism by which isoflavones potentiate chemotherapy is by increasing programmed cell death, or apoptosis, in cancer cells.

IsoflavoneChemotherapy AgentCancer Cell LineObservation
GenisteinDoxorubicinSK-MEL-28 (Melanoma)Augmented apoptotic events, including increased caspases-3/7 and -9 activity.[7][8]
GenisteinCisplatinA549 (Non-small cell lung cancer)Increased apoptosis compared with either agent alone.[4]
Biochanin A5-FluorouracilEhrlich solid-phase carcinomaAugmentation of 5-FU-mediated proapoptotic effects.[5]

Section 2: Mechanistic Insights into Synergism

The synergistic effects of isoflavones with chemotherapy are attributed to their ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.

Modulation of Key Signaling Pathways

dot

Synergistic_Signaling_Pathways Chemo Chemotherapy Akt_mTOR PI3K/Akt/mTOR Chemo->Akt_mTOR Inhibits Apoptosis_Proteins Apoptosis Regulatory Proteins (Bcl-2, Bax) Chemo->Apoptosis_Proteins Induces This compound This compound / Isoflavones This compound->Akt_mTOR Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Modulates This compound->Apoptosis_Proteins Modulates Proliferation Decreased Proliferation Akt_mTOR->Proliferation Leads to NFkB->Proliferation Leads to MAPK->Proliferation Leads to Apoptosis Increased Apoptosis Apoptosis_Proteins->Apoptosis Leads to

Caption: Hypothesized signaling pathways modulated by this compound and chemotherapy.

Based on studies with Genistein and Biochanin A, this compound likely enhances chemotherapy by:

  • Inhibiting Pro-Survival Pathways: Isoflavones have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.[6][9] These pathways are crucial for cancer cell survival and proliferation, and their inhibition can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.

  • Modulating Apoptosis Regulatory Proteins: Isoflavones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.[7][8]

  • Influencing Drug Efflux: Some isoflavones may inhibit the function of drug efflux pumps like P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic agents in cancer cells.[1]

Section 3: Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.[10][11]

dot

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add this compound, Chemotherapy, or Combination B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance at 490nm G->H I Calculate Cell Viability and Combination Index H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or their combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

dot

Apoptosis_Assay_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Analysis Analysis A Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Populations G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 4: Future Directions and Conclusion

The existing body of research on isoflavones like Genistein and Biochanin A strongly suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy. Future research should focus on:

  • Directly investigating the synergistic effects of this compound with a panel of standard chemotherapeutic drugs across various cancer cell lines.

  • Elucidating the specific molecular mechanisms by which this compound enhances chemotherapy-induced apoptosis and inhibits pro-survival pathways.

  • Conducting in vivo studies using animal models to validate the in vitro findings and assess the therapeutic efficacy and potential toxicity of this compound-chemotherapy combinations.[16]

References

A Comparative Analysis of Prunetrin and Other Key Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biochemical properties, mechanisms of action, and therapeutic potential of Prunetrin, Genistein, and Daidzein, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative study of this compound and other prominent isoflavones, namely Genistein and Daidzein, for researchers, scientists, and drug development professionals. Isoflavones, a class of phytoestrogens, have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. While Genistein and Daidzein are extensively studied, this compound (also known as Prunetin-4'-O-glucoside) is an emerging isoflavone with demonstrated biological activities that warrant a detailed comparative analysis.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the bioactivities of this compound, Genistein, and Daidzein, the following tables summarize key quantitative data from various experimental studies. It is important to note that direct comparative studies for all activities are not always available, and thus, some data is presented from individual studies.

Anti-inflammatory Activity

The anti-inflammatory potential of isoflavones is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

IsoflavoneCell LineIC50 for NO Production Inhibition (µM)Reference
This compound RAW 264.7Data not available in direct comparison
Genistein RAW 264.7~50[1]
Daidzein RAW 264.7~100
Glycitein RAW 264.7~100

Note: Lower IC50 values indicate greater potency.

Anticancer Activity

The antiproliferative effects of isoflavones are crucial for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.

IsoflavoneCancer Cell LineIC50 (µM)Reference
This compound HepG2, Huh7Dose-dependent reduction in cell viability[2]
Genistein PC-3 (Prostate)~480 (after 24h)[3]
A549, PaCa-2, MDA-MB-231, PC-3Significant dose-dependent inhibition[4]
Daidzein PC-3 (Prostate)Weak inhibitory effect[4]
A549, PaCa-2, MDA-MB-231No significant inhibition up to 40 µM[4]

Note: IC50 values can vary significantly depending on the cell line, incubation time, and assay conditions.

Antioxidant Activity
IsoflavoneAntioxidant Activity MetricObservationReference
This compound ORAC, DPPH, etc.Data not available in direct comparison
Genistein Cellular DNA protectionEffective in protecting against oxidative damage[5][6]
Daidzein Cellular DNA protectionAs effective as Genistein[5][6]

Mechanisms of Action: Signaling Pathways

Isoflavones exert their biological effects by modulating various cellular signaling pathways.

This compound

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

Prunetrin_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_p38_mapk p38-MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Akt Akt This compound->Akt Inhibits p38_MAPK p38-MAPK This compound->p38_MAPK Activates NFkB NF-κB This compound->NFkB Inhibits mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis_p38 Apoptosis p38_MAPK->Apoptosis_p38 Inflammation Inflammation NFkB->Inflammation Genistein_Daidzein_Signaling cluster_pathways Modulated Pathways cluster_effects Biological Effects Isoflavones Genistein & Daidzein NFkB NF-κB Isoflavones->NFkB Inhibit STAT1 STAT-1 Isoflavones->STAT1 Inhibit Estrogen_Receptor Estrogen Receptor Isoflavones->Estrogen_Receptor Modulate Tyrosine_Kinases Tyrosine Kinases Isoflavones->Tyrosine_Kinases Inhibit (Genistein > Daidzein) Inflammation ↓ Inflammation NFkB->Inflammation STAT1->Inflammation Cell_Proliferation ↓ Cell Proliferation Estrogen_Receptor->Cell_Proliferation Tyrosine_Kinases->Cell_Proliferation Apoptosis ↑ Apoptosis Cell_Proliferation->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 18-24h seed_cells->incubate1 treat_cells Treat cells with various concentrations of isoflavones incubate1->treat_cells incubate2 Incubate for 24, 48, or 72h treat_cells->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 add_solvent Add solubilization solvent (e.g., DMSO) incubate3->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs end End measure_abs->end Griess_Assay_Workflow start Start seed_macrophages Seed RAW 264.7 cells in 96-well plate start->seed_macrophages incubate1 Incubate for 24h seed_macrophages->incubate1 treat_cells Pre-treat with isoflavones for 2h incubate1->treat_cells stimulate_cells Stimulate with LPS (1 µg/mL) treat_cells->stimulate_cells incubate2 Incubate for 24h stimulate_cells->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate for 10-15 min add_griess->incubate3 measure_abs Measure absorbance at 540 nm incubate3->measure_abs end End measure_abs->end Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection end End detection->end

References

Validating Prunetrin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of Prunetrin, a naturally occurring isoflavone, with a focus on its validation through the use of inhibitors. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative inhibitors and presents supporting experimental data to elucidate its therapeutic potential, particularly in the context of cancer biology.

This compound's Dual Action: Inducing Cell Cycle Arrest and Apoptosis

This compound, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant anti-cancer properties, primarily in hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh7.[1] Its mechanism of action is centered around two key cellular processes: the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis (programmed cell death).

This dual action is achieved through the modulation of critical signaling pathways. Specifically, this compound has been shown to:

  • Inhibit the Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of both Akt and mTOR, effectively downregulating this pro-survival pathway.

  • Activate the MAPK Pathway: this compound treatment results in the activation of the p38 and ERK components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of p38 is particularly linked to the induction of cell cycle arrest.

Validating the Apoptotic Pathway with a Pan-Caspase Inhibitor

A key aspect of validating this compound's mechanism is to confirm that the observed cell death is indeed apoptosis. This is experimentally achieved by using a broad-spectrum caspase inhibitor, z-VAD-fmk . Caspases are a family of proteases that are essential executioners of apoptosis.

In studies, pre-treatment of cancer cells with z-VAD-fmk before exposure to this compound has been shown to rescue the cells from death.[1] This demonstrates that the cytotoxic effects of this compound are dependent on the activation of the caspase cascade, a hallmark of apoptosis.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating this compound's effects on key molecular markers and cell cycle distribution in hepatocellular carcinoma cells.

Table 1: Effect of this compound on Key Signaling and Apoptotic Proteins

Protein TargetEffect of this compound TreatmentPathway
p-Akt↓ (decreased phosphorylation)Akt/mTOR
p-mTOR↓ (decreased phosphorylation)Akt/mTOR
p-p38↑ (increased phosphorylation)MAPK
p-ERK↑ (increased phosphorylation)MAPK
Cyclin B1↓ (decreased expression)Cell Cycle
CDK1/CDC2↓ (decreased expression)Cell Cycle
CDC25c↓ (decreased expression)Cell Cycle
Cleaved PARP↑ (increased cleavage)Apoptosis
Cleaved Caspase-3↑ (increased cleavage)Apoptosis
Cleaved Caspase-9↑ (increased cleavage)Apoptosis
Bak↑ (increased expression)Apoptosis
Bcl-xL↓ (decreased expression)Apoptosis

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.424.110.5
This compound (30 µM)48.215.336.5

Comparative Analysis with Alternative Inhibitors

To provide context for this compound's efficacy, the following table compares its activity with established inhibitors of the Akt/mTOR and p38 MAPK pathways. The IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%.

Table 3: Comparison of this compound with Alternative Pathway Inhibitors

InhibitorTarget PathwayTarget Protein(s)Cell Line(s)IC50
This compound CytotoxicityMultipleHepG2, Huh7~30 µM
z-VAD-fmk ApoptosisPan-caspaseVarious0.0015 - 5.8 µM[2]
MK-2206 Akt/mTORAkt1, Akt2, Akt3Various8, 12, 65 nM[3][4]
Rapamycin Akt/mTORmTORC1HEK293~0.1 nM[5]
SB203580 MAPKp38THP-10.3-0.5 µM[6]

Note: IC50 values can vary depending on the cell line and assay conditions.

Visualizing the Molecular Mechanisms and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for validating its mechanism of action.

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates ERK ERK This compound->ERK activates Apoptosis_Proteins Caspase-9, Caspase-3, PARP This compound->Apoptosis_Proteins activates mTOR mTOR Akt->mTOR activates Cell_Cycle_Proteins Cyclin B1, CDK1, CDC25c mTOR->Cell_Cycle_Proteins p38->Cell_Cycle_Proteins inhibits G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces

Caption: this compound's dual mechanism of action.

Experimental_Workflow Cell_Culture HCC Cell Culture (e.g., HepG2, Huh7) Treatment Treatment Groups: 1. Control 2. This compound 3. z-VAD-fmk 4. This compound + z-VAD-fmk Cell_Culture->Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat hepatocellular carcinoma cells with varying concentrations of this compound for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, cleaved PARP, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvest: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment and Harvest: Treat cells with this compound (with or without z-VAD-fmk pre-treatment) for 24 hours. Collect both the adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound presents a compelling case as a potential therapeutic agent, particularly in oncology, due to its ability to simultaneously induce cell cycle arrest and apoptosis through the modulation of the Akt/mTOR and MAPK signaling pathways. The validation of its apoptotic mechanism using the pan-caspase inhibitor z-VAD-fmk provides strong evidence for its mode of action. While established inhibitors of these pathways, such as MK-2206 and Rapamycin, exhibit high potency, this compound's natural origin and dual-pathway activity warrant further investigation and development. This guide provides the foundational data and methodologies for researchers to explore and build upon the current understanding of this compound's therapeutic potential.

References

Prunetrin vs. Pictilisib: A Head-to-Head Comparison of Kinase Inhibitory Activity in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of Prunetrin, a naturally occurring flavonoid, and Pictilisib (GDC-0941), a well-characterized synthetic pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Both compounds have demonstrated inhibitory effects on the critical PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Introduction to the Compounds

This compound is a glycosyloxyisoflavone found in various plants of the Prunus species. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[1][2][3][4]

Pictilisib (GDC-0941) is a potent, orally bioavailable small molecule inhibitor that targets all four isoforms of Class I PI3K (p110α, p110β, p110δ, and p110γ).[5][6][7] It has been extensively evaluated in preclinical and clinical studies for the treatment of various solid tumors.[5][8][9]

Quantitative Data Comparison

ParameterThis compoundPictilisib (GDC-0941)
Target(s) PI3K/Akt/mTOR PathwayPan-Class I PI3K (p110α, β, δ, γ)
IC50 (p110α) Data not available3 nM[5][6]
IC50 (p110β) Data not available33 nM[5]
IC50 (p110δ) Data not available3 nM[5][6]
IC50 (p110γ) Data not available75 nM[5]
Cellular p-Akt Inhibition Significant decrease in p-Akt levels observed at 10-40 µM in Hep3B cells.[1]IC50 of 28-46 nM for p-Akt (Ser473) inhibition in various cancer cell lines.[6][10]
Cell Proliferation Inhibition Dose-dependent inhibition of cell proliferation in HepG2 and Huh7 cells.[4][11]IC50 of 0.14-0.95 µM in various cancer cell lines.[6]

Signaling Pathway and Inhibition Points

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition for both this compound and Pictilisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition This compound This compound This compound->Akt Indirect Inhibition This compound->mTORC1 Indirect Inhibition Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize PI3K/Akt/mTOR pathway inhibitors are provided below.

In Vitro Kinase Assay (Scintillation Proximity Assay for Pictilisib)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α, β, δ, γ)

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)

  • ATP and [γ-33P]-ATP

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • Yttrium silicate polylysine SPA beads

  • Test compound (e.g., Pictilisib) dissolved in DMSO

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, SPA beads, MgCl2, DTT, ATP, and [γ-33P]-ATP.

  • Add serial dilutions of the test compound (Pictilisib) or DMSO (vehicle control) to the wells of the microplate.

  • Add the recombinant PI3K enzyme to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Terminate the reaction by adding a stop solution (e.g., PBS).

  • Centrifuge the plate to allow the SPA beads to settle.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • Test compound (this compound or Pictilisib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the GI50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Objective: To assess the inhibitory effect of a compound on the phosphorylation of Akt and other downstream targets of PI3K.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound or Pictilisib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the changes in protein phosphorylation.

Conclusion

This guide provides a comparative overview of this compound and Pictilisib, two inhibitors of the PI3K/Akt/mTOR signaling pathway. Pictilisib is a well-defined, potent pan-PI3K inhibitor with extensive quantitative data. This compound, a natural product, also demonstrates clear inhibitory effects on this pathway at the cellular level, though further studies are needed to elucidate its direct enzymatic inhibitory activity and specific molecular targets. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these and other kinase inhibitors.

References

Evaluating Prunetrin's Potency Against Drug-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. Natural compounds are increasingly being investigated for their potential to overcome this challenge. Prunetrin, a flavonoid glycoside, has demonstrated anticancer properties in various cancer cell lines. This guide provides a framework for evaluating the potency of this compound against drug-resistant cancer cell lines, comparing its potential efficacy with standard chemotherapeutic agents, and elucidating its mechanism of action in overcoming drug resistance.

Comparative Efficacy of this compound in Drug-Resistant Cell Lines

To quantitatively assess this compound's potency, its half-maximal inhibitory concentration (IC50) should be determined in well-established drug-resistant cancer cell lines and compared with the IC50 values of standard chemotherapeutic drugs. This allows for a direct comparison of their cytotoxic effects.

Table 1: Comparative IC50 Values in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
CompoundIC50 in MCF-7 (Sensitive)IC50 in MCF-7/ADR (Resistant)Resistance Index (RI)Fold-Reversal by this compound
Doxorubicin[Insert Experimental Data][Insert Experimental Data][Calculate RI]N/A
This compound[Insert Experimental Data][Insert Experimental Data][Calculate RI]N/A
Doxorubicin + this compoundN/A[Insert Experimental Data]N/A[Calculate Fold-Reversal]

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Sensitive Line) Fold-Reversal = IC50 of Doxorubicin in Resistant Line / IC50 of Doxorubicin with this compound in Resistant Line

Table 2: Comparative IC50 Values in Cisplatin-Resistant Lung Cancer Cells (A549/DDP)
CompoundIC50 in A549 (Sensitive)IC50 in A549/DDP (Resistant)Resistance Index (RI)Fold-Reversal by this compound
Cisplatin[Insert Experimental Data][Insert Experimental Data][Calculate RI]N/A
This compound[Insert Experimental Data][Insert Experimental Data][Calculate RI]N/A
Cisplatin + this compoundN/A[Insert Experimental Data]N/A[Calculate Fold-Reversal]

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Sensitive Line) Fold-Reversal = IC50 of Cisplatin in Resistant Line / IC50 of Cisplatin with this compound in Resistant Line

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Culture and Development of Drug-Resistant Cell Lines
  • Cell Lines: Human breast adenocarcinoma cell line MCF-7 and human lung carcinoma cell line A549.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Induction of Drug Resistance:

    • MCF-7/ADR (Doxorubicin-Resistant): MCF-7 cells are to be exposed to gradually increasing concentrations of doxorubicin over a period of several months. The starting concentration can be the IC10 value, and the concentration is doubled as the cells develop resistance and resume normal growth.

    • A549/DDP (Cisplatin-Resistant): A549 cells are to be treated with increasing concentrations of cisplatin in a similar stepwise manner to induce resistance.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, doxorubicin, cisplatin, or combinations for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve analysis software.

Western Blot Analysis
  • Treat cells with the desired concentrations of this compound and/or chemotherapeutic agents.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., P-glycoprotein, Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound may overcome drug resistance is critical for its development as a therapeutic agent.

Reversal of P-glycoprotein (P-gp) Mediated Efflux

Multidrug resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. Flavonoids have been shown to interact with and inhibit the function of P-gp.

cluster_cell Drug-Resistant Cancer Cell Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Efflux Nucleus Nucleus (Drug Target) Drug->Nucleus Induces DNA Damage This compound This compound This compound->Pgp Inhibits Pgp->Drug Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Triggers cluster_pathway PI3K/Akt/mTOR Signaling Pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Drug Resistance mTOR->Survival Promotes A Establish Drug-Resistant Cell Lines (e.g., MCF-7/ADR) B Determine IC50 Values (this compound, Doxorubicin, Combination) A->B C Western Blot Analysis (P-gp, Akt/mTOR pathway proteins) B->C D Data Analysis & Comparison C->D E Conclusion on this compound's Potency and Mechanism D->E

Cross-Validation of Prunetrin's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Prunetrin across different cancer types. It aims to offer an objective overview of its performance, supported by available experimental data, and contextualized with the activity of established chemotherapeutic agents. While direct head-to-head comparative studies are limited, this document compiles existing data to facilitate an informed assessment of this compound's potential as an anticancer agent.

Overview of this compound's Anticancer Activity

This compound, a naturally occurring isoflavone, has demonstrated promising anticancer properties in preclinical studies. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. These effects are mediated through the modulation of key signaling pathways, including the inhibition of the Akt/mTOR pathway and the activation of the MAPK pathway.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound in different cancer cell lines. For comparative context, IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are also provided.

Disclaimer: The IC50 values for this compound and the comparative drugs were not determined in head-to-head studies. Variations in experimental conditions (e.g., cell line passage number, incubation time, assay method) can significantly influence IC50 values. Therefore, the data presented below should be interpreted with caution as an indirect comparison.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines
Cancer TypeCell LineThis compound Concentration/IC50Reference
Liver CancerHep3BCell viability < 50% at 20-50 µM[1]
Liver CancerHepG2Dose-dependent reduction in cell viability[2]
Liver CancerHuh7Dose-dependent reduction in cell viability[2]
Gastric CancerAGSTested at concentrations of 0-100 µM[3]
Table 2: IC50 Values of Common Chemotherapeutic Agents (for Context)
DrugCancer TypeCell LineIC50 Value
DoxorubicinLiver CancerHepG2~1.7 µM
DoxorubicinGastric CancerAGS~0.5 µM
CisplatinLiver CancerHepG2~8 µM
CisplatinGastric CancerAGS~5 µM
PaclitaxelLiver CancerHepG2~10 nM
PaclitaxelGastric CancerAGS~5 nM

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anticancer Action

The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells, leading to apoptosis and cell cycle arrest.

Prunetrin_Signaling_Pathway cluster_akt_mTOR Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Akt Akt This compound->Akt inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates mTOR mTOR Akt->mTOR inhibits Caspase_9 Caspase-9 Apoptosis Apoptosis G2_M_Arrest G2/M Arrest p38_MAPK->G2_M_Arrest Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis

This compound's primary signaling pathways in cancer.
Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram outlines a typical workflow for evaluating the anticancer effects of a compound like this compound in a laboratory setting.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End: Conclusion on Anticancer Effects data_analysis->end

A standard workflow for in vitro drug screening.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) is quantified.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a particular phase indicates cell cycle arrest.[6]

Conclusion

The available preclinical data suggests that this compound exhibits significant anticancer activity against liver and gastric cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanism of action through the modulation of the Akt/mTOR and MAPK signaling pathways presents a promising avenue for further investigation.

However, the lack of direct comparative studies with standard chemotherapeutic agents makes it difficult to definitively position this compound's efficacy. Future research should focus on head-to-head comparisons in a broader range of cancer types and in vivo models to fully elucidate its therapeutic potential. The detailed protocols provided in this guide can serve as a foundation for such future comparative studies, ensuring consistency and reproducibility of findings. Researchers are encouraged to use this guide as a starting point for their investigations into this promising natural compound.

References

A Comparative Analysis of Prunetrin and Prunetin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption and metabolic pathways of the isoflavone prunetin and its glycoside, prunetrin, reveals significant differences in their bioavailability. While direct comparative clinical studies are lacking, preclinical data and the known behavior of similar isoflavone compounds suggest that the aglycone form, prunetin, is more readily absorbed by the body.

This compound, a glycoside, must first undergo hydrolysis in the intestine to release its aglycone form, prunetin, before it can be absorbed into the bloodstream. This enzymatic conversion is a critical rate-limiting step that influences the overall bioavailability. In contrast, prunetin, as an aglycone, can be directly absorbed.

Generally, isoflavone aglycones are absorbed faster and in higher amounts than their corresponding glucosides.[1][2][3] This is attributed to the fact that glycosides require enzymatic action by intestinal microflora or brush border enzymes to cleave the sugar moiety before the aglycone can pass through the intestinal wall.[4][5]

While specific pharmacokinetic data from head-to-head studies on this compound and prunetin is not available in the reviewed literature, a study on the related isoflavone puerarin (a glycoside) in rats showed an absolute oral bioavailability of approximately 7%.[6] This highlights the typically low bioavailability of isoflavone glycosides. Conversely, prunetin has been noted for its favorable pharmacokinetic profile, including high intestinal absorption estimated at 95.5%. However, its systemic bioavailability faces challenges due to poor aqueous solubility and limited permeability across the blood-brain barrier.

Quantitative Analysis of Bioavailability

Due to the absence of direct comparative in vivo studies, a quantitative comparison of key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound and prunetin cannot be compiled into a single table. The available literature does not provide sufficient data from studies with comparable experimental designs to allow for a meaningful side-by-side analysis.

Experimental Protocols

Detailed experimental protocols for determining the bioavailability of these specific compounds are not available in the public domain. However, a general methodology for a pharmacokinetic study in rats, based on similar compounds, would involve the following steps:

Animal Studies: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the administration of the compound. The test compound (this compound or prunetin) is administered orally via gavage. A control group receives an intravenous administration to determine absolute bioavailability.

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. The blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Metabolic Pathways and Absorption

The absorption and metabolism of this compound and prunetin involve several key steps, primarily occurring in the intestine and liver.

cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Liver This compound This compound (Glycoside) Prunetin_aglycone Prunetin (Aglycone) This compound->Prunetin_aglycone Hydrolysis by β-glucosidases Metabolites1 Prunetin Glucuronides Prunetin_aglycone->Metabolites1 Glucuronidation (UGTs) Prunetin_PV Prunetin Prunetin_aglycone->Prunetin_PV Absorption Metabolites1_PV Prunetin Glucuronides Metabolites1->Metabolites1_PV Metabolites2 Further Metabolism Prunetin_PV->Metabolites2 First-Pass Metabolism Systemic_Circulation Systemic Circulation Prunetin_PV->Systemic_Circulation Metabolites1_PV->Metabolites2 Metabolites2->Systemic_Circulation

Figure 1. Absorption and metabolism of this compound.

This compound is first hydrolyzed by intestinal β-glucosidases into its aglycone form, prunetin. Prunetin is then absorbed into the enterocytes, where it can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs). Both prunetin and its glucuronidated metabolites are then transported via the portal vein to the liver, where they undergo further first-pass metabolism before entering systemic circulation.

cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Liver Prunetin Prunetin (Aglycone) Prunetin_absorbed Prunetin Prunetin->Prunetin_absorbed Direct Absorption Metabolites1 Prunetin Glucuronides Prunetin_absorbed->Metabolites1 Glucuronidation (UGTs) Prunetin_PV Prunetin Prunetin_absorbed->Prunetin_PV Metabolites1_PV Prunetin Glucuronides Metabolites1->Metabolites1_PV Metabolites2 Further Metabolism Prunetin_PV->Metabolites2 First-Pass Metabolism Systemic_Circulation Systemic Circulation Prunetin_PV->Systemic_Circulation Metabolites1_PV->Metabolites2 Metabolites2->Systemic_Circulation

Figure 2. Absorption and metabolism of Prunetin.

Prunetin, being an aglycone, is directly absorbed into the enterocytes. Similar to the metabolic fate of this compound-derived prunetin, it can also undergo glucuronidation within the intestinal cells and further metabolism in the liver before reaching the systemic circulation. Studies have shown that intestinal microsomes are more efficient at glucuronidating prunetin than liver microsomes.[7]

Experimental Workflow

The general workflow for a comparative bioavailability study is outlined below.

A Animal Model Selection (e.g., Sprague-Dawley Rats) B Compound Administration (Oral Gavage) A->B C Blood Sample Collection (Serial Sampling) B->C D Plasma Separation (Centrifugation) C->D E Sample Analysis (HPLC-MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F G Data Comparison and Bioavailability Assessment F->G

Figure 3. General experimental workflow.

References

assessing the therapeutic index of Prunetrin compared to doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis comparing the therapeutic index of the natural flavonoid Prunetrin to the widely used chemotherapy drug Doxorubicin reveals significant differences in their safety and efficacy profiles. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental methodologies, and an examination of the distinct signaling pathways each compound modulates.

Quantitative Assessment of Efficacy and Toxicity

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. While a precise TI for this compound is not yet established due to the absence of publicly available in vivo lethal dose (LD50) or toxic dose (TD50) data, preclinical studies suggest a favorable safety profile with low cytotoxicity in normal cells and no significant toxicity at high doses.[1] In contrast, Doxorubicin has a well-documented narrow therapeutic index, limited by significant dose-dependent cardiotoxicity.

The following tables summarize the available in vitro efficacy (IC50) and in vivo toxicity (LD50) data for both compounds.

This compound: In Vitro Efficacy (IC50)
Cell Line IC50 (µM)
HepG2 (Hepatocellular Carcinoma)~20-40
Huh7 (Hepatocellular Carcinoma)~20-40
Hep3B (Hepatocellular Carcinoma)>20
HaCaT (Normal Keratinocytes)Non-toxic
Doxorubicin: In Vitro Efficacy (IC50)
Cell Line IC50 (µM)
A549 (Lung Carcinoma)0.43
HeLa (Cervical Cancer)0.29
MCF7 (Breast Cancer)0.48
HepG2 (Hepatocellular Carcinoma)0.84
Doxorubicin: In Vivo Toxicity (LD50)
Animal Model LD50 (mg/kg)
Mouse (Oral)447
Mouse (Intravenous)21.2
Rat (Oral)256
Rat (Intravenous)10.8

Experimental Protocols

The data presented above are derived from standard preclinical assays. Below are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7, A549, HeLa, MCF7) and normal cells (e.g., HaCaT) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Acute Oral Toxicity (LD50) Study in Rodents

This study is conducted to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animal Model: Typically, mice or rats of a specific strain and age are used.

  • Dose Administration: The animals are divided into several groups, and each group receives a different single oral dose of the test substance (e.g., Doxorubicin). A control group receives the vehicle only.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • LD50 Calculation: Statistical methods, such as the probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Signaling Pathway Analysis

This compound and Doxorubicin exert their anticancer effects through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound.

prunetrin_pathway This compound This compound Akt Akt This compound->Akt Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates ERK ERK This compound->ERK Activates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates CellCycleArrest G2/M Arrest This compound->CellCycleArrest Induces mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis p38_MAPK->Apoptosis ERK->Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: this compound-induced apoptosis and cell cycle arrest signaling pathway.

This compound induces apoptosis in cancer cells by inhibiting the pro-survival Akt/mTOR pathway and activating the pro-apoptotic MAPK signaling cascade, which includes p38 and ERK.[2][3][4] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, resulting in the activation of caspase-9 and caspase-3, and ultimately, programmed cell death.[3][5] this compound also induces G2/M phase cell cycle arrest.[2][3]

doxorubicin_pathway Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits TGF_beta TGF-β Signaling Doxorubicin->TGF_beta Activates Notch Notch Signaling Doxorubicin->Notch Activates Cardiomyocyte Cardiomyocyte Doxorubicin->Cardiomyocyte Damages DNA_damage DNA Double-Strand Breaks TopoisomeraseII->DNA_damage Induces p53 p53 DNA_damage->p53 Activates Bax Bax p53->Bax Upregulates Apoptosis Apoptosis TGF_beta->Apoptosis Notch->Apoptosis Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Cardiotoxicity Cardiotoxicity Cardiomyocyte->Cardiotoxicity

Caption: Doxorubicin-induced apoptosis and cardiotoxicity signaling pathway.

Doxorubicin's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the p53 tumor suppressor protein.[6][7] This, in turn, upregulates pro-apoptotic proteins like Bax and triggers apoptosis through the caspase cascade.[8] Doxorubicin also activates other signaling pathways, such as TGF-β and Notch, which contribute to its apoptotic effects.[8][9] A major limitation of Doxorubicin is its off-target toxicity, particularly to cardiomyocytes, leading to cardiotoxicity.[6]

Experimental Workflow

The assessment of a compound's therapeutic index involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for this process.

workflow start Compound Synthesis /Extraction in_vitro In Vitro Studies start->in_vitro ic50 IC50 Determination (Cancer vs. Normal Cells) in_vitro->ic50 mechanism Mechanism of Action (Signaling Pathways) in_vitro->mechanism in_vivo In Vivo Studies ic50->in_vivo mechanism->in_vivo efficacy Tumor Xenograft Efficacy Models in_vivo->efficacy toxicity Acute & Chronic Toxicity (LD50/TD50) in_vivo->toxicity ti_calc Therapeutic Index Calculation efficacy->ti_calc toxicity->ti_calc end Lead Optimization/ Clinical Trials ti_calc->end

Caption: General experimental workflow for therapeutic index assessment.

Conclusion

The available data strongly suggest that this compound possesses a significantly wider therapeutic window than Doxorubicin. Its potent cytotoxic effects against cancer cells, coupled with its minimal impact on normal cells, position it as a promising candidate for further preclinical and clinical investigation. In contrast, while Doxorubicin remains a cornerstone of cancer chemotherapy, its clinical utility is hampered by a narrow therapeutic index and severe off-target toxicities. Future research should focus on obtaining in vivo toxicity data for this compound to quantitatively determine its therapeutic index and further validate its potential as a safer alternative or adjunct to conventional chemotherapeutic agents.

References

Safety Operating Guide

Proper Disposal of Prunetrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Prunetrin, a non-hazardous substance, in a laboratory setting. These procedures are designed to ensure the safety of all personnel and compliance with standard laboratory practices.

Initial Assessment and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to follow standard laboratory safety protocols when handling this or any chemical.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • While this compound is not known to be a skin irritant, wearing nitrile gloves is recommended to prevent direct contact.[1]

Spill Management: In the event of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Disposal Procedures for this compound

The disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.

Solid this compound Waste

For small quantities of solid this compound, such as residual amounts in weighing boats or on filter paper:

  • Segregation: Ensure that the solid this compound waste is not mixed with any hazardous chemical waste.[2][3]

  • Containment: Place the solid waste in a clearly labeled, sealed plastic bag or a designated non-hazardous solid waste container.

  • Disposal: Dispose of the sealed container in the regular laboratory trash that is designated for non-hazardous materials. It is best practice to place this directly into a larger collection bin rather than leaving it in a benchtop container that will be handled by custodial staff.[4]

This compound Solutions

For the disposal of aqueous solutions containing this compound:

  • Evaluation: Confirm that the solution does not contain any other hazardous chemicals. If other hazardous materials are present, the mixture must be treated as hazardous waste.[2]

  • Consult EHS: Before disposing of any liquid chemical waste down the drain, obtain approval from your institution's EHS department.[4] They will provide guidance based on local wastewater regulations.

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before disposal, provided no other hazardous materials are present.

  • Drain Disposal (with approval): If approved by EHS, pour the non-hazardous this compound solution down the sink with copious amounts of running water to ensure dilution.

Empty this compound Containers

Proper disposal of empty containers is crucial to prevent cross-contamination and ensure they are not mistaken for containing hazardous materials.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste, following the procedure for this compound solutions. Subsequent rinsates can typically be disposed of down the drain.

  • Deface Label: Completely remove or deface the original label to prevent misidentification.[1]

  • Final Disposal: The clean, defaced container can be disposed of in the regular laboratory recycling or trash, depending on the container material.

Quantitative Data Summary

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Sealed container in non-hazardous laboratory trash.[4]Do not mix with hazardous waste.[2]
This compound Solutions Drain disposal with copious water (pending EHS approval).[4]Must not contain other hazardous chemicals. Neutralize pH if necessary.
Empty Containers Triple rinse, deface label, and dispose of in regular trash/recycling.The first rinsate should be treated as chemical waste.
Contaminated Debris Sealed container in non-hazardous laboratory trash.Includes items like gloves, weigh boats, and absorbent materials from spills.

Experimental Protocols

Protocol for Neutralization of Acidic/Basic this compound Solutions (for drain disposal):

  • Place the container with the this compound solution in a secondary container within a fume hood.

  • While stirring, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the solution.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the neutralizing agent dropwise until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of down the drain with a large volume of water, as per EHS guidelines.

Visual Workflow and Logical Relationships

Prunetrin_Disposal_Workflow cluster_assessment Initial Assessment cluster_ppe Safety Precautions cluster_disposal_path Disposal Pathway cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_container_disposal Empty Container Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B H Empty Container Procedure C Confirm Non-Hazardous Status B->C D Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) E Is the waste solid? F Solid Waste Procedure E->F Yes G Liquid/Solution Procedure E->G No S1 Segregate from hazardous waste F->S1 L1 Confirm no other hazardous chemicals G->L1 EC1 Triple rinse the container S2 Place in a sealed, labeled container S1->S2 S3 Dispose in non-hazardous lab trash S2->S3 L2 Obtain EHS approval for drain disposal L1->L2 L3 Neutralize pH if necessary L2->L3 L4 Dispose down the drain with copious water L3->L4 EC2 Collect first rinsate as chemical waste EC1->EC2 EC3 Deface or remove the label EC2->EC3 EC4 Dispose of in regular trash or recycling EC3->EC4

Caption: Workflow for the proper disposal of this compound waste.

Decision_Tree start This compound Waste for Disposal q1 What is the physical state? start->q1 solid Solid q1->solid Solid liquid Liquid/Solution q1->liquid Liquid container Empty Container q1->container Empty Container solid_proc Segregate and dispose in non-hazardous solid waste solid->solid_proc q2 Does the solution contain other hazardous chemicals? liquid->q2 container_proc Triple rinse, deface label, and dispose in regular trash container->container_proc non_haz_liquid Dispose as non-hazardous (pending EHS approval) q2->non_haz_liquid No haz_liquid Dispose as hazardous chemical waste q2->haz_liquid Yes

Caption: Decision tree for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of research compounds like Prunetrin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory best practices.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Component Specification Purpose
Hand Protection Nitrile or neoprene gloves.Prevents skin contact with the compound.
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]Protects eyes from dust particles and splashes.
Respiratory Protection A full-face respirator may be necessary if airborne contaminants cannot be controlled by local ventilation.[1]Avoids inhalation of fine powder.
Body Protection A lab coat or a chemical-resistant suit.[3]Protects skin and clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key steps from preparation to post-experiment cleanup.

Operational_Workflow_for_Handling_this compound cluster_Prep Preparation cluster_Handling Handling cluster_Experiment Experimentation cluster_Cleanup Cleanup & Disposal Prep_Area Designated Handling Area (e.g., Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh this compound Powder Don_PPE->Weigh Proceed to Handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Conduct_Exp Conduct Experiment Dissolve->Conduct_Exp Use in Experiment Decontaminate Decontaminate Work Surfaces Conduct_Exp->Decontaminate Post-Experiment Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Operational Workflow for this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is available and in good condition. Don gloves, a lab coat, and eye protection.

  • Handling:

    • When weighing the powdered form of this compound, use a spatula and handle it gently to avoid creating dust.

    • If dissolving in a solvent, add the solvent to the powder slowly to prevent splashing.

  • Experimentation:

    • Conduct all experimental procedures involving this compound within the designated and controlled area.

  • Cleanup:

    • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. The following plan provides a step-by-step guide for managing this compound-contaminated waste.

Table 2: this compound Waste Disposal Guidelines

Waste Type Disposal Container Disposal Method
Solid Waste (unused powder, contaminated consumables)Labeled, sealed, and chemically compatible container.Deposit in the designated solid chemical waste receptacle.
Liquid Waste (solutions containing this compound)Labeled, sealed, and chemically compatible container.Deposit in the designated liquid chemical waste receptacle. Do not pour down the drain.
Sharps (contaminated needles, etc.)Puncture-resistant sharps container.Dispose of in the appropriate sharps waste stream.

digraph "Disposal_Plan_for_Prunetrin_Waste" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#EA4335"];

Waste_Generated [label="this compound Waste Generated\n(Solid, Liquid, Sharps)"];

subgraph "cluster_Segregation" { label="Waste Segregation"; style="filled"; fillcolor="#FFFFFF"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4"]; Solid_Waste [label="Solid Waste"]; Liquid_Waste [label="Liquid Waste"]; Sharps_Waste [label="Sharps Waste"]; }

Waste_Generated -> Solid_Waste; Waste_Generated -> Liquid_Waste; Waste_Generated -> Sharps_Waste;

Solid_Container [label="Labeled Solid Waste Container"]; Liquid_Container [label="Labeled Liquid Waste Container"]; Sharps_Container [label="Sharps Container"];

Solid_Waste -> Solid_Container; Liquid_Waste -> Liquid_Container; Sharps_Waste -> Sharps_Container;

Final_Disposal [label="Collection by\nEnvironmental Health & Safety", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Solid_Container -> Final_Disposal; Liquid_Container -> Final_Disposal; Sharps_Container -> Final_Disposal; }

This compound Waste Disposal Plan

Disposal Protocol:

  • Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.

  • Containment:

    • Place solid waste, such as contaminated gloves, weigh boats, and paper towels, into a clearly labeled, sealed plastic bag or container.

    • Collect liquid waste in a designated, labeled, and sealed waste bottle. Ensure the container is compatible with the solvents used.

    • Dispose of any contaminated sharps directly into a designated sharps container.

  • Collection: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste in regular trash or down the sanitary sewer.[4][5][6]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.